molecular formula C11H22O3 B142741 Methyl 3-hydroxydecanoate CAS No. 62675-82-5

Methyl 3-hydroxydecanoate

Numéro de catalogue: B142741
Numéro CAS: 62675-82-5
Poids moléculaire: 202.29 g/mol
Clé InChI: UBVACUZVNTVHTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-hydroxydecanoate is a biochemical reagent that serves as a key standard and intermediate in life science research. Its primary research value lies in its role as a monomeric unit and precursor in the biosynthesis of medium-chain-length polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by microorganisms . These PHAs, which can include polymers like poly(3-hydroxydecanoate), are of significant interest for their applications in developing sustainable materials, tissue engineering scaffolds, and drug delivery systems due to their biocompatibility and elastomeric properties . In research settings, this compound is utilized to study bacterial metabolic pathways, particularly in Pseudomonas species, where it is derived from the de novo fatty acid biosynthesis pathway and channeled into PHA production by enzymes such as PhaG . Furthermore, as a 3-hydroxy fatty acid methyl ester, it is a common component studied in biodiesel research .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 3-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVACUZVNTVHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334720
Record name Methyl 3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62675-82-5
Record name Methyl 3-hydroxydecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a hydroxy fatty acid methyl ester with the chemical formula C₁₁H₂₂O₃. As a derivative of 3-hydroxydecanoic acid, it belongs to the class of medium-chain hydroxy fatty acids. These compounds are of significant interest in various scientific fields due to their presence in natural systems and their potential as building blocks for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the basic properties, synthesis, and known biological context of this compound, tailored for professionals in research and drug development.

Core Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Methyl ester of 3-hydroxydecanoic acid, beta-hydroxydecanoic acid methyl ester[1]
CAS Number 62675-82-5[1]
Molecular Formula C₁₁H₂₂O₃[1]
Molecular Weight 202.29 g/mol [1]
Physical State Liquid (at room temperature)
Solubility Soluble in ethanol
Melting Point Data not available
Boiling Point Data not available

Natural Occurrence and Biological Significance

This compound has been identified as a phytochemical in the plant Annona glabra. Its corresponding carboxylic acid, 3-hydroxydecanoic acid, is a naturally occurring compound found in various organisms, including as a secretion of the South American leaf-cutting ant[2].

The biological activity of this compound itself is not extensively documented, with its primary use being a biochemical reagent for research purposes[3]. However, the parent compound, 3-hydroxydecanoic acid, exhibits notable biological activities. It has been reported to have antimitotic properties, inhibiting cell division after the metaphase stage[2]. Furthermore, 3-hydroxydecanoic acid is the core structure of Myrmicacin, an antibacterial agent[3].

The biosynthesis of 3-hydroxyacyl compounds is a fundamental part of the fatty acid synthesis pathway in many organisms[4][5]. In this pathway, acetyl-CoA is elongated through a series of reactions to produce fatty acids. A key intermediate in this process is a β-hydroxyacyl-ACP (acyl carrier protein), which is subsequently processed. The free 3-hydroxydecanoic acid can then be esterified to form this compound.

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters like this compound is the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal[6][7][8][9][10].

Materials:

  • Octanal

  • Methyl bromoacetate

  • Zinc granules

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • To a 500 mL round-bottomed flask equipped with a condenser, add 200 mL of anhydrous THF.

  • Bring the THF to reflux (approximately 66 °C) using a sand bath and magnetic stirring.

  • Temporarily remove the condenser and add 6.5 g (0.1 mol) of zinc granules to the refluxing THF.

  • Rapidly add 0.1 mol of octanal and 0.2 mol of methyl bromoacetate to the reaction mixture.

  • Immediately reattach the condenser. A rapid reflux should be observed.

  • Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.

  • Monitor the reaction completion by thin-layer chromatography (TLC) using a mobile phase of hexanes:EtOAc (80:20). The reaction is typically complete within 20 minutes.

  • Remove the excess THF under reduced pressure.

  • Dissolve the resulting brown oil in hexanes and quench the reaction by adding deionized water, which will form a yellow precipitate.

  • Filter the mixture and wash the organic (hexane) layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the hexanes under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Characterization by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of this compound. The electron ionization (EI) mass spectrum of 3-hydroxy fatty acid methyl esters exhibits a characteristic fragmentation pattern. A prominent and often base peak is observed at a mass-to-charge ratio (m/z) of 103. This ion results from the cleavage between the C3 and C4 carbons.

Visualizations

Fatty Acid Biosynthesis Pathway to 3-Hydroxyacyl-ACP

The following diagram illustrates a simplified overview of the fatty acid biosynthesis pathway, highlighting the formation of the 3-hydroxyacyl-ACP precursor.

Fatty_Acid_Biosynthesis acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation malonyl_coa Malonyl-CoA malonyl_coa->condensation acetoacetyl_acp Acetoacetyl-ACP condensation->acetoacetyl_acp reduction1 Reduction acetoacetyl_acp->reduction1 hydroxyacyl_acp 3-Hydroxyacyl-ACP reduction1->hydroxyacyl_acp dehydration Dehydration hydroxyacyl_acp->dehydration esterification Esterification hydroxyacyl_acp->esterification enoyl_acp Enoyl-ACP dehydration->enoyl_acp reduction2 Reduction enoyl_acp->reduction2 elongated_acyl_acp Elongated Acyl-ACP reduction2->elongated_acyl_acp Chain Elongation Cycle methyl_ester Methyl 3-hydroxyalkanoate esterification->methyl_ester

Caption: Simplified fatty acid biosynthesis leading to 3-hydroxyacyl intermediates and subsequent esterification.

Reformatsky Reaction Workflow for this compound Synthesis

The diagram below outlines the key steps in the synthesis of this compound using the Reformatsky reaction.

Reformatsky_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product octanal Octanal reflux Reflux in THF octanal->reflux methyl_bromoacetate Methyl Bromoacetate methyl_bromoacetate->reflux zinc Zinc Granules zinc->reflux quench Quench with Water reflux->quench extraction Solvent Extraction quench->extraction wash Aqueous Washes extraction->wash dry Drying wash->dry concentrate Concentration dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound via the Reformatsky reaction.

References

An In-depth Technical Guide to Methyl 3-hydroxydecanoate: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a β-hydroxy ester that serves as a valuable intermediate in organic synthesis and is of interest in various fields, including the development of pharmaceuticals and biodegradable polymers. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for a range of chemical modifications. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthesis, with a focus on the widely utilized Reformatsky reaction.

Chemical Structure

This compound is a fatty acid methyl ester.[1] The core structure consists of a ten-carbon aliphatic chain (decanoate) with a hydroxyl group at the third carbon position (β-position) and a methyl ester at the carboxyl end.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₁H₂₂O₃[2]

  • Molecular Weight: 202.29 g/mol [2]

  • CAS Number: 62675-82-5[2]

  • SMILES: CCCCCCCC(CC(=O)OC)O[2]

  • InChI: InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3[2]

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the Reformatsky reaction .[3][4] This organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound, in this case, an aldehyde, to form a β-hydroxy ester.[5]

Reformatsky Reaction Approach

The synthesis of this compound via the Reformatsky reaction utilizes octanal and methyl bromoacetate as the starting materials, with zinc metal in tetrahydrofuran (THF) as the solvent and mediator.[6]

Overall Reaction:

Octanal + Methyl bromoacetate --(Zn, THF)--> this compound

Quantitative Data Summary
ParameterValueReference
Starting Material 1 Octanal[6]
Starting Material 2 Methyl bromoacetate[6]
Reagent Zinc (granules)[6]
Solvent Tetrahydrofuran (THF)[6]
Reaction Temperature 66 °C (Reflux)[6]
Reaction Time ~20 minutes[3][6]
Yield 86-95%[3][6]
Experimental Protocol: Reformatsky Synthesis

This protocol is adapted from the procedure described by Sailer, Dubicki, and Sorensen (2015).[6]

Materials:

  • Octanal (0.1 mol)

  • Methyl bromoacetate (0.2 mol, 2 equiv)

  • Zinc granules (6.5 g, 0.1 mol, 2 equiv)

  • Tetrahydrofuran (THF), 200 mL

  • Hexanes

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500 mL round-bottomed flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: An oven-dried 500 mL round-bottomed flask equipped with a condenser and a magnetic stir bar is charged with 200 mL of THF.

  • Initiation: The THF is brought to a reflux at 66 °C with rapid stirring.

  • Reagent Addition: The condenser is momentarily raised, and zinc granules (6.5 g) are added to the refluxing solvent. This is immediately followed by the rapid addition of octanal (0.1 mol) and methyl bromoacetate (0.2 mol).[6]

  • Reaction: The condenser is promptly reattached. A rapid boiling will be observed. The reaction is allowed to reflux vigorously for 1 minute, after which the heating is removed, and the mixture is allowed to cool to room temperature while stirring. The reaction is typically complete within 20 minutes, which can be monitored by Thin Layer Chromatography (TLC) using an eluent of hexanes:EtOAc (80:20).[6]

  • Workup: The excess THF is removed under reduced pressure using a rotary evaporator. The resulting brown oil is dissolved in hexanes.

  • Quenching and Extraction: The hexane solution is quenched with water, which will form a yellow precipitate. The mixture is filtered. The hexane layer is then washed sequentially with 100 mL of water, twice with 50 mL of 1 M HCl, 100 mL of water, and finally with 50 mL of brine.[6]

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate. The hexanes are removed under reduced pressure to yield the final product, this compound, as a clear yellow oil.[3]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product octanal Octanal reflux Reflux at 66°C (1 min) octanal->reflux me_bromo Methyl Bromoacetate me_bromo->reflux zinc Zinc Granules zinc->reflux thf THF thf->reflux cool Cool to RT (~20 min) reflux->cool remove_thf Remove THF (in vacuo) cool->remove_thf dissolve Dissolve in Hexanes remove_thf->dissolve quench Quench with H₂O dissolve->quench filter Filter quench->filter wash Wash with H₂O, HCl, Brine filter->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate (in vacuo) dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Approaches

While the Reformatsky reaction is a robust method, other synthetic strategies have been explored. Chemoenzymatic synthesis, for instance, offers a pathway to stereospecific products, which can be crucial for pharmaceutical applications.[7] Additionally, green synthesis approaches are being investigated to reduce the environmental impact of chemical production.[8] These methods often involve multiple steps and may utilize different starting materials and catalysts.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure. Its synthesis is readily achievable through the Reformatsky reaction, a high-yielding and relatively rapid procedure. The detailed protocol provided in this guide offers a reproducible method for laboratory-scale production. For applications requiring specific stereoisomers, alternative chemoenzymatic routes should be considered. This guide serves as a foundational resource for researchers and professionals working with or developing applications for this compound.

References

The Enigmatic Presence of Methyl 3-Hydroxydecanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydecanoate, a fatty acid methyl ester, has been identified within the plant kingdom, yet its distribution, biosynthesis, and physiological functions remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound in plants, drawing upon available phytochemical data. It details generalized experimental protocols for the extraction, identification, and quantification of this and similar lipophilic compounds from plant matrices. Furthermore, this guide proposes a putative biosynthetic pathway and discusses potential biological roles, offering a foundational resource for future research into this intriguing plant metabolite.

Natural Occurrence of this compound in Plants

To date, the documented natural occurrence of this compound in the plant kingdom is exceptionally limited. The primary and currently sole species reported to contain this compound is Annona glabra, a tropical tree belonging to the Annonaceae family. Phytochemical investigations of Annona glabra have revealed a diverse array of secondary metabolites, including acetogenins, alkaloids, and terpenoids, with this compound being one of the identified constituents.[1][2][3][4][5] However, quantitative data regarding the concentration of this compound in various tissues of Annona glabra is not yet available in published literature.

Table 1: Documented Occurrence of this compound in Plants

Plant SpeciesFamilyPlant Part(s)Quantitative DataReference(s)
Annona glabra L.AnnonaceaeNot specifiedNot Reported

Experimental Protocols for Analysis

The analysis of this compound from plant material typically involves extraction with organic solvents followed by chromatographic separation and mass spectrometric detection. The following sections outline a generalized methodology based on standard practices for the analysis of fatty acid methyl esters (FAMEs).

Extraction of Lipophilic Compounds

A standard protocol for the extraction of medium-chain fatty acid esters from a plant matrix would be as follows:

  • Sample Preparation: Plant material (e.g., leaves, stems, roots, or fruits) is harvested, washed, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a nonpolar or semi-polar solvent. Common choices include hexane, ethyl acetate, or a mixture of chloroform and methanol. Maceration, Soxhlet extraction, or ultrasonication-assisted extraction can be employed.[6]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][7][8][9]

  • Derivatization (if necessary): While this compound is already a methyl ester, analysis of related free fatty acids in the same extract would require a derivatization step to convert them into their more volatile methyl esters. This is commonly achieved by transesterification using methanolic HCl or BF3-methanol.[10][11]

  • GC-MS Analysis:

    • Injection: The crude or partially purified extract is dissolved in a suitable solvent (e.g., hexane) and injected into the GC.

    • Separation: The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds based on their boiling points and interactions with the stationary phase.

    • Ionization and Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting mass fragments are detected, generating a mass spectrum for each compound.

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum with spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, a calibration curve is constructed using known concentrations of a pure standard of this compound. An internal standard (a compound with similar chemical properties but not present in the sample) is often added to the sample and calibration standards to correct for variations in sample preparation and injection volume.

Putative Biosynthesis in Plants

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the well-established pathways of fatty acid synthesis and enzymatic esterification, a putative pathway can be proposed.

Fatty Acid Biosynthesis

The backbone of this compound, 3-hydroxydecanoic acid, is a derivative of decanoic acid. Fatty acid biosynthesis in plants occurs in the plastids and involves the sequential addition of two-carbon units from malonyl-ACP to a growing acyl-ACP chain.[12][13] The process is initiated with acetyl-CoA.

Formation of 3-Hydroxydecanoic Acid

3-hydroxyacyl-ACPs are key intermediates in the fatty acid synthesis cycle. It is plausible that 3-hydroxydecanoyl-ACP can be released from the fatty acid synthase complex and subsequently hydrolyzed to yield 3-hydroxydecanoic acid.

Enzymatic Esterification

The final step in the proposed pathway is the methylation of the carboxyl group of 3-hydroxydecanoic acid. This is likely catalyzed by an acyltransferase or a carboxyl methyltransferase.[14][15][16][17][18] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to esterify the carboxylic acid, forming this compound.

Putative Biosynthesis of this compound acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp fas Fatty Acid Synthase (FAS) Cycle malonyl_acp->fas hydroxydecanoyl_acp 3-Hydroxydecanoyl-ACP fas->hydroxydecanoyl_acp Chain Elongation hydroxydecanoic_acid 3-Hydroxydecanoic Acid hydroxydecanoyl_acp->hydroxydecanoic_acid Hydrolysis methyl_3_hydroxydecanoate This compound hydroxydecanoic_acid->methyl_3_hydroxydecanoate acyltransferase Acyltransferase / Methyltransferase sam S-Adenosyl-L-methionine (SAM) sah S-Adenosyl-L-homocysteine (SAH) sam->sah acyltransferase->methyl_3_hydroxydecanoate

Caption: Putative biosynthetic pathway of this compound in plants.

Potential Biological Roles and Signaling

The biological function of this compound in plants is currently unknown. However, many fatty acid derivatives in plants play crucial roles in defense signaling and as antimicrobial agents. It is plausible that this compound could be involved in similar processes.

Given the lack of specific information, a generalized workflow for investigating the biological activity of a novel plant metabolite like this compound is presented below. This workflow outlines the logical steps from isolation to functional characterization.

Experimental Workflow for Functional Analysis start Isolation and Identification from Plant Source (e.g., Annona glabra) bioassays In vitro Bioassays start->bioassays antimicrobial Antimicrobial Assays (Bacteria, Fungi) bioassays->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) bioassays->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT) bioassays->cytotoxicity in_planta In planta Functional Studies bioassays->in_planta If bioactive exogenous Exogenous Application to Plants in_planta->exogenous gene_expression Analysis of Gene Expression (e.g., Defense Genes) exogenous->gene_expression metabolite Metabolite Profiling exogenous->metabolite signaling Elucidation of Signaling Pathway gene_expression->signaling metabolite->signaling

References

Technical Guide: Biosynthesis of Methyl 3-Hydroxydecanoate in Pseudomonas putida

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudomonas putida, particularly the KT2440 strain, is a versatile and metabolically robust Gram-negative soil bacterium recognized for its ability to produce a variety of bioproducts.[1][2] One such class of products is medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polyesters synthesized and stored intracellularly as carbon and energy reserves, typically under conditions of nutrient limitation with an excess carbon source.[1][3]

The monomeric composition of these PHAs can be controlled by the provided carbon source and the genetic background of the strain.[4] When grown on non-fatty acid-related carbon sources like glucose or lignin-derived aromatic compounds, P. putida KT2440 naturally produces mcl-PHAs where (R)-3-hydroxydecanoate is the predominant monomer.[5][6] The methyl ester form, Methyl 3-hydroxydecanoate, is derived from this biologically produced polymer through a subsequent chemical methanolysis step. This molecule and its parent acid are valuable as chiral building blocks in the synthesis of pharmaceuticals, antibiotics, and other fine chemicals.[7] This guide provides a detailed overview of the core biosynthetic pathways, regulatory mechanisms, metabolic engineering strategies, and experimental protocols relevant to the production of this compound using P. putida.

Core Biosynthetic Pathway

The synthesis of the 3-hydroxydecanoate monomer in P. putida is intrinsically linked to the de novo fatty acid biosynthesis pathway when utilizing unrelated carbon sources like sugars.[6][8] The pathway diverts a key intermediate, (R)-3-hydroxydecanoyl-ACP, towards PHA production.

Key Enzymatic Steps:

  • Central Metabolism to Acetyl-CoA: Carbon sources such as glucose are metabolized through glycolysis and the pyruvate dehydrogenase complex to yield Acetyl-CoA, the primary building block.

  • De Novo Fatty Acid Synthesis (FAS): Acetyl-CoA is carboxylated to Malonyl-CoA. Through a series of condensation, reduction, and dehydration reactions catalyzed by the Fab family of enzymes (e.g., FabH, FabG, FabZ, FabI), the acyl chain is elongated.[6]

  • Diversion to PHA Synthesis: The key linking reaction is catalyzed by the 3-hydroxyacyl-ACP:CoA transacylase (PhaG) . This enzyme specifically transfers the (R)-3-hydroxydecanoyl moiety from its carrier protein (ACP) to Coenzyme A (CoA), forming (R)-3-hydroxydecanoyl-CoA.[4][5]

  • Polymerization: The (R)-3-hydroxydecanoyl-CoA monomers are then polymerized into mcl-PHA by PHA synthases (PhaC1 and PhaC2) .[3][6] These enzymes are classified as Class II PHA synthases, which preferentially polymerize mcl-hydroxyacyl-CoA substrates (C6-C14).[4]

  • Monomer Recovery and Esterification: The accumulated PHA polymer is extracted from the bacterial cells and subjected to acid-catalyzed methanolysis to cleave the polyester bonds and form the desired this compound.[7]

Biosynthesis of this compound cluster_cell Pseudomonas putida Cell cluster_downstream Downstream Processing Carbon Carbon Source (e.g., Glucose) AcetylCoA Acetyl-CoA Carbon->AcetylCoA Central Metabolism FAS De Novo Fatty Acid Synthesis (FAS) AcetylCoA->FAS HDA_ACP (R)-3-Hydroxydecanoyl-ACP FAS->HDA_ACP HDA_CoA (R)-3-Hydroxydecanoyl-CoA HDA_ACP->HDA_CoA PhaG PHA Poly(3-hydroxydecanoate) (mcl-PHA) HDA_CoA->PHA PhaC1 / PhaC2 M3HD This compound PHA->M3HD Acid Methanolysis

Caption: Core biosynthetic and processing pathway for this compound.

Genetic Regulation of PHA Synthesis

The accumulation of mcl-PHAs in P. putida is a regulated process, primarily triggered by nutrient imbalance.

  • Nitrogen Limitation: The most significant factor inducing PHA biosynthesis is nitrogen starvation in the presence of excess carbon.[4][9] This condition leads to a strong induction of the phaG gene, which is crucial for shunting intermediates from fatty acid synthesis to the PHA pathway.[4][9] In P. putida, this regulation appears to be largely independent of the alternative sigma factor RpoN (σ⁵⁴), which is a key regulator in other pseudomonads like P. aeruginosa.[4][10]

  • GacS/GacA System: The GacS sensor kinase has been shown to be essential for mcl-PHA production in P. putida CA-3. A disruption of the gacS gene eliminates PHA accumulation, although it does not appear to affect the transcription of the core phaC1 or phaG genes, suggesting a post-transcriptional or metabolic level of control.[8]

  • Post-Transcriptional Control: The global post-transcriptional regulator Hfq, in conjunction with various small RNAs (sRNAs), has been implicated in controlling PHA synthesis in P. putida.[3] This system adds another layer of complexity, fine-tuning the metabolic flux in response to environmental changes.

  • Phasins and Regulators: The pha gene cluster also contains genes like phaF and phaI, which encode phasin proteins that structure the PHA granules, and phaD, a transcriptional regulator.[3]

Metabolic Engineering for Enhanced Production

To improve the yield and titer of 3-hydroxydecanoate, several rational metabolic engineering strategies have been successfully implemented in P. putida. The primary goals are to increase the carbon flux towards the desired monomer and prevent its degradation or competition with other metabolic pathways.[1]

Metabolic Engineering Strategy cluster_competing Competing Pathways FAS Fatty Acid Synthesis HDA_ACP (R)-3-Hydroxyacyl-ACP FAS->HDA_ACP HDA_CoA (R)-3-Hydroxyacyl-CoA HDA_ACP->HDA_CoA PhaG PHA mcl-PHA HDA_CoA->PHA PhaC1, PhaC2 BetaOx β-Oxidation HDA_CoA->BetaOx FadB, FadA PHADeg PHA Degradation PHA->PHADeg PhaZ Overexpress Overexpress Overexpress->HDA_ACP phaG Overexpress->HDA_CoA phaC1, phaC2 Delete Delete Delete->BetaOx fadBA1, fadBA2 Delete->PHADeg phaZ

Caption: Logic diagram of metabolic engineering targets in P. putida.

Key Engineering Targets:

  • Deletion of PHA Depolymerase (phaZ): To prevent the mobilization and degradation of accumulated PHA, the gene encoding the intracellular PHA depolymerase, phaZ, is a primary knockout target.[6][11]

  • Deletion of β-Oxidation Genes (fadA, fadB): The β-oxidation pathway competes for 3-hydroxyacyl-CoA intermediates. Deleting the genes encoding key enzymes of this pathway, such as fadA (3-ketoacyl-CoA thiolase) and fadB (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), effectively shuts down this competing route and redirects intermediates towards PHA synthesis.[6][11][12]

  • Overexpression of Synthesis Genes (phaG, phaC1, phaC2): To pull more carbon flux into the pathway, key synthesis genes are often overexpressed. Overexpressing phaG enhances the conversion of the fatty acid intermediate to the CoA thioester, while overexpressing the phaC synthases improves polymerization efficiency.[1][11]

Quantitative Production Data

Metabolic engineering has led to significant improvements in mcl-PHA production from various carbon sources. The monomer composition is remarkably consistent, with 3-hydroxydecanoate (C10) being the major component.

StrainGenetic ModificationsCarbon SourceTiter (mg/L)PHA Content (% CDW)C10 Monomer (%)Reference
P. putida KT2440 (Wild Type)Nonep-Coumaric Acid103 ± 1528.8 ± 0.6~66%[6]
AG2102ΔphaZp-Coumaric Acid114 ± 130.0 ± 0.8~66%[6]
AG2122ΔphaZ, ΔfadBA1, ΔfadBA2p-Coumaric Acid126 ± 1230.7 ± 1.1~66%[6]
AG2162ΔphaZ, ΔfadBA1, ΔfadBA2, OE: phaG, alkK, phaC1, phaC2p-Coumaric Acid158 ± 234.6 ± 0.3~66%[6]
P. putida KT2440 (Wild Type)NoneLignin Liquor35 ± 58.9 ± 0.8~72%[6]
AG2162ΔphaZ, ΔfadBA1, ΔfadBA2, OE: phaG, alkK, phaC1, phaC2Lignin Liquor116 ± 3517.7 ± 0.2~80%[6]
KTQQ20ΔfadB, ΔfadA, ΔfadB2x, ΔfadAx, Δ(PP2047-2048), ΔphaGDecanoic AcidN/AN/A100% (as homopolymer)[12]

CDW: Cell Dry Weight; OE: Overexpression

Experimental Protocols

The following sections detail generalized protocols for the production and analysis of this compound from P. putida.

Cultivation and PHA Production

This protocol describes a typical two-stage cultivation for inducing mcl-PHA accumulation.

  • Pre-culture Preparation: Inoculate a single colony of P. putida into 5 mL of a rich medium like LB or a defined mineral salts medium (e.g., E2 medium) with sufficient nitrogen.[8] Incubate at 30°C with shaking (200-250 rpm) for 12-18 hours.

  • Main Culture Growth: Inoculate a larger volume of defined mineral salts medium containing a carbon source (e.g., 20 mM citrate or 2% glucose) and a standard nitrogen concentration (e.g., 8-10 mM (NH₄)₂SO₄) with the pre-culture to an initial OD₆₀₀ of ~0.05. Grow at 30°C with shaking until the mid-log phase is reached.

  • Induction of PHA Synthesis: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min). Resuspend the cell pellet in fresh mineral salts medium that is identical to the growth medium but contains a limited amount of the nitrogen source (e.g., 1-1.5 mM (NH₄)₂SO₄) and an excess of the carbon source.[8]

  • Accumulation Phase: Incubate the culture under these nitrogen-limiting conditions for an additional 24-48 hours to allow for PHA accumulation.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the pellet with water or a buffer and then lyophilize to determine the cell dry weight (CDW). The dried biomass is now ready for PHA extraction.

PHA Extraction and Methanolysis

This protocol outlines the conversion of intracellular PHA to fatty acid methyl esters (FAMEs) for analysis.[13][14]

  • Sample Preparation: Weigh 10-20 mg of lyophilized cell biomass into a pressure-resistant glass tube with a PTFE-lined screw cap.

  • Methanolysis Reaction: Add 2 mL of a methanolysis solution consisting of 15% (v/v) sulfuric acid in methanol. Add a known amount of an internal standard (e.g., methyl heptadecanoate).

  • Heating: Tightly cap the tube and heat at 100°C for 4 hours in a heating block or oven. This step simultaneously extracts the PHA, hydrolyzes the polymer, and methylates the resulting free hydroxyl acids.

  • Phase Separation: Cool the tube to room temperature. Add 1 mL of deionized water and vortex briefly. Add 1 mL of a non-polar solvent like hexane or chloroform to extract the methyl esters. Vortex vigorously for 1-2 minutes.

  • Collection: Centrifuge the tube at low speed (e.g., 1,000 x g for 5 min) to separate the phases. Carefully transfer the upper organic phase (containing the FAMEs) to a clean GC vial for analysis.

GC-MS Analysis

Gas chromatography-mass spectrometry is the standard method for identifying and quantifying this compound.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for FAME analysis (e.g., a DB-5ms or HP-5ms column).

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 250°C at 15°C/min.

      • Ramp to 300°C at 20°C/min, hold for 5 minutes.[15]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Full Scan (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for precise quantification.

  • Data Analysis:

    • Identification: Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic chemical standard. The mass spectrum is expected to show characteristic fragment ions, with a prominent peak at m/z 103.[16]

    • Quantification: Calculate the concentration of this compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.

Experimental Workflow cluster_bio Bioprocess cluster_chem Analytical Chemistry Cultivation 1. P. putida Cultivation (Nitrogen-Rich Medium) Induction 2. Induction Phase (Nitrogen-Limited Medium) Cultivation->Induction Harvesting 3. Cell Harvesting & Drying Induction->Harvesting Extraction 4. PHA Extraction & Methanolysis Harvesting->Extraction Biomass Analysis 5. GC-MS Analysis Extraction->Analysis Quant 6. Data Interpretation & Quantification Analysis->Quant

Caption: General experimental workflow for production and analysis.

Conclusion

Pseudomonas putida stands out as a highly effective chassis for the biosynthesis of the 3-hydroxydecanoate monomer, a direct precursor to this compound. Its native metabolic pathways naturally favor the production of this specific C10 monomer from simple carbon sources. The biosynthesis is tightly regulated, primarily by nutrient availability, offering a controllable production system. Furthermore, the organism's genetic tractability has enabled significant improvements in product titers and yields through targeted metabolic engineering, mainly by eliminating competing pathways and enhancing the expression of key biosynthetic genes. The combination of robust microbial production with well-established downstream extraction and analytical protocols makes this a promising platform for the sustainable production of valuable chiral chemicals for the pharmaceutical and materials industries.

References

A Technical Guide to Methyl 3-hydroxydecanoate (CAS: 62675-82-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxydecanoate, a member of the 3-hydroxy fatty acid methyl ester class, is a molecule of growing interest in various scientific fields. Its versatile chemical nature, characterized by a hydroxyl group on the third carbon of a decanoic acid methyl ester backbone, lends itself to potential applications in the development of novel therapeutics, particularly in the realms of antimicrobial and anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and known biological activities of this compound and its related compounds, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a liquid at room temperature with a molecular formula of C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol .[1] It is soluble in organic solvents such as ethanol, methanol, and chloroform.[1] The presence of both a hydroxyl group and a methyl ester functional group imparts a unique balance of hydrophilic and lipophilic properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 62675-82-5[1]
Molecular Formula C₁₁H₂₂O₃[1]
Molecular Weight 202.29 g/mol [1]
IUPAC Name This compound[1]
Synonyms rac 3-Hydroxydecanoic Acid Methyl Ester, beta-hydroxydecanoic acid methyl ester[1]
Physical State Liquid
Purity >98%
Solubility Soluble in ethanol, methanol, chloroform[1]
Kovats Retention Index (Standard non-polar) 1430[1]

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the Reformatsky reaction.[2][3][4] This reaction involves the condensation of an α-halo ester (methyl bromoacetate) with an aldehyde (octanal) in the presence of metallic zinc.[2][4]

Experimental Protocol: Reformatsky Reaction

Materials:

  • Octanal

  • Methyl bromoacetate

  • Zinc granules

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • To a 500 mL round-bottomed flask equipped with a condenser, add 200 mL of THF.

  • Heat the THF to reflux (approximately 66 °C) with rapid stirring.

  • Add 6.5 g (0.1 mol) of zinc granules to the refluxing THF.

  • Immediately and rapidly add 0.1 mol of octanal and 0.2 mol of methyl bromoacetate to the reaction mixture.

  • Allow the reaction to reflux vigorously for 1 minute, then remove the heat source and allow the mixture to cool to room temperature while stirring.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) using a mobile phase of hexanes:EtOAc (80:20). The reaction is typically complete within 20 minutes.

  • Remove the excess THF under reduced pressure.

  • Dissolve the resulting brown oil in hexanes and quench the reaction with deionized water, which will form a yellow precipitate.

  • Filter the mixture and transfer the hexane layer to a separatory funnel.

  • Wash the hexane layer sequentially with 100 mL of deionized water, twice with 50 mL of 1 M HCl, 100 mL of deionized water, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the hexanes under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by silica gel column chromatography.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Octanal Octanal Reformatsky_Reaction Reformatsky Reaction (THF, Reflux) Octanal->Reformatsky_Reaction Methyl_bromoacetate Methyl_bromoacetate Methyl_bromoacetate->Reformatsky_Reaction Zinc Zinc Zinc->Reformatsky_Reaction Crude_Product Crude Methyl 3-hydroxydecanoate Reformatsky_Reaction->Crude_Product Workup Aqueous Workup (Hexanes, HCl, H2O, Brine) Crude_Product->Workup Drying Drying (Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified_Product Purified Methyl 3-hydroxydecanoate Evaporation->Purified_Product Characterization Characterization (GC-MS, NMR) Purified_Product->Characterization G cluster_cellular_responses Cellular Responses cluster_inflammatory_mediators Inflammatory Mediators & Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Allergens, Capsaicin) Macrophages Macrophages (RAW264.7) Inflammatory_Stimuli->Macrophages Mast_Cells Mast Cells (RBL-2H3) Inflammatory_Stimuli->Mast_Cells Keratinocytes Keratinocytes (HaCaT) Inflammatory_Stimuli->Keratinocytes Methyl_3_hydroxydecanoate This compound (Potential Action) ROS ROS Methyl_3_hydroxydecanoate->ROS Inhibition Pro_inflammatory_Cytokines TNF-α, IL-31 Methyl_3_hydroxydecanoate->Pro_inflammatory_Cytokines Inhibition Inflammatory_Enzymes COX-2 Methyl_3_hydroxydecanoate->Inflammatory_Enzymes Inhibition Prostaglandins PGE2 Methyl_3_hydroxydecanoate->Prostaglandins Inhibition Allergic_Mediators Histamine, β-Hexosaminidase Methyl_3_hydroxydecanoate->Allergic_Mediators Inhibition Ion_Channels TRPV1 Methyl_3_hydroxydecanoate->Ion_Channels Inhibition Macrophages->ROS Macrophages->Pro_inflammatory_Cytokines Macrophages->Inflammatory_Enzymes Mast_Cells->Allergic_Mediators Keratinocytes->Pro_inflammatory_Cytokines Keratinocytes->Ion_Channels Inflammatory_Enzymes->Prostaglandins

References

An In-depth Technical Guide to Methyl 3-hydroxydecanoate: Synonyms, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-hydroxydecanoate, a fatty acid ester with emerging significance in microbiology and biotechnology. This document details its chemical identity, methods for its synthesis and analysis, and explores its role in bacterial communication and potential as an antimicrobial agent.

Chemical Identity and Synonyms

This compound is a methyl ester of 3-hydroxydecanoic acid. For clarity and comprehensive literature searching, a list of its common synonyms and key identifiers is provided in Table 1.

Table 1: Synonyms and Chemical Identifiers for this compound

Identifier Type Value Citation
IUPAC Name This compound
Synonyms 3-HYDROXY C10:0 METHYL ESTER[1]
Decanoic acid, 3-hydroxy-, methyl ester[1]
rac 3-Hydroxydecanoic Acid Methyl Ester[1]
beta-hydroxydecanoic acid methyl ester
Methyl ester of 3-hydroxydecanoic acid
CAS Number 62675-82-5[1]
Molecular Formula C₁₁H₂₂O₃[1]
Molecular Weight 202.29 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Citation
Appearance Colorless to pale yellow oil[1]
Boiling Point 294.7±13.0 °C (Predicted)[1]
Density 0.956±0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[1]

Experimental Protocols

This section details established methodologies for the chemical synthesis, biological production, and analytical detection of this compound.

Chemical Synthesis: The Reformatsky Reaction

A common and effective method for the synthesis of this compound is the Reformatsky reaction. This reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.

Protocol:

  • Activation of Zinc: Prior to the reaction, activate zinc powder by stirring in 2 M HCl for 1 minute. Filter the powder and wash successively with water, ethanol, and diethyl ether. Dry the activated zinc powder under vacuum for 2 hours.

  • Reaction Setup: In an oven-dried three-neck flask equipped with a condenser, add dry tetrahydrofuran (THF).

  • Reactant Addition: To the THF, add the activated zinc powder, followed by the dropwise addition of a mixture of methyl bromoacetate and octanal.

  • Reaction Conditions: Maintain the reaction mixture at a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography to yield this compound as a clear yellow oil.

Biological Production: Fungal Hydration of trans-2-Alkenoic Acids

Certain fungi, such as Mucor sp., can be utilized for the stereospecific synthesis of L-3-hydroxyalkanoic acids, which can then be esterified to their methyl esters.

Protocol:

  • Fungal Culture: Cultivate Mucor sp. A-73 in a suitable medium. For adaptation, the medium can be supplemented with a low concentration of a related fatty acid, such as sorbic acid.

  • Resting Cell Suspension: Harvest the fungal cells by centrifugation and wash with a phosphate buffer solution (pH 6.0).

  • Biotransformation: Resuspend the resting cells in a phosphate buffer solution containing glucose and potassium trans-2-decenoate. Incubate the suspension with gentle shaking at 25°C.

  • Extraction: After a suitable incubation period, acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Esterification: Evaporate the organic solvent and treat the resulting crude 3-hydroxydecanoic acid with an esterifying agent, such as diazomethane or methanolic HCl, to produce this compound.

  • Purification: Purify the methyl ester by chromatography.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a powerful technique for the identification and quantification of this compound in biological samples. The following is a general protocol for the analysis of bacterial fatty acid methyl esters.[2][3]

Protocol:

  • Sample Preparation (from bacterial culture):

    • Harvest bacterial cells from a culture by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Perform saponification by adding a methanolic sodium hydroxide solution and heating. This step lyses the cells and releases the fatty acids from lipids.

    • Methylate the fatty acids by adding a solution of hydrochloric acid in methanol and heating.[2] This converts the fatty acids to their more volatile methyl esters.

    • Extract the fatty acid methyl esters (FAMEs) into an organic solvent, such as a hexane/methyl tert-butyl ether mixture.[2]

    • Wash the organic phase with a dilute sodium hydroxide solution to remove any remaining acidic components.[2]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890 GC (or equivalent).[3]

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

    • Carrier Gas: Helium.[3]

    • Injection: Inject 1 µL of the FAMEs extract.[3]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.[3]

      • Ramp to 150°C at a rate of 10°C/minute, hold for 4 minutes.[3]

      • Ramp to 270°C at a rate of 5°C/minute.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

    • Data Analysis: Identify this compound by its characteristic retention time and mass spectrum, comparing it to a known standard.

Biological Significance and Activity

This compound and related 3-hydroxy fatty acids are increasingly recognized for their roles in bacterial physiology and inter-species communication.

Quorum Sensing in Bacteria

This compound is implicated as a potential signaling molecule in the quorum-sensing (QS) systems of several bacteria, including Cupriavidus metallidurans and Ralstonia solanacearum. Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.

In Ralstonia solanacearum, a closely related molecule, methyl 3-hydroxymyristate (3-OH MAME), acts as a key signaling molecule in the phc quorum-sensing system, which regulates the expression of virulence factors. It is suggested that this compound may play a similar role in the phc regulon of Cupriavidus metallidurans.

Below is a diagram illustrating the proposed phc quorum-sensing pathway.

phc_quorum_sensing cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment PhcB PhcB (Methyltransferase) M3HD This compound (or analog) PhcB->M3HD Synthesis & Secretion PhcS PhcS (Sensor Kinase) PhcR PhcR (Response Regulator) PhcS->PhcR Phosphorylation PhcQ PhcQ PhcR->PhcQ Signal Transduction PhcA PhcA (Global Regulator) PhcQ->PhcA Activation Virulence_Genes Virulence Genes (e.g., EPS, motility) PhcA->Virulence_Genes Transcriptional Regulation M3HD->PhcS Binding

phc Quorum-Sensing Pathway
Antimicrobial Activity

This compound has been identified as a component of royal jelly, a substance known for its antimicrobial properties. While specific data on its antimicrobial spectrum is limited, related 3-hydroxy fatty acids have demonstrated inhibitory activity against various microorganisms. The following protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which can be applied to assess the antimicrobial potential of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no test compound).

    • Sterility Control: A well containing only broth (no inoculum or test compound).

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound, broth, and the inoculum.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a multifaceted molecule with relevance in both chemical synthesis and microbiology. Its role as a potential quorum-sensing molecule opens up avenues for research into novel antimicrobial strategies that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the synthesis, detection, and biological activities of this intriguing compound. As our understanding of the microbial world deepens, the significance of molecules like this compound in shaping microbial communities and their interactions with hosts is likely to become increasingly apparent.

References

An In-depth Technical Guide to the Methyl Ester of 3-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methyl ester of 3-hydroxydecanoic acid, a derivative of the naturally occurring 3-hydroxydecanoic acid, is a molecule of significant interest in various scientific fields. It serves as a crucial monomer unit in the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by various microorganisms.[1][2] The parent compound, 3-hydroxydecanoic acid, also known as myrmicacin, exhibits notable biological activities, including antibacterial properties.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological significance of the methyl ester of 3-hydroxydecanoic acid, with a focus on its chemical properties, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

The methyl ester of 3-hydroxydecanoic acid is a C11 fatty acid methyl ester. Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₂₂O₃[4][5][6]
Molecular Weight 202.29 g/mol [4][5][6]
CAS Number 62675-82-5[4][5][6]
Appearance Liquid[4]
Purity >98%
Solubility Soluble in Chloroform, Ethanol, Methanol[4]
Storage Temperature -20°C[7]
Table 2: Spectroscopic and Chromatographic Data
Data TypeValue/InformationSource
IUPAC Name methyl 3-hydroxydecanoate[6]
SMILES CCCCCCCC(CC(=O)OC)O[6]
InChI InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3[4][6]
InChIKey UBVACUZVNTVHTE-UHFFFAOYSA-N[4][6]
¹³C NMR Data available in Wiley-VCH GmbH SpectraBase[6]
GC-MS Data available in NIST Mass Spectrometry Data Center[6]
Kovats Retention Index 1430 (Standard non-polar)[6]

Synthesis and Experimental Protocols

The synthesis of the methyl ester of 3-hydroxydecanoic acid can be achieved through various organic reactions. One of the well-documented methods is the Reformatsky reaction.

Reformatsky Reaction

A common and effective method for synthesizing β-hydroxy esters is the Reformatsky reaction. This reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal.

Experimental Protocol: Synthesis via Reformatsky Reaction [5]

  • Materials and Equipment:

    • 500 mL round-bottomed flask

    • Condenser (30 cm)

    • Magnetic stirrer and stir bar

    • Sand bath

    • Tetrahydrofuran (THF), 200 mL

    • Zinc granules, 6.5 g (0.1 mol)

    • Octanal, 0.1 mol

    • Methyl bromoacetate, 0.2 mol

    • Hexanes

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) supplies (eluent: hexanes-EtOAc, 80:20)

  • Procedure:

    • Add 200 mL of THF to an oven-dried 500 mL round-bottomed flask equipped with a condenser.

    • Rapidly stir the THF and bring it to reflux (66 °C) using a sand bath.

    • Temporarily remove the condenser and add 6.5 g of zinc granules to the hot solvent.

    • Rapidly add the octanal (0.1 mol) and methyl bromoacetate (0.2 mol) to the reaction mixture.

    • Immediately reattach the condenser; rapid boiling should occur.

    • Allow the reaction to reflux for 1 minute, then remove the flask from the heat and let it cool to room temperature while stirring.

    • Monitor the reaction completion by TLC (eluent: hexanes-EtOAc, 80:20); the reaction is typically complete within 20 minutes.

    • Remove the excess THF under reduced pressure using a rotary evaporator.

    • Dissolve the resulting brown oil in hexanes and quench with deionized water, which will form a yellow precipitate.

    • Filter the mixture and wash the hexane layer with 100 mL of deionized water, twice with 50 mL of 1 M HCl, once with 100 mL of deionized water, and once with 50 mL of brine.

    • Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).

    • Remove the hexanes under reduced pressure to yield the final product.

  • Expected Yield: 86-95%

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification flask 500 mL Round-Bottomed Flask thf Add THF (200 mL) flask->thf reflux Reflux THF at 66°C thf->reflux add_reagents Add Zinc, Octanal, and Methyl Bromoacetate reflux->add_reagents reflux_react Reflux for 1 minute add_reagents->reflux_react cool Cool to Room Temperature reflux_react->cool tlc Monitor by TLC cool->tlc remove_thf Remove THF (Rotary Evaporator) tlc->remove_thf dissolve Dissolve in Hexanes and Quench with Water remove_thf->dissolve filter Filter dissolve->filter wash Wash with H₂O, HCl, Brine filter->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate product This compound concentrate->product G cluster_input Substrate Input cluster_bacterial_cell Bacterial Cell (e.g., Pseudomonas putida) decanoic_acid Decanoic Acid activation Activation to Decanoyl-CoA decanoic_acid->activation beta_oxidation β-Oxidation Pathway activation->beta_oxidation hydroxyacyl_coa (R)-3-Hydroxydecanoyl-CoA beta_oxidation->hydroxyacyl_coa pha_synthase PHA Synthase hydroxyacyl_coa->pha_synthase pha_polymer Poly(3-hydroxydecanoate) (PHA Polymer) pha_synthase->pha_polymer bioplastics Biodegradable Plastics pha_polymer->bioplastics biomedical Biomedical Applications pha_polymer->biomedical

References

The Biological Significance of 3-Hydroxy Fatty Acid Methyl Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 3-Hydroxy Fatty Acids and Their Methyl Esters in Cellular Signaling, Metabolism, and Disease

Introduction

3-Hydroxy fatty acids (3-OH FAs) are a class of hydroxylated fatty acids that play multifaceted roles in biology, acting as crucial metabolic intermediates, structural components of bacterial membranes, and signaling molecules in both prokaryotic and eukaryotic systems. Their methyl ester derivatives, 3-hydroxy fatty acid methyl esters (3-OH FAMEs), are often utilized for analytical derivatization but also possess intrinsic biological activity, notably in bacterial communication. This technical guide provides a comprehensive overview of the biological roles of 3-OH FAs and 3-OH FAMEs, with a focus on their involvement in signaling pathways, their implications in health and disease, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these bioactive lipids.

Metabolic and Cellular Roles of 3-Hydroxy Fatty Acids

Intermediates in Fatty Acid β-Oxidation

3-Hydroxy fatty acids are key intermediates in the mitochondrial β-oxidation of fatty acids, a fundamental catabolic process for energy production.[1] The pathway involves the sequential shortening of fatty acyl-CoA chains, with the formation of a 3-hydroxyacyl-CoA intermediate being a critical step.[2] Deficiencies in the enzymes responsible for the dehydrogenation of these intermediates, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), lead to the accumulation of 3-OH FAs and are associated with severe metabolic disorders.[3][4]

Biomarkers of Metabolic Disease

The accumulation of 3-OH FAs in biological fluids is a hallmark of certain inherited metabolic diseases.[3] Consequently, the quantitative analysis of 3-OH FAs in plasma, serum, and other tissues serves as a valuable diagnostic tool for these conditions.[5][6] Furthermore, recent studies have linked elevated levels of medium-chain 3-hydroxy fatty acids to metformin therapy in type 2 diabetes, suggesting a broader role for these molecules in metabolic regulation and as potential biomarkers for therapeutic response.

Role in the Innate Immune Response

3-Hydroxy fatty acids, particularly those of medium chain length, are recognized as important signaling molecules in the innate immune system. They are constituents of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[7] Free 3-OH FAs can also be released by bacteria and act as microbe-associated molecular patterns (MAMPs) that are recognized by host pattern recognition receptors (PRRs).

G-Protein Coupled Receptor 120 (GPR120) Signaling

Long-chain fatty acids, including some hydroxylated forms, are known to activate G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[8] GPR120 is expressed in various cell types, including macrophages and adipocytes, and its activation is associated with anti-inflammatory and insulin-sensitizing effects.[9] The binding of a ligand to GPR120 can initiate a signaling cascade that involves the recruitment of β-arrestin-2, which in turn can inhibit pro-inflammatory pathways by sequestering TAB1, a key component of the TAK1 signaling complex.[9][10] This leads to the attenuation of downstream signaling through pathways such as NF-κB and JNK.

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_OH_FA 3-Hydroxy Fatty Acid GPR120 GPR120 3_OH_FA->GPR120 Binds to beta_arrestin2 β-Arrestin-2 GPR120->beta_arrestin2 Recruits TAB1 TAB1 beta_arrestin2->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Activates IKK IKK Complex TAK1->IKK Activates JNK JNK TAK1->JNK Activates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Activates Inflammation Pro-inflammatory Gene Expression NFkB_p65_p50->Inflammation Induces AP1 AP-1 JNK->AP1 Activates AP1->Inflammation Induces

Figure 1: GPR120-mediated anti-inflammatory signaling pathway initiated by 3-hydroxy fatty acids.

Toll-Like Receptor 4 (TLR4) Signaling

The role of 3-OH FAs in Toll-like receptor 4 (TLR4) signaling is complex. As integral components of lipid A, they are essential for the recognition of LPS by the TLR4/MD-2 complex, leading to the activation of pro-inflammatory signaling pathways.[6] However, there is evidence that free saturated fatty acids may also directly or indirectly modulate TLR4 activity, although this is a subject of ongoing research.[11][12] Some studies suggest that certain fatty acids can induce TLR4 dimerization and recruitment into lipid rafts, which are initial steps in TLR4 activation.[6] The potential interplay between GPR120 and TLR4 signaling pathways presents an interesting area for therapeutic intervention, where GPR120 activation by certain fatty acids may counteract TLR4-mediated inflammation.[10]

TLR4_GPR120_Crosstalk cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPS LPS (containing 3-OH-FA) TLR4 TLR4 LPS->TLR4 Activates Free_FA Free Fatty Acids (including 3-OH-FA) GPR120 GPR120 Free_FA->GPR120 Activates MyD88 MyD88 TLR4->MyD88 beta_arrestin2 β-Arrestin-2 GPR120->beta_arrestin2 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB Activation TAK1->NFkB TAK1->NFkB Inflammation Pro-inflammatory Response NFkB->Inflammation TAB1 TAB1 beta_arrestin2->TAB1 Sequesters Anti_Inflammation Anti-inflammatory Response beta_arrestin2->Anti_Inflammation Promotes TAB1->TAK1

Figure 2: Crosstalk between TLR4 and GPR120 signaling pathways in response to bacterial lipids.

3-Hydroxy Fatty Acid Methyl Esters in Bacterial Quorum Sensing

While often considered analytical derivatives, certain 3-OH FAMEs have been identified as bona fide signaling molecules in bacteria, particularly in the context of quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.

A notable example is 3-hydroxy palmitic acid methyl ester (3OH-PAME), which functions as a primary QS signal in the plant pathogen Ralstonia solanacearum.[3][5] 3OH-PAME regulates the expression of virulence factors, such as exopolysaccharides, and is crucial for the bacterium's pathogenicity.[13] The biosynthesis of 3OH-PAME is catalyzed by the methyltransferase PhcB.[5] This discovery highlights that methyl esterification is not solely an artificial process for analysis but can be a biologically relevant modification. In some strains of R. solanacearum, (R)-methyl 3-hydroxymyristate ((R)-3-OH MAME) serves as the QS signal instead of 3OH-PAME, indicating diversity in this signaling system.[5]

Quorum_Sensing_Workflow cluster_bacterium Bacterial Cell PhcB PhcB (Methyltransferase) 3OH_PAME 3OH-PAME PhcB->3OH_PAME Synthesizes 3_OH_FA_precursor 3-OH-FA Precursor 3_OH_FA_precursor->PhcB PhcS PhcS (Sensor Kinase) 3OH_PAME->PhcS Activates (at high cell density) 3OH_PAME->Extracellular Space Diffusion PhcA PhcA (Transcriptional Regulator) PhcS->PhcA Signal Transduction Virulence_Genes Virulence Gene Expression PhcA->Virulence_Genes Regulates

Figure 3: Role of 3OH-PAME in Ralstonia solanacearum quorum sensing.

Quantitative Data

The following tables summarize key quantitative data related to the concentrations of 3-OH FAs in biological samples and their effects on cytokine production.

Table 1: Concentrations of 3-Hydroxy Fatty Acids in Human Plasma

3-Hydroxy Fatty AcidChain LengthConcentration Range (pmol/mL) in Healthy IndividualsReference
3-Hydroxyhexanoic acidC6Not typically reported[3]
3-Hydroxyoctanoic acidC8Not typically reported[3]
3-Hydroxydecanoic acidC10Not typically reported[3]
3-Hydroxydodecanoic acidC12Not typically reported[3]
3-Hydroxytetradecanoic acidC146.1 ± 1.6
3-Hydroxyhexadecanoic acidC1694.0 ± 23.2

Table 2: Effect of Fatty Acids on Cytokine Secretion from Human THP-1 Monocytes

Fatty AcidConcentration (µM)Effect on TNF-α Secretion (vs. Control)Effect on IL-6 Secretion (vs. Control)Reference
Stearic Acid (SFA)500IncreasedIncreased
Docosahexaenoic Acid (PUFA)50Decreased (LPS-induced)Decreased (LPS-induced)
Eicosapentaenoic Acid (PUFA)500Decreased (LPS-induced)Decreased (LPS-induced)

Note: The effects of specific 3-hydroxy fatty acids on cytokine secretion are less well-quantified in the literature compared to more common dietary fatty acids. The data presented for stearic acid, DHA, and EPA provide a general context for how different fatty acid classes can modulate inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for the analysis of 3-OH FAs and 3-OH FAMEs from biological matrices.

Extraction and Derivatization of 3-Hydroxy Fatty Acids from Bacterial Cultures for GC-MS Analysis

This protocol describes the extraction of total fatty acids from a bacterial culture, followed by methylation to form FAMEs, including 3-OH FAMEs, for subsequent GC-MS analysis.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • Glacial acetic acid

  • Anhydrous 1.25 M HCl in methanol

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Cell Harvesting: Pellet bacterial cells from a liquid culture by centrifugation.

  • Acidification and Extraction:

    • Resuspend the cell pellet in a small volume of water.

    • Add glacial acetic acid to acidify the sample.

    • Add a 1:1 (v/v) mixture of chloroform:methanol and vortex vigorously.

    • Centrifuge to separate the phases.

  • Lipid Recovery:

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Methylation:

    • To the dried lipid extract, add anhydrous 1.25 M HCl in methanol.

    • Seal the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add deionized water to quench the reaction.

    • Add hexane and vortex thoroughly to extract the FAMEs.

    • Centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: The resulting hexane solution containing the FAMEs is ready for injection into the GC-MS system.

GCMS_Workflow start Bacterial Cell Pellet extraction Acidification & Lipid Extraction (Chloroform/Methanol) start->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation methylation Methylation (HCl in Methanol, 80°C) evaporation->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction gcms GC-MS Analysis fame_extraction->gcms

Figure 4: Workflow for the preparation of bacterial fatty acid methyl esters for GC-MS analysis.

Solid-Phase Extraction (SPE) of 3-Hydroxy Fatty Acids from Plasma

This protocol outlines a general procedure for the enrichment of 3-OH FAs from plasma using solid-phase extraction prior to LC-MS or GC-MS analysis.

Materials:

  • Plasma sample

  • Internal standard (e.g., a deuterated 3-OH FA)

  • Methanol

  • Hexane

  • Ethyl acetate

  • Silica-based SPE cartridge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add a known amount of an appropriate internal standard.

    • Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile) and centrifuge to pellet the precipitate.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a silica SPE cartridge by sequentially washing with methanol and then hexane.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with hexane to remove non-polar lipids.

    • Wash the cartridge with a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) to elute neutral lipids.

  • Elution:

    • Elute the 3-OH FAs from the cartridge with ethyl acetate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for the subsequent analytical technique (e.g., methanol for LC-MS or a derivatization solvent for GC-MS).

Conclusion

3-Hydroxy fatty acids and their methyl esters are a fascinating class of lipids with diverse and critical biological functions. From their fundamental role in energy metabolism to their intricate involvement in orchestrating immune responses and bacterial communication, the study of these molecules continues to unveil new avenues for understanding and treating a range of diseases. The analytical techniques and protocols outlined in this guide provide a foundation for researchers to further explore the complex biology of 3-OH FAs and 3-OH FAMEs, with the ultimate goal of translating this knowledge into novel therapeutic strategies. As our understanding of the specific receptors and signaling pathways modulated by these lipids expands, so too will the opportunities for targeted drug development in the fields of metabolic and inflammatory diseases.

References

Methyl 3-hydroxydecanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a methyl ester of 3-hydroxydecanoic acid, a medium-chain 3-hydroxy fatty acid (3-OH-FA). 3-OH-FAs are integral components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] Beyond this structural role, there is growing interest in the biological activities of 3-OH-FAs and their derivatives. This compound serves as a valuable biochemical reagent, primarily utilized as an analytical standard for the quantification of 3-hydroxy fatty acids in various biological and environmental samples. Its well-defined chemical structure and properties make it an ideal internal standard for chromatographic and mass spectrometric analyses.[2] Furthermore, the parent compound, 3-hydroxydecanoic acid, has demonstrated biological activity, including the modulation of plant growth and potential roles in microbial communication, suggesting broader applications for its esterified form in life sciences research.[3][4] This guide provides an in-depth overview of this compound, covering its chemical properties, synthesis and purification, biochemical functions, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₁₁H₂₂O₃.[2] A summary of its key properties is provided in the table below.

PropertyValueReference
IUPAC Name This compound[2]
Synonyms Methyl ester of 3-hydroxydecanoic acid, beta-hydroxydecanoic acid methyl ester[2]
CAS Number 62675-82-5[2]
Molecular Formula C₁₁H₂₂O₃[2]
Molecular Weight 202.29 g/mol [2]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in common organic solvents like ethanol.[5]
Storage Store at -20°C for long-term stability.

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[4] Chiral synthesis methods are also available to produce specific enantiomers, such as the (R)-enantiomer, which can be important for studying stereospecific biological activities.[5]

Experimental Protocol: Synthesis via Reformatsky Reaction[4]

Materials:

  • Octanal

  • Methyl bromoacetate

  • Zinc granules

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Round-bottomed flask (500 mL)

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To an oven-dried 500 mL round-bottomed flask equipped with a condenser and magnetic stir bar, add 200 mL of THF.

  • Bring the THF to reflux (approximately 66°C) with vigorous stirring.

  • Temporarily remove the condenser and add 6.5 g (0.1 mol, 2 equivalents) of zinc granules, followed by the rapid addition of octanal (0.1 mol) and methyl bromoacetate (0.2 mol, 2 equivalents).

  • Immediately reattach the condenser. A rapid boiling should be observed.

  • Allow the reaction to reflux for 1 minute, then remove the heat source and let the mixture cool to room temperature while stirring.

  • Monitor the reaction completion by TLC (eluent: 80:20 hexanes:EtOAc). The reaction is typically complete within 20 minutes.

  • Remove the excess THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting brown oil in hexanes and quench the reaction by adding deionized water, which will form a yellow precipitate.

  • Filter the mixture and transfer the filtrate to a separatory funnel.

  • Wash the hexane layer sequentially with 100 mL of deionized water, twice with 50 mL of 1 M HCl, 100 mL of deionized water, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove unreacted starting materials and byproducts.

Apparatus:

  • Vacuum distillation setup (distillation flask, short path distillation head, condenser, receiving flask)

  • Vacuum pump with a cold trap

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Transfer the crude product to the distillation flask and add a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask while stirring.

  • Collect any low-boiling impurities (forerun) in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Continue distillation until the majority of the product has been collected or the temperature begins to rise significantly.

  • Stop the distillation and allow the apparatus to cool completely before releasing the vacuum.

Biochemical Functions and Applications

While this compound itself is primarily used as an analytical standard, its parent compound, 3-hydroxydecanoic acid, exhibits notable biological activities.

Modulation of Plant Signaling Pathways

Recent studies have shown that 3-hydroxydecanoic acid can act as a plant growth regulator in wheat (Triticum aestivum L.).[3][6] It has been demonstrated to modulate both auxin and gibberellin signaling pathways, leading to enhanced seedling development, increased tiller formation, and ultimately, improved grain yield.[3][6] Application of 3-hydroxydecanoic acid resulted in the upregulation of auxin biosynthesis and signaling genes, while simultaneously downregulating genes involved in gibberellin biosynthesis.[3]

ParameterTreatment (53 µM 3-HDA)% Change vs. Control
Root LengthIncreasedData not quantified in %
Fresh WeightIncreasedData not quantified in %
Stem DiameterIncreasedData not quantified in %
Tiller FormationPromotedData not quantified in %
Chlorophyll ContentElevatedData not quantified in %
Grain Number per PlantIncreased9.6% to 20.7%
Grain Weight per PlantIncreased9.6% to 20.7%

dot

Plant_Hormone_Signaling cluster_3HDA 3-Hydroxydecanoic Acid (3-HDA) Application cluster_auxin Auxin Signaling Pathway cluster_gibberellin Gibberellin Signaling Pathway 3-HDA 3-HDA Auxin_Biosynthesis_Genes Auxin Biosynthesis Genes (e.g., IAAId ox) 3-HDA->Auxin_Biosynthesis_Genes Upregulates Gibberellin_Biosynthesis_Genes Gibberellin Biosynthesis Genes (e.g., GA20ox1, GA3ox2) 3-HDA->Gibberellin_Biosynthesis_Genes Downregulates Gibberellin_Catabolism_Genes Gibberellin Catabolism Genes (e.g., GA2ox3) 3-HDA->Gibberellin_Catabolism_Genes Upregulates IAA Indole-3-acetic acid (IAA) (Auxin) Auxin_Biosynthesis_Genes->IAA Increases Auxin_Signaling_Components Auxin Signaling Components (e.g., IAA27, SAUR32) IAA->Auxin_Signaling_Components Activates Root_Development Enhanced Root Development & Architecture Auxin_Signaling_Components->Root_Development Promotes GA3 Gibberellin A3 (GA3) Gibberellin_Biosynthesis_Genes->GA3 Decreases Gibberellin_Signaling_Components Gibberellin Signaling Components (e.g., GID2) GA3->Gibberellin_Signaling_Components Reduces Activation Shoot_Elongation Modulated Shoot Elongation Gibberellin_Signaling_Components->Shoot_Elongation Affects Gibberellin_Catabolism_Genes->GA3 Decreases

Caption: Modulation of plant hormone signaling by 3-hydroxydecanoic acid.

Bacterial Fatty Acid Biosynthesis

3-Hydroxyacyl-ACPs are key intermediates in the bacterial fatty acid synthesis (FASII) pathway.[7] This pathway is responsible for the de novo synthesis of fatty acids, which are essential for building cell membranes and other cellular components. The 3-hydroxyacyl-ACP intermediates can be diverted from the main FASII cycle for other purposes, including the synthesis of the lipid A component of LPS.[7] this compound, as a derivative of a FASII intermediate, is structurally related to these fundamental building blocks of bacterial cells.

dot

FASII_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_ACP Acetoacetyl-ACP Acetyl_CoA->Acetoacetyl_ACP FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->Acetoacetyl_ACP 3_Hydroxybutyryl_ACP 3-Hydroxybutyryl-ACP Acetoacetyl_ACP->3_Hydroxybutyryl_ACP FabG (NADPH) Crotonyl_ACP Crotonyl-ACP 3_Hydroxybutyryl_ACP->Crotonyl_ACP FabZ Butyryl_ACP Butyryl-ACP Crotonyl_ACP->Butyryl_ACP FabI (NADH) Elongation_Cycles Further Elongation Cycles Butyryl_ACP->Elongation_Cycles 3_Hydroxydecanoyl_ACP 3-Hydroxydecanoyl-ACP Elongation_Cycles->3_Hydroxydecanoyl_ACP Lipid_A_Synthesis Lipid A Synthesis 3_Hydroxydecanoyl_ACP->Lipid_A_Synthesis

Caption: Bacterial fatty acid synthesis (FASII) pathway leading to 3-hydroxyacyl-ACPs.

Analytical Applications

The primary application of this compound in a research setting is as an internal standard for the quantitative analysis of 3-hydroxy fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] Its structural similarity to endogenous 3-OH-FAs, combined with its synthetic origin and high purity, allows it to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[2]

Experimental Protocols for Analytical Applications

Protocol: Quantitative Analysis of Fatty Acids in Biological Samples using this compound as an Internal Standard[2]

This protocol outlines a general workflow for the analysis of fatty acids in biological matrices (e.g., plasma, tissue) by GC-MS, using this compound as an internal standard.

I. Preparation of Internal Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound (≥98% purity) and dissolve it in 10 mL of GC-grade hexane in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute the stock solution 1:10 with hexane to obtain a working solution of 100 µg/mL.

II. Sample Preparation: Lipid Extraction and Derivatization

Materials:

  • Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)

  • This compound working solution (100 µg/mL)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • 2% Sulfuric acid in methanol

  • Hexane

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Lipid Extraction:

    • To a glass centrifuge tube, add the biological sample.

    • Spike the sample with a known amount of this compound working solution (e.g., 10 µL for a final amount of 1 µg).

    • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully transfer the lower organic layer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

III. GC-MS Analysis

Typical GC-MS Parameters (may require optimization):

ParameterValue
Column HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Split Ratio 10:1
Oven Program Initial 80°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 5 min
Carrier Gas Helium
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)

IV. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of the target fatty acid methyl esters at known concentrations, each containing the same amount of the internal standard (this compound) as the samples.

  • Quantification: Calculate the concentration of the target fatty acids in the original sample by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve. Apply corrections for the initial sample volume/weight and any dilution factors.

dot

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Lipid Extraction (Chloroform:Methanol) Spike->Extract Derivatize Derivatization to FAMEs (H₂SO₄ in Methanol) Extract->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Quantify Concentration Calculation Data_Processing->Quantify Calibration Calibration Curve Construction Calibration->Quantify

References

Unveiling Nature's Reservoir of Medium-Chain 3-Hydroxy Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the microbial, plant, and potential animal sources of medium-chain 3-hydroxy fatty acids (MCT-3-OH-FAs), this technical guide serves as a resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the natural origins, biosynthesis, and biological significance of these valuable molecules, supplemented with detailed experimental protocols and quantitative data.

Medium-chain 3-hydroxy fatty acids are a class of chiral molecules that have garnered increasing interest in the scientific community due to their diverse biological activities and potential therapeutic applications. From their role as precursors for bioplastics to their function as signaling molecules in plant immunity, understanding their natural sources is paramount for harnessing their potential. This guide consolidates current knowledge on the primary natural producers of MCT-3-OH-FAs, with a strong focus on microbial systems, which represent the most prolific and characterizable source.

Microbial Kingdom: A Rich Source of Medium-Chain 3-Hydroxy Fatty Acids

The microbial world, particularly bacteria, stands out as the most significant and well-documented source of MCT-3-OH-FAs. These compounds are primarily known as the monomeric building blocks of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage materials.

Prominent Microbial Producers

A variety of bacterial genera are known to produce PHAs with medium-chain length monomers. Among these, Pseudomonas species, especially Pseudomonas putida, are notable for their efficiency in synthesizing mcl-PHAs.[1][2][3] Recombinant Escherichia coli has also been extensively engineered to produce specific MCT-3-OH-FAs, offering a controlled and high-yield production platform.[4][5][6]

Quantitative Data on Microbial Production

The production of MCT-3-OH-FAs in microbial systems can be substantial, particularly under optimized fermentation conditions. Genetic engineering strategies have further enhanced these yields. Below is a summary of reported production levels in two key microbial hosts.

Microbial HostMedium-Chain 3-Hydroxy Fatty AcidConcentration (mg/L)Key Genes InvolvedReference
Pseudomonas putida GPo1Poly(3-hydroxyoctanoate) (PHO)Up to 31,800 (60% of cell dry mass)Native PHA biosynthesis pathway[1][3]
Recombinant E. coli HB1013-hydroxydecanoic acid (3HD)587phaG[5]
Recombinant E. coli DH5α3-hydroxyoctanoic acid & 3-hydroxydecanoic acid135 - 193phbA, phbB, phaG[4][6]

Plant Kingdom: A Potential but Less Explored Source

While microbial sources are well-established, the plant kingdom also presents a potential, albeit less concentrated, source of hydroxy fatty acids. These are primarily found as components of the plant cuticular and suberin polyesters, which act as protective barriers on the surfaces of aerial and underground plant organs, respectively.

The primary monomers of cutin and suberin are C16 and C18 hydroxy and epoxy fatty acids.[7][8] While the presence of medium-chain fatty acids in these biopolymers is not as predominant, they are components of the complex polyester structure. However, specific quantitative data focusing on medium-chain 3-hydroxy fatty acids within plant cutin and suberin is not extensively reported in the literature. The analysis of these complex biopolymers typically involves depolymerization followed by chromatographic techniques.

Animal Kingdom: An Enigmatic Frontier

The presence of endogenous medium-chain 3-hydroxy fatty acids in animal tissues is not well-documented. While long-chain 3-hydroxy fatty acids are known intermediates in mitochondrial fatty acid β-oxidation, the accumulation of medium-chain forms is not a prominent feature of mammalian lipidomes under normal physiological conditions.[9] Their detection in mammalian samples can be challenging and may be confounded by products of mitochondrial fatty acid oxidation.[10] Further research, potentially utilizing advanced lipidomics platforms, is required to definitively establish the presence and potential biological roles of MCT-3-OH-FAs in animals.[11]

Biological Significance and Signaling Pathways

Medium-chain 3-hydroxy fatty acids are not merely metabolic intermediates; they are also active signaling molecules. A prime example is the recognition of bacterial-derived (R)-3-hydroxydecanoic acid by the LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) receptor in the model plant Arabidopsis thaliana, which triggers a robust immune response.[12] This discovery highlights a sophisticated mechanism of plant-microbe interaction mediated by a specific MCT-3-OH-FA.

In mammalian systems, while the direct signaling roles of MCT-3-OH-FAs are not yet clearly defined, other hydroxy fatty acids have been shown to possess biological activities, including cell growth inhibition and suppression of cytokine-induced apoptosis.[13]

Below is a diagram illustrating the LORE-mediated signaling pathway in Arabidopsis thaliana initiated by the perception of 3-hydroxydecanoic acid.

LORE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 3_OH_C10 3-Hydroxydecanoic Acid LORE LORE Receptor 3_OH_C10->LORE Binding PBL34_35_36 PBL34/35/36 LORE->PBL34_35_36 Phosphorylation Immune_Response Plant Immune Response (e.g., ROS production) PBL34_35_36->Immune_Response Activation

LORE-mediated plant immune response to 3-hydroxydecanoic acid.

Experimental Protocols

Accurate identification and quantification of medium-chain 3-hydroxy fatty acids from natural sources are crucial for research and development. The following sections provide detailed methodologies for their extraction, purification, and analysis.

Extraction and Purification of 3-Hydroxy Fatty Acids from Bacterial Cultures

This protocol is adapted for the extraction of 3-hydroxy fatty acids from bacterial cells, such as Pseudomonas species.

1. Cell Harvesting and Lysis:

  • Culture bacteria to the desired growth phase.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in a suitable buffer.

  • Lyse the cells using methods such as sonication or French press.

2. Lipid Extraction:

  • To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 5-10 minutes.

  • Add 1 volume of water to induce phase separation.

  • Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

  • Carefully collect the lower chloroform phase.

3. Saponification and Methylation:

  • Evaporate the chloroform under a stream of nitrogen.

  • Add a known amount of an internal standard (e.g., 3-hydroxynonanoic acid).

  • Add 1 M NaOH in methanol and heat at 80°C for 1 hour to saponify the lipids.

  • Cool the sample and add 14% BF3 in methanol. Heat at 80°C for 10 minutes to methylate the fatty acids.

  • Add saturated NaCl solution and extract the fatty acid methyl esters (FAMEs) with hexane.

The following diagram illustrates the general workflow for the extraction and analysis of bacterial 3-hydroxy fatty acids.

Bacterial_3OHFA_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Extraction Lipid Extraction (Chloroform:Methanol) Lysis->Extraction Derivatization Saponification & Methylation (NaOH/MeOH, BF3/MeOH) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Workflow for bacterial 3-hydroxy fatty acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy Fatty Acid Methyl Esters

This protocol outlines a general method for the analysis of 3-hydroxy fatty acid methyl esters by GC-MS.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent).

2. GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/minute to 200°C.

    • Ramp 2: 5°C/minute to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Electron Ionization (EI) Energy: 70 eV

  • Scan Range: m/z 50-550

4. Data Analysis:

  • Identification of 3-hydroxy FAMEs is based on their retention times and comparison of their mass spectra with reference spectra from libraries (e.g., NIST).

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Conclusion

Microbial systems, particularly genetically engineered bacteria, represent the most promising and quantifiable source of medium-chain 3-hydroxy fatty acids for research and industrial applications. While plants contain hydroxy fatty acids in their structural biopolymers, the specific abundance of medium-chain 3-hydroxy forms requires further investigation. The presence and biological role of these molecules in animals remain largely unknown and present an exciting area for future research. The detailed protocols and data presented in this guide provide a solid foundation for scientists and professionals to explore and exploit the potential of these fascinating natural compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Hydroxy Fatty Acids Using Methyl 3-hydroxydecanoate as a Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OH FAs) are important constituents of lipopolysaccharides in Gram-negative bacteria and are also found in various biological systems. Their accurate quantification is crucial for bacterial identification, endotoxin analysis, and in the study of metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, due to the polar nature of the hydroxyl group, derivatization is often required to improve volatility and chromatographic performance. This application note details a robust protocol for the quantification of 3-hydroxy fatty acids, using Methyl 3-hydroxydecanoate as a standard for calibration and quality control. The methodology described herein is applicable to the analysis of 3-OH FAs in complex matrices such as bacterial cell cultures and other biological samples.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the standard is essential for its effective application in quantitative analysis.

PropertyValue
Chemical Formula C₁₁H₂₂O₃[1]
Molecular Weight 202.29 g/mol [2]
CAS Number 62675-82-5[2]
Appearance Not specified, likely a liquid or low-melting solid
Purity >98%[2]
Solubility Soluble in organic solvents such as ethanol and methanol.[2][3]
Storage Store at -20°C[3]

Experimental Protocols

This section provides a comprehensive workflow for the quantitative analysis of 3-hydroxy fatty acids in bacterial cells using this compound as a standard. The protocol involves sample preparation, including cell harvesting, saponification, methylation, and extraction, followed by GC-MS analysis.

I. Materials and Reagents

  • This compound (≥98% purity)

  • Internal Standard (IS): Methyl 3-hydroxyundecanoate or a suitable odd-chain 3-hydroxy fatty acid methyl ester not present in the sample.

  • Reagent 1 (Saponification): 45 g sodium hydroxide, 150 ml methanol, and 150 ml distilled water.[4]

  • Reagent 2 (Methylation): 325 ml 6.0 N hydrochloric acid and 275 ml methanol.[4]

  • Reagent 3 (Extraction): 200 ml hexane and 200 ml methyl tert-butyl ether.[4]

  • Reagent 4 (Base Wash): 10.8 g sodium hydroxide dissolved in 900 ml distilled water.[4]

  • Hexane (GC grade)

  • Methanol (anhydrous)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Glass culture tubes with Teflon-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC vials with inserts

II. Preparation of Standard and Internal Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Methyl 3-hydroxyundecanoate) in hexane.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution to a final concentration of 10 µg/mL with hexane. This working solution will be spiked into all samples and standards.

III. Sample Preparation from Bacterial Culture

  • Harvesting: Harvest approximately 40 mg of bacterial cells from a culture plate using a sterile loop and place them in a clean 13x100 mm glass culture tube.[4]

  • Saponification: Add 1.0 mL of Reagent 1 to the tube. Securely seal the tube with a Teflon-lined cap, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex for 5-10 seconds after the first 5 minutes of heating.[4]

  • Methylation: Cool the tube to room temperature and add 2.0 mL of Reagent 2. Recap the tube, vortex briefly, and heat at 80°C for 10 minutes.[4]

  • Extraction: Cool the tube and add 1.25 mL of Reagent 3. Recap and gently mix on a rotator for 10 minutes. Centrifuge at low speed to separate the phases. Transfer the upper organic phase to a clean tube.[4]

  • Base Wash: Add approximately 3 mL of Reagent 4 to the extracted organic phase. Recap and tumble for 5 minutes.[4]

  • Final Preparation: After the wash, carefully transfer approximately two-thirds of the upper organic phase to a GC vial for analysis.[4]

IV. GC-MS Analysis

The following are typical GC-MS operating conditions. These may need to be optimized for your specific instrument and application.

ParameterValue
Gas Chromatograph Agilent 7890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature: 100°C, hold for 2 minutes. Ramp to 250°C at 15°C/min. Ramp to 300°C at 20°C/min, hold for 5 minutes.[5]
Mass Spectrometer Agilent 5975C MSD or equivalent
Ion Source Temperature 230°C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

V. Quantitative Data and Mass Spectra

For quantitative analysis in SIM mode, monitor the following characteristic ions. The retention time is an estimate and will vary based on the specific GC conditions.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound ~12.0110374, 131
Internal Standard Varies(To be determined)(To be determined)

The mass spectrum of this compound is characterized by a base peak at m/z 103, which results from the cleavage between the C3 and C4 carbons.[6][7][8] Another significant ion is observed at m/z 74, corresponding to the McLafferty rearrangement of the methyl ester group.[8]

VI. Data Analysis and Calibration

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard against the concentration of the analyte for each of the prepared working standard solutions.

  • Quantification: The concentration of 3-hydroxy fatty acids in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep cluster_gcms cluster_data_analysis sample_prep Sample Preparation harvest Harvest Bacterial Cells saponify Saponification (Reagent 1, 100°C) harvest->saponify add_is Spike Internal Standard harvest->add_is methylate Methylation (Reagent 2, 80°C) saponify->methylate extract Extraction (Reagent 3) methylate->extract wash Base Wash (Reagent 4) extract->wash gcms_analysis GC-MS Analysis wash->gcms_analysis inject Inject Sample separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis Data Analysis detect->data_analysis integrate Peak Integration calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify add_is->saponify

Caption: Experimental workflow for the GC-MS analysis of 3-hydroxy fatty acids.

Signaling Pathway/Logical Relationship Diagram

logical_relationship analyte 3-Hydroxy Fatty Acid (in sample) derivatization Derivatization (Methylation) analyte->derivatization is Internal Standard (Methyl 3-hydroxyundecanoate) is->derivatization analyte_fame Analyte-FAME derivatization->analyte_fame is_fame IS-FAME derivatization->is_fame gc_separation GC Separation analyte_fame->gc_separation is_fame->gc_separation ms_detection MS Detection (Peak Area) gc_separation->ms_detection peak_ratio Peak Area Ratio (Analyte/IS) ms_detection->peak_ratio calibration Calibration Curve peak_ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logical relationship for quantification using an internal standard.

References

Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-3-hydroxydecanoat für die Gaschromatographie

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von Methyl-3-hydroxydecanoat, einer Hydroxyfettsäure, für die Analyse mittels Gaschromatographie (GC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von polaren Analyten wie Methyl-3-hydroxydecanoat zu verbessern und somit eine genaue und reproduzierbare quantitative Analyse zu ermöglichen. Die hier beschriebenen Methoden, insbesondere die Silylierung, sind etablierte Verfahren in der Analyse von Fettsäure-Metaboliten.[1][2]

Einleitung

Methyl-3-hydroxydecanoat ist ein Zwischenprodukt im Fettsäurestoffwechsel. Die quantitative Analyse solcher Verbindungen ist für das Verständnis von Stoffwechselwegen und die Diagnose von Stoffwechselstörungen von großer Bedeutung.[2] Die direkte Analyse von Hydroxyfettsäuremethylestern mittels GC ist aufgrund der polaren Hydroxylgruppe, die zu schlechter Peakform und thermischem Abbau führen kann, oft problematisch. Die Derivatisierung der Hydroxylgruppe überführt sie in eine weniger polare und thermisch stabilere Gruppe, was die chromatographische Analyse verbessert.[3] Gängige Derivatisierungsverfahren umfassen die Silylierung und die Acylierung.

Methoden der Derivatisierung

Für die Derivatisierung von Methyl-3-hydroxydecanoat wird vorrangig die Silylierung empfohlen. Silylierungsreagenzien reagieren mit der Hydroxylgruppe und ersetzen den aktiven Wasserstoff durch eine Trimethylsilylgruppe (TMS).

Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

MSTFA ist ein weit verbreitetes und effektives Silylierungsreagenz für Hydroxylgruppen. Es ist sehr reaktiv und die Nebenprodukte sind flüchtig, was die chromatographische Analyse nicht stört.

Weitere Derivatisierungsreagenzien

Obwohl die Silylierung die Methode der Wahl ist, können auch andere Reagenzien wie Acylierungsreagenzien (z.B. Essigsäureanhydrid) oder andere Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Betracht gezogen werden. Die Auswahl des Reagenzes kann von der Probenmatrix und den spezifischen Anforderungen der Analyse abhängen.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die detaillierte Vorgehensweise für die Silylierungs-Derivatisierung von Methyl-3-hydroxydecanoat.

Benötigte Materialien
  • Methyl-3-hydroxydecanoat Standard oder Probenextrakt

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin (wasserfrei)

  • Geeignetes Lösungsmittel (z.B. Heptan, Toluol)

  • Reaktionsgefäße (z.B. 1,5 mL GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • Pipetten

  • Vortexmischer

  • Gaschromatograph mit Flammenionisationsdetektor (FID) oder Massenspektrometer (MS)

Protokoll: Silylierung mit MSTFA
  • Probenvorbereitung: Eine bekannte Menge des Methyl-3-hydroxydecanoat-Standards oder des getrockneten Probenextrakts in ein Reaktionsgefäß einwiegen.

  • Lösungsmittel zugeben: Die Probe in einem geeigneten Volumen eines aprotischen Lösungsmittels (z.B. 100 µL Pyridin) lösen.

  • Derivatisierungsreagenz zugeben: 50 µL MSTFA zur Probelösung geben.

  • Reaktion: Das Reaktionsgefäß fest verschließen und für 30 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: Einen Aliquot der derivatisierten Probe direkt in den Gaschromatographen injizieren.

Datenpräsentation

Die folgende Tabelle fasst typische Parameter für die GC-Analyse von silyliertem Methyl-3-hydroxydecanoat zusammen. Die genauen Werte können je nach verwendetem GC-System und Säule variieren.

ParameterWert
GC-Säule DB-5ms, 30 m x 0.25 mm ID, 0.25 µm Filmdicke (oder äquivalent)
Injektortemperatur 250 °C
Injektionsvolumen 1 µL
Split-Verhältnis 10:1
Trägergas Helium mit einer konstanten Flussrate von 1 mL/min
Ofentemperaturprogramm Start bei 70 °C (2 min halten), dann mit 5 °C/min auf 240 °C erhöhen (5 min halten)
Detektor (MS) Transferlinientemperatur: 240 °C, Ionisationsquelle: 230 °C, Ionisationsenergie: 70 eV
Erwartete Retentionszeit Variabel, abhängig vom System, aber erwartet nach dem nicht-derivatisierten Analyten
Charakteristische m/z-Ionen (silyliertes Derivat) m/z 175 (charakteristisches Fragment für TMS-Derivate von 3-Hydroxyfettsäuremethylestern)

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf der Derivatisierung und die chemische Reaktion.

Derivatization_Workflow Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse. cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse A Probe (Methyl-3-hydroxydecanoat) B Lösungsmittel zugeben (z.B. Pyridin) A->B C MSTFA zugeben B->C D Inkubation (60°C, 30 min) C->D E GC-Injektion D->E F Datenerfassung und -auswertung E->F

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse.

Silylation_Reaction Abbildung 2: Silylierungsreaktion von Methyl-3-hydroxydecanoat mit MSTFA. cluster_reactants Edukte cluster_products Produkte reactant1 Methyl-3-hydroxydecanoat product1 Trimethylsilyl-Derivat reactant1->product1 + MSTFA reactant2 MSTFA product2 N-Methyltrifluoracetamid

Abbildung 2: Silylierungsreaktion von Methyl-3-hydroxydecanoat mit MSTFA.

Wichtige Überlegungen

  • Feuchtigkeitsausschluss: Derivatisierungsreagenzien wie MSTFA sind sehr feuchtigkeitsempfindlich. Alle verwendeten Glasgeräte und Lösungsmittel müssen trocken sein, um eine Hydrolyse des Reagenzes zu vermeiden.[3]

  • Reagenzüberschuss: Es wird empfohlen, einen Überschuss des Derivatisierungsreagenzes zu verwenden, um eine vollständige und quantitative Reaktion sicherzustellen.

  • Sicherheit: Derivatisierungsreagenzien sind reaktive Chemikalien und sollten mit entsprechender Vorsicht in einem gut belüfteten Abzug gehandhabt werden. Beachten Sie die Sicherheitsdatenblätter der verwendeten Chemikalien.

  • Optimierung: Die hier vorgestellten Protokolle und GC-Parameter können als Ausgangspunkt dienen und sollten für spezifische Anwendungen und Geräte optimiert werden.

Durch die Anwendung dieser Protokolle können Forscher und Wissenschaftler eine zuverlässige und reproduzierbare quantitative Analyse von Methyl-3-hydroxydecanoat und ähnlichen Hydroxyfettsäuren mittels Gaschromatographie sicherstellen.

References

Application Notes and Protocols for the Synthesis of Polyhydroxyalkanoates with High 3-Hydroxydecanoate Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters produced by various microorganisms. Medium-chain-length PHAs (MCL-PHAs), particularly those rich in the 3-hydroxydecanoate (3HD) monomer unit, exhibit elastomeric properties that are highly desirable for a range of applications, including in the medical field for devices such as tissue engineering scaffolds and drug delivery systems. While "Methyl 3-hydroxydecanoate" is a stable chemical derivative of the 3HD monomer, it is not the direct precursor for the established biological synthesis routes. This document provides detailed protocols for the two primary methods for synthesizing PHAs with a high 3-hydroxydecanoate content: whole-cell bacterial fermentation using Pseudomonas putida and in vitro enzymatic polymerization . A theoretical chemical approach is also discussed.

Method 1: Whole-Cell Biocatalysis via Fed-Batch Fermentation

This method leverages the natural metabolic pathways of bacteria, such as Pseudomonas putida, to convert fatty acids into PHAs. Decanoic acid is the direct substrate for producing a polymer with a high mole fraction of 3-hydroxydecanoate.

Experimental Protocol: Fed-Batch Fermentation of Pseudomonas putida KT2440

This protocol is adapted from fed-batch processes designed for high-density cell growth and efficient PHA accumulation.[1][2]

1. Materials and Equipment

  • Microorganism: Pseudomonas putida KT2440

  • Media:

    • Seed Culture Medium (e.g., Luria-Bertani Broth)

    • Batch Fermentation Medium (Defined mineral salt medium, see Table 1)

    • Feed Solutions (see Table 2)

  • Carbon Substrates: Decanoic acid, Acetic acid, Glucose

  • Equipment:

    • Shake flasks for seed culture

    • Benchtop bioreactor (2-5 L) with controls for temperature, pH, and dissolved oxygen (DO)

    • Peristaltic pumps for feeding

    • Centrifuge for cell harvesting

    • Freeze-dryer

    • PHA extraction solvent (e.g., chloroform, acetone)

    • Analytical equipment: Gas chromatograph (GC) for PHA composition analysis, Gel Permeation Chromatography (GPC) for molecular weight determination.

2. Procedure

  • Seed Culture Preparation: Inoculate a single colony of P. putida KT2440 into a shake flask containing seed culture medium. Incubate at 30°C with shaking (200 rpm) for 16-24 hours.

  • Bioreactor Setup and Inoculation: Prepare the bioreactor with the batch fermentation medium (Table 1). Autoclave and allow to cool. Aseptically add sterile trace elements and inoculate with the seed culture to an initial OD600 of approximately 0.1.

  • Batch Phase: Run the fermentation at 30°C, with pH controlled at 7.0 (using NH4OH) and dissolved oxygen maintained above 20% by adjusting agitation and aeration. This phase continues until the initial carbon source (glucose) is depleted.

  • Fed-Batch Phase (Growth): Initiate exponential feeding of the nutrient solution (Table 2) to achieve a specific growth rate of approximately 0.15 h⁻¹.[1] This phase is designed for biomass accumulation.

  • Fed-Batch Phase (PHA Accumulation): Once a sufficient cell density is reached, switch to a PHA accumulation feed strategy. This often involves limiting a nutrient like nitrogen while providing an excess of the carbon source for PHA production. A mixed feed of decanoic acid, acetic acid, and glucose has been shown to be effective.[1] A linear feeding strategy can be employed to prevent substrate accumulation and foaming.[1]

  • Harvesting: After the desired fermentation time (e.g., 48-72 hours), stop the feeds and cool the bioreactor. Harvest the bacterial cells by centrifugation.

  • PHA Extraction and Purification: Wash the cell pellet with water and then lyophilize. Extract the PHA from the dried biomass using a suitable solvent (e.g., chloroform) at an elevated temperature. Precipitate the PHA by adding a non-solvent like cold methanol or ethanol. Dry the purified PHA polymer under vacuum.

Table 1: Example Batch Fermentation Medium Composition

ComponentConcentration (g/L)
(NH₄)₂SO₄2.0
KH₂PO₄1.5
Na₂HPO₄·12H₂O9.0
Glucose10.0
MgSO₄·7H₂O0.2
Trace Element Solution1.0 mL/L

Table 2: Example Fed-Batch Solution Composition[1]

Feed ComponentDescription
Nutrient FeedConcentrated solution of glucose, acetic acid, and decanoic acid. A ratio of 5:1:4 (DA:AA:G) has been reported to be effective.[1]
pH Control2 M NH₄OH (also serves as a nitrogen source)
Data Presentation: Fermentation Results

The following table summarizes typical results obtained from fed-batch fermentation of P. putida KT2440 for the production of PHA with high 3-hydroxydecanoate content.

Table 3: Summary of Quantitative Data from Fed-Batch Fermentation[1]

ParameterValue
Final Biomass Concentration (g/L)75
PHA Content (% of dry biomass)74
PHA Productivity (g L⁻¹ h⁻¹)1.16
Final PHA Composition (mol%)
3-Hydroxyhexanoate11
3-Hydroxyoctanoate11
3-Hydroxydecanoate78
Substrate Yield (g PHA/g decanoic acid)1.16

Workflow Visualization

Fed_Batch_Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Bioreactor Fermentation cluster_Downstream Downstream Processing Seed_Culture Seed Culture (P. putida KT2440) Inoculation Inoculation Seed_Culture->Inoculation Batch_Phase Batch Phase (Growth on Glucose) Inoculation->Batch_Phase Fed_Batch_Growth Fed-Batch Growth (Exponential Feed) Batch_Phase->Fed_Batch_Growth Glucose Depletion PHA_Accumulation PHA Accumulation (Linear Feed with Decanoic Acid) Fed_Batch_Growth->PHA_Accumulation Nutrient Limitation Harvesting Harvesting (Centrifugation) PHA_Accumulation->Harvesting Extraction PHA Extraction (Solvent-based) Harvesting->Extraction Purification Purification & Drying Extraction->Purification Final_Product Purified PHA (High 3HD Content) Purification->Final_Product In_Vitro_Synthesis_Pathway M3HD This compound Hydrolysis Hydrolysis (Chemical or Lipase) M3HD->Hydrolysis HDA 3-Hydroxydecanoic Acid Activation Acyl-CoA Synthetase + ATP, CoA HDA->Activation HD_CoA (R)-3-Hydroxydecanoyl-CoA Polymerization PHA Synthase (PhaC1) HD_CoA->Polymerization PHA Poly(3-hydroxydecanoate) Hydrolysis->HDA Activation->HD_CoA Polymerization->PHA

References

Application Notes and Protocols: Methyl 3-hydroxydecanoate in Microbial Biofilm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a fatty acid methyl ester that has been identified in various contexts within microbial communities. While its direct application as a potent anti-biofilm agent is not yet extensively documented, its known biological roles suggest it is a molecule of significant interest in the study of microbial biofilms. This document provides an overview of its known functions, potential applications in biofilm research, and detailed protocols for investigating its effects.

This compound has been identified as a component of the exopolysaccharide (EPS) matrix of biofilms, such as in Pseudomonas syringae pv. actinidiae[1]. It is also recognized as a quorum sensing (QS) signaling molecule in some bacterial species, including Cupriavidus metallidurans, where it is endogenously present at nanomolar concentrations. Furthermore, it serves as a precursor in the biosynthesis of rhamnolipids, which are well-known for their role in modulating biofilm structure and dispersal in bacteria like Pseudomonas aeruginosa.

These diverse roles suggest that exogenous application of this compound could have complex effects on biofilm formation, potentially interfering with quorum sensing, altering the EPS composition, or influencing rhamnolipid-mediated biofilm dynamics.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which exogenous this compound might modulate biofilm formation are not fully elucidated. However, based on its known functions, several hypotheses can be proposed:

  • Quorum Sensing Interference: As a known quorum sensing molecule in some species, it may act as a competitive inhibitor or an agonist for QS receptors in other bacteria, thereby disrupting the signaling cascades that regulate biofilm formation.

  • EPS Matrix Alteration: Its incorporation into the biofilm matrix could alter the physicochemical properties of the EPS, potentially affecting biofilm integrity and stability.

  • Rhamnolipid Synthesis Modulation: An excess of this precursor could lead to altered production of rhamnolipids, which are crucial for biofilm maintenance and dispersal. This could either enhance or inhibit biofilm formation depending on the concentration and the specific bacterial species.

Signaling_Pathways cluster_QS Quorum Sensing Interference cluster_EPS EPS Matrix Alteration cluster_Rhamnolipid Rhamnolipid Synthesis Modulation M3HD This compound (Exogenous) QS_Receptor QS Receptor M3HD->QS_Receptor Competitive Binding EPS_Matrix EPS Matrix M3HD->EPS_Matrix Incorporation Rhamnolipid_Synthase Rhamnolipid Synthase (RhlA) M3HD->Rhamnolipid_Synthase Precursor Gene_Expression Altered Gene Expression QS_Receptor->Gene_Expression Biofilm_Formation_QS Biofilm Formation (Inhibition/Stimulation) Gene_Expression->Biofilm_Formation_QS Biofilm_Integrity Altered Biofilm Integrity EPS_Matrix->Biofilm_Integrity Rhamnolipids Altered Rhamnolipid Production Rhamnolipid_Synthase->Rhamnolipids Biofilm_Dispersal Modulated Biofilm Dispersal Rhamnolipids->Biofilm_Dispersal

Caption: Hypothetical signaling pathways affected by this compound.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the specific inhibitory effects of this compound on microbial biofilms. Research in this area would require systematic testing to determine key metrics. The following table illustrates how such data should be structured for clarity and comparison.

Microbial SpeciesBiofilm MetricConcentrationResultReference
Pseudomonas aeruginosaBiofilm Inhibition (IC₅₀)TBDTo be determinedN/A
Staphylococcus aureusBiofilm Inhibition (IC₅₀)TBDTo be determinedN/A
Escherichia coliMinimum Biofilm EradicationTBDTo be determinedN/A
Concentration (MBEC)
Candida albicansBiofilm Metabolic Activity (XTT)TBDe.g., % reduction vs. controlN/A

TBD: To be determined through experimental investigation.

Experimental Protocols

The following are detailed protocols adapted for testing the anti-biofilm properties of this compound.

Protocol 1: Biofilm Inhibition Assay using Crystal Violet

This protocol determines the concentration of this compound that inhibits biofilm formation.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterium in its appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).

  • Dilution and Inoculation: Dilute the overnight culture to an OD₆₀₀ of 0.05-0.1 in fresh medium.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in the growth medium within the wells of the 96-well plate. Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Inoculation of Plates: Add the diluted bacterial culture to each well containing the compound dilutions and controls.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Final Wash: Remove the crystal violet solution and wash the wells again with PBS until the control wells are clear.

  • Solubilization: Add 200 µL of 30% glacial acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Culture Overnight Bacterial Culture Dilution Dilute Culture (OD600=0.05) Culture->Dilution Inoculate Inoculate 96-well plate Dilution->Inoculate Compound Serial Dilution of This compound Compound->Inoculate Incubate Incubate (24-48h) Inoculate->Incubate Wash1 Wash with PBS (3x) Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Solubilize Solubilize with Acetic Acid Wash2->Solubilize Read Read Absorbance (595 nm) Solubilize->Read

References

Application Note and Protocol: Quantification of 3-Hydroxy Fatty Acid Methyl Esters by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are crucial lipid molecules with significant roles in various biological systems. They are key components of the lipopolysaccharide (LPS) in Gram-negative bacteria, serving as a potent endotoxin. Furthermore, 3-OH-FAs are involved in various metabolic pathways and are precursors for the synthesis of biodegradable polymers known as polyhydroxyalkanoates (PHAs). Accurate quantification of 3-OH-FAs is therefore essential for research in microbiology, immunology, biofuel development, and clinical diagnostics. This application note provides a detailed protocol for the sensitive and specific quantification of 3-hydroxy fatty acid methyl esters (3-OH FAMEs) using gas chromatography-mass spectrometry (GC-MS). The methodology involves lipid extraction, a two-step derivatization process to enhance volatility, and subsequent analysis by GC-MS.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Bacterial Culture, Plasma) Extraction Lipid Extraction Sample->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Esterification Esterification (Carboxyl Group) Evaporation1->Esterification Evaporation2 Solvent Evaporation Esterification->Evaporation2 Silylation Silylation (Hydroxyl Group) Evaporation2->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Overall experimental workflow for the quantification of 3-hydroxy fatty acid methyl esters.

Experimental Protocols

Lipid Extraction

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.[1][2]

Materials and Reagents:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporation system

Procedure:

  • To 1 volume of the aqueous sample (e.g., 1 mL of bacterial culture or plasma), add 3.75 volumes of a 1:2 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and lipid extraction.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of deionized water and vortex for 30 seconds.

  • Centrifuge the sample at 1,000 x g for 10 minutes at room temperature to separate the phases.[3]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization

A two-step derivatization process is employed to convert the 3-hydroxy fatty acids into their volatile methyl ester and trimethylsilyl ether derivatives.

This step converts the carboxylic acid group to a methyl ester.

Materials and Reagents:

  • Anhydrous 1.25 M HCl in methanol[3]

  • Hexane

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried lipid extract from the previous step, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[3]

  • Cap the tube tightly and heat at 75-80°C for 1 hour.[3]

  • Cool the tube to room temperature.

  • Quench the reaction by adding 5 mL of deionized water.[3]

  • Add 0.5 mL of hexane and vortex thoroughly to extract the FAMEs.[3]

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[3]

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean glass tube.

  • For improved recovery, a second extraction with another 0.5 mL of hexane can be performed.[3]

  • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.

This step converts the hydroxyl group of the 3-OH FAMEs to a trimethylsilyl (TMS) ether, further increasing volatility.[4]

Materials and Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile

  • GC sample vials with caps

  • Heating block or water bath

Procedure:

  • To the dried FAMEs in a GC vial, add 50 µL of pyridine or another suitable solvent to redissolve the sample.[3]

  • Add 50 µL of BSTFA with 1% TMCS.[3]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

ParameterValue
Column HP-5MS capillary column (or equivalent)
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium
Oven Program Initial temperature of 80°C for 5 min, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[4]

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Characteristic Ion (Quantification) m/z 233 for the unlabeled 3-hydroxy fragment[4]
Characteristic Ion (Internal Standard) m/z 235 for the labeled internal standard[4]

Data Presentation and Quantification

For accurate quantification, a calibration curve should be prepared using authentic standards of the 3-hydroxy fatty acid methyl esters of interest. An internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid, should be added to all samples and standards at a known concentration before the extraction step to correct for variations in sample preparation and injection volume.

The concentration of each 3-OH FAME in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 1: Quantitative Data Summary

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
3-OH C10:0-ME-TMSe.g., 12.5233e.g., 175e.g., 73
3-OH C12:0-ME-TMSe.g., 14.8233e.g., 203e.g., 73
3-OH C14:0-ME-TMSe.g., 16.9233e.g., 231e.g., 73
3-OH C16:0-ME-TMSe.g., 18.7233e.g., 259e.g., 73
3-OH C18:0-ME-TMSe.g., 20.4233e.g., 287e.g., 73
Internal Standard (e.g., D4-3-OH C16:0-ME-TMS)e.g., 18.6237e.g., 263e.g., 73

Note: Retention times and qualifier ions are examples and should be determined experimentally on the specific GC-MS system used.

Logical Relationship Diagram

logical_relationship cluster_sample Sample Matrix cluster_derivatization Derivatization Products cluster_detection GC-MS Detection cluster_quantification Quantification 3-OH-FA 3-Hydroxy Fatty Acid (Analyte) 3-OH-FAME-TMS Volatile 3-OH-FAME-TMS Derivative 3-OH-FA->3-OH-FAME-TMS Derivatization IS Internal Standard (Stable Isotope Labeled 3-OH-FA) IS-FAME-TMS Volatile IS-FAME-TMS Derivative IS->IS-FAME-TMS Derivatization Analyte_Peak Analyte Peak Area 3-OH-FAME-TMS->Analyte_Peak Detection IS_Peak Internal Standard Peak Area IS-FAME-TMS->IS_Peak Detection Ratio Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak->Ratio Concentration Analyte Concentration Ratio->Concentration Comparison Cal_Curve Calibration Curve Cal_Curve->Concentration

Caption: Logical relationship for the quantification of 3-hydroxy fatty acids.

References

Application Notes and Protocols: Methyl 3-hydroxydecanoate in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxydecanoate is a naturally occurring fatty acid methyl ester that has garnered interest in microbiological research due to its potential as an antimicrobial agent and a modulator of bacterial communication. As a derivative of 3-hydroxydecanoic acid, a molecule known to be produced by various microorganisms and a component of the lipopolysaccharide (LPS) in Gram-negative bacteria, this compound presents a promising avenue for the development of novel therapeutics against pathogenic microbes.[1] Its structural similarity to quorum sensing signal molecules further suggests a role in the disruption of bacterial coordination, a key factor in virulence and biofilm formation.

These application notes provide a comprehensive overview of the current understanding and potential microbiological applications of this compound, including detailed protocols for its investigation.

Applications in Microbiology

Antimicrobial Activity

This compound and related 3-hydroxy fatty acids have demonstrated antimicrobial properties against a range of microorganisms. While specific data for this compound is emerging, related compounds have shown notable effects.

  • Antibacterial Activity : 3-hydroxydecanoic acid methyl ester has been reported to possess antibacterial activity against Enterococcus faecalis (formerly Streptococcus faecalis). The precise mechanism of action is thought to involve disruption of the bacterial cell membrane, a common mode of action for fatty acid derivatives.

  • Antifungal Activity : Racemic mixtures of saturated 3-hydroxy fatty acids, including the C10 variant, have shown antifungal activity against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) typically ranging from 10 to 100 µg/mL.

Biofilm Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which contribute to antibiotic resistance and persistent infections. This compound has been identified as a component of the EPS in Pseudomonas syringae pv. actinidiae, suggesting its involvement in biofilm architecture.[1] The application of exogenous this compound could potentially interfere with the normal biofilm development of pathogenic bacteria. By disrupting the intricate signaling and structural integrity of the biofilm, it may render the embedded bacteria more susceptible to conventional antibiotics.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This process is crucial for regulating virulence factors, biofilm formation, and antibiotic resistance. Fatty acid derivatives can act as antagonists to QS systems.

  • Gram-Negative Bacteria (AHL-mediated) : In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is mediated by N-acyl homoserine lactones (AHLs). The structural similarity of this compound to the acyl side chains of some AHLs suggests it could act as a competitive inhibitor, binding to the LuxR-type receptors and preventing the activation of virulence genes.

  • Gram-Positive Bacteria (AIP-mediated) : In Gram-positive bacteria like Staphylococcus aureus, QS is often controlled by autoinducing peptides (AIPs) through the accessory gene regulator (agr) system. While the mechanism is different, some small molecules can interfere with the signal transduction cascade of the agr system. The potential for this compound to modulate this system warrants investigation.

Quantitative Data Summary

Quantitative data for the specific microbiological applications of this compound is limited. The following tables provide a summary of available data for related compounds to serve as a reference for experimental design.

Table 1: Antimicrobial Activity of 3-Hydroxy Fatty Acids and Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Racemic 3-hydroxydecanoic acidVarious molds and yeasts10 - 100 µg/mL
3-hydroxydecanoic acid methyl esterEnterococcus faecalis AD-4Activity reported, no quantitative MIC
User-determined experimental data[Specify Organism][Enter Value in µg/mL]
User-determined experimental data[Specify Organism][Enter Value in µg/mL]

Table 2: Potential Biofilm Inhibition by this compound (Hypothetical Data for Experimental Design)

Target OrganismConcentration of this compoundBiofilm Inhibition (%)
Pseudomonas aeruginosa[e.g., 50 µg/mL][Experimentally Determined]
Staphylococcus aureus[e.g., 50 µg/mL][Experimentally Determined]
User-determined experimental data[Specify Concentration][Enter Percentage]
User-determined experimental data[Specify Concentration][Enter Percentage]

Table 3: Potential Quorum Sensing Inhibition by this compound (Hypothetical Data for Experimental Design)

Reporter StrainQuorum Sensing SystemConcentration of this compoundInhibition of Reporter Signal (%)
Chromobacterium violaceum CV026AHL-based[e.g., 25 µg/mL][Experimentally Determined]
Staphylococcus aureus (e.g., SH101 pA-gfp)agr system[e.g., 25 µg/mL][Experimentally Determined]
User-determined experimental data[Specify System][Specify Concentration][Enter Percentage]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Solvent for this compound (e.g., DMSO, ethanol)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Prepare Inoculum: Grow the microbial culture to the logarithmic phase and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

  • Controls:

    • Positive Control: A well containing broth and inoculum only.

    • Negative Control: A well containing broth only.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol measures the ability of this compound to prevent biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Suspension: Dilute an overnight bacterial culture in fresh medium to an OD600 of approximately 0.05.

  • Prepare Test Plate: a. Add 100 µL of the bacterial suspension to each well. b. Add 100 µL of medium containing various concentrations of this compound (prepared by serial dilution) to the test wells. c. Control Wells: Include wells with bacteria and medium only (positive control) and wells with medium only (negative control).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without shaking.

  • Staining: a. Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS. b. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. c. Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Quantification: a. Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm. b. Measure the absorbance at 590 nm using a microplate reader.

  • Calculate Inhibition: Percentage of Inhibition = [1 - (OD of test well / OD of positive control well)] x 100

Protocol 3: Quorum Sensing Inhibition Assay (Using Chromobacterium violaceum CV026)

This protocol uses a reporter strain, C. violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs. Inhibition of violacein production indicates potential QS inhibition.

Materials:

  • This compound

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Sterile petri dishes and test tubes

Procedure:

  • Prepare Agar Plates: Prepare LB agar plates. In a separate sterile tube, mix molten LB agar with an overnight culture of C. violaceum CV026 and a sub-inhibitory concentration of C6-HSL (e.g., 0.1 µg/mL). Pour this mixture into petri dishes and allow to solidify.

  • Apply Test Compound: a. Prepare a stock solution of this compound. b. Aseptically place sterile paper discs onto the surface of the agar. c. Pipette a known amount of the this compound solution onto the discs. d. Control: Use a disc with the solvent only.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: A clear, colorless zone of no violacein production around the disc, without inhibiting bacterial growth, indicates quorum sensing inhibition. The diameter of this zone can be measured to quantify the inhibitory activity.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation controls Set Up Controls (Positive, Negative, Solvent) inoculation->controls incubation Incubate Plate controls->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Biofilm_Inhibition_Workflow start Start prep_suspension Prepare Bacterial Suspension start->prep_suspension setup_plate Set up 96-well Plate with Bacteria and Test Compound prep_suspension->setup_plate incubation Incubate for Biofilm Formation setup_plate->incubation washing1 Wash to Remove Planktonic Cells incubation->washing1 staining Stain with Crystal Violet washing1->staining washing2 Wash to Remove Excess Stain staining->washing2 solubilization Solubilize Stain with Acetic Acid washing2->solubilization read_absorbance Read Absorbance (590 nm) solubilization->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate end End calculate->end

Caption: Experimental Workflow for the Crystal Violet Biofilm Inhibition Assay.

Quorum_Sensing_Pathway_AHL Hypothetical Interference with AHL Quorum Sensing cluster_bacterium Gram-Negative Bacterium AHL_synthase AHL Synthase (e.g., LuxI) AHL AHL Signal AHL_synthase->AHL synthesis LuxR LuxR-type Receptor AHL->LuxR binding AHL_ext Extracellular AHLs AHL->AHL_ext diffusion Gene_Expression Virulence Gene Expression LuxR->Gene_Expression activation M3HD This compound (Potential Inhibitor) M3HD->LuxR competitive binding? AHL_ext->AHL diffusion

Caption: Hypothetical Interference of this compound with AHL-mediated Quorum Sensing.

Quorum_Sensing_Pathway_agr Hypothetical Interference with agr Quorum Sensing cluster_bacterium Gram-Positive Bacterium AgrD AgrD (Pro-peptide) AgrB AgrB (Processing/Export) AgrD->AgrB AIP AIP Signal AgrB->AIP processing & export AgrC AgrC (Receptor Kinase) AIP->AgrC binding AIP_ext Extracellular AIPs AIP->AIP_ext AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylation RNAIII RNAIII (Effector Molecule) AgrA->RNAIII activates transcription M3HD This compound (Potential Inhibitor) M3HD->AgrC allosteric inhibition? AIP_ext->AIP

Caption: Hypothetical Interference of this compound with the agr Quorum Sensing System.

References

Application Notes and Protocols: Methyl 3-hydroxydecanoate as a Precursor for Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing methyl 3-hydroxydecanoate as a precursor for the synthesis of polyhydroxyalkanoate (PHA) bioplastics. The content covers microbial production, polymer extraction and purification, and characterization of the resulting materials.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials.[1] Medium-chain-length PHAs (mcl-PHAs), composed of monomers with 6 to 14 carbon atoms, exhibit elastomeric and adhesive properties, making them attractive for a range of applications, including in the medical field.[2][3] this compound is the methyl ester of the C10 monomer, 3-hydroxydecanoic acid, a key constituent of various mcl-PHAs. This document outlines the methodologies for producing PHAs rich in 3-hydroxydecanoate monomers.

Microbial Production of Poly(3-hydroxydecanoate)-Rich Bioplastics

The most common and efficient method for producing PHAs containing 3-hydroxydecanoate is through bacterial fermentation. Species of Pseudomonas, such as Pseudomonas putida, are particularly well-suited for this purpose.[4][5][6][7] The monomer composition of the resulting PHA can be controlled by the choice of carbon substrate provided to the bacteria.[5] To produce a polymer rich in 3-hydroxydecanoate, decanoic acid is an ideal carbon source.[6][7]

Experimental Protocol: Fed-Batch Fermentation of Pseudomonas putida for PHA Production

This protocol is adapted from fed-batch fermentation processes designed to achieve high cell density and PHA content.[6]

1. Bacterial Strain and Inoculum Preparation:

  • Strain: Pseudomonas putida KT2440 or a mutant strain with a weakened β-oxidation pathway to enhance incorporation of the fed fatty acid.[6][7][8]
  • Inoculum: Prepare a seed culture by inoculating a single colony of P. putida into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubating at 30°C with shaking at 200 rpm until the late exponential phase is reached.

2. Fermentation Medium:

  • Use a defined mineral salt medium. A typical composition per liter is:
  • (NH₄)₂SO₄: 2.0 g
  • KH₂PO₄: 1.5 g
  • Na₂HPO₄·12H₂O: 9.0 g
  • MgSO₄·7H₂O: 0.2 g
  • Trace element solution: 1 ml (containing Fe, Ca, Zn, Mn, Cu, etc.)

3. Fed-Batch Fermentation:

  • Bioreactor Setup: A 5-liter bioreactor with controls for temperature, pH, and dissolved oxygen.
  • Initial Batch Phase: Start the fermentation with the mineral salt medium and an initial carbon source like glucose to promote initial cell growth.
  • Feeding Strategy: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate a fed-batch strategy.
  • Feed a mixture of decanoic acid, acetic acid, and glucose. A ratio of 5:1:4 (decanoic acid:acetic acid:glucose) has been shown to be effective.[6] The acetic acid helps to keep the decanoic acid in a liquid form.
  • Maintain a specific growth rate (e.g., 0.15 h⁻¹) by controlling the feed rate.
  • Process Control:
  • Temperature: 30°C
  • pH: 7.0 (controlled with the addition of an acid or base)
  • Dissolved Oxygen: Maintained above 20% saturation by adjusting the agitation and aeration rate.
  • Duration: Continue the fermentation until the desired cell density and PHA content are achieved, typically 48-72 hours.

4. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation (e.g., 8000 x g for 15 minutes).
  • Wash the cell pellet with distilled water and re-centrifuge.
  • Lyophilize (freeze-dry) the cell pellet to obtain the dry cell weight.

Extraction and Purification of PHA

Several methods can be employed to extract the intracellular PHA granules from the bacterial biomass. The choice of method depends on the desired purity, scale of operation, and environmental considerations.

Protocol 1: Solvent Extraction

Solvent extraction is a widely used method that yields high-purity PHA.[9][10]

  • Cell Lysis: Resuspend the lyophilized cells in a suitable solvent such as chloroform or a less hazardous alternative like butyl acetate.[10]

  • Extraction: Stir the suspension at an elevated temperature (e.g., 60°C) for several hours to dissolve the PHA.

  • Filtration: Filter the mixture to remove the non-PHA cell debris.

  • Precipitation: Add a non-solvent, such as cold methanol or ethanol, to the PHA-rich filtrate to precipitate the polymer.[10]

  • Recovery: Collect the precipitated PHA by filtration or centrifugation.

  • Washing and Drying: Wash the purified PHA with the non-solvent and dry it under a vacuum.

Protocol 2: Digestion of Non-PHA Cell Material

This method avoids the use of large volumes of organic solvents.[11]

  • Cell Suspension: Resuspend the harvested cell pellet in an aqueous solution.

  • Digestion: Add a digesting agent such as sodium hypochlorite or sodium hydroxide to the cell suspension.[11]

    • For sodium hypochlorite, a concentration of 6.5% for 3.5 hours can be effective.[11]

    • For sodium hydroxide, treatment with 0.5 M NaOH can be used.[11]

  • Centrifugation: Centrifuge the mixture to pellet the PHA granules.

  • Washing: Wash the PHA pellet multiple times with distilled water to remove residual digesting agents and cell debris.

  • Drying: Dry the purified PHA, for example, by lyophilization.

Characterization of PHA

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition Analysis

This protocol is essential for determining the monomer composition of the produced PHA.[12][13][14]

  • Methanolysis:

    • Place approximately 10-20 mg of dried PHA or lyophilized cells in a screw-capped test tube.

    • Add 2 ml of a methanolysis solution (e.g., 15% v/v sulfuric acid in methanol) and 2 ml of chloroform.[12]

    • Seal the tube and heat at 100°C for 2.5 to 4 hours to convert the PHA monomers into their methyl ester derivatives.

  • Phase Separation:

    • Cool the tube to room temperature.

    • Add 1 ml of distilled water and vortex to induce phase separation.

  • Sample Injection:

    • Carefully collect the lower organic phase containing the methyl esters of the hydroxyalkanoates.

    • Inject an aliquot of this phase into the GC-MS system.

  • GC-MS Analysis:

    • Use a suitable capillary column (e.g., a non-polar column).

    • The temperature program should be optimized to separate the different methyl esters.

    • Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST) and their retention times with those of pure standards.

    • Quantify the relative abundance of each monomer to determine the polymer composition.

Data Presentation

The properties of mcl-PHAs are highly dependent on their monomeric composition. The following tables summarize typical properties of mcl-PHAs, with a focus on those containing 3-hydroxydecanoate.

PropertyValueReference(s)
Thermal Properties
Glass Transition Temp (Tg)-45°C to -35°C[15]
Melting Temperature (Tm)45°C to 78°C[7][15]
Thermal Degradation TempStarts at ~240°C[15]
Mechanical Properties
Tensile Strength7 to 16 MPa[15]
Elongation at Break1200% to 1400%[15]
Young's Modulus2 to 12 MPa[15]
Physical Properties
Density~1.02 g/cm³[15]
Molecular Weight (Mw)100,000 to 150,000 Da[15]
Polydispersity Index (PDI)1.75 to 1.83[15]

Note: The specific values can vary significantly depending on the exact monomer composition and the presence of other monomers besides 3-hydroxydecanoate.

Visualizations

Biosynthesis of Medium-Chain-Length PHA

The following diagram illustrates the key metabolic pathways leading to the synthesis of mcl-PHAs, including the incorporation of 3-hydroxydecanoate from fatty acids.

mcl_pha_biosynthesis cluster_fatty_acid Fatty Acid Metabolism cluster_denovo De Novo Fatty Acid Synthesis Fatty Acids (e.g., Decanoic Acid) Fatty Acids (e.g., Decanoic Acid) Acyl-CoA Acyl-CoA Fatty Acids (e.g., Decanoic Acid)->Acyl-CoA Beta-Oxidation Beta-Oxidation Acyl-CoA->Beta-Oxidation (R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxydecanoyl-CoA) (R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxydecanoyl-CoA) Beta-Oxidation->(R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxydecanoyl-CoA) PHA Synthase (PhaC1/PhaC2) PHA Synthase (PhaC1/PhaC2) (R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxydecanoyl-CoA)->PHA Synthase (PhaC1/PhaC2) Acetyl-CoA Acetyl-CoA De Novo Synthesis De Novo Synthesis Acetyl-CoA->De Novo Synthesis (R)-3-Hydroxyacyl-ACP (R)-3-Hydroxyacyl-ACP De Novo Synthesis->(R)-3-Hydroxyacyl-ACP PhaG PhaG (Transacylase) (R)-3-Hydroxyacyl-ACP->PhaG PhaG->(R)-3-Hydroxyacyl-CoA (e.g., 3-Hydroxydecanoyl-CoA) mcl-PHA (Poly(3-hydroxydecanoate)) mcl-PHA (Poly(3-hydroxydecanoate)) PHA Synthase (PhaC1/PhaC2)->mcl-PHA (Poly(3-hydroxydecanoate))

Caption: Biosynthesis pathway of mcl-PHA from fatty acids and de novo synthesis.

Experimental Workflow for Bioplastic Production

This diagram outlines the overall experimental workflow from bacterial culture to the final characterization of the bioplastic.

References

Analytical methods for detecting "Methyl 3-hydroxydecanoate" in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Methyl 3-hydroxydecanoate in Environmental Samples

Introduction

This compound is a member of the 3-hydroxy fatty acid (3-OH-FA) family. 3-OH-FAs are significant biomarkers in environmental and biological research, notably as components of lipopolysaccharides in Gram-negative bacteria, making their detection crucial for assessing microbial communities in samples like soil, sediment, and water.[1][2] Accurate and sensitive quantification of these compounds is essential for researchers in microbiology, environmental science, and biochemistry.

The analysis of this compound presents challenges due to its chemical properties. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is difficult because of the low volatility imparted by the hydroxyl group.[3] Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.[3][4] Liquid chromatography-mass spectrometry (LC-MS) offers an alternative that may not require derivatization but still necessitates robust sample preparation to remove interfering matrix components.[5]

This document provides detailed protocols for the extraction, derivatization, and analysis of this compound from environmental water and soil samples using both GC-MS and LC-MS/MS techniques, tailored for researchers and scientific professionals.

Analytical Techniques Overview

The two primary methods for the sensitive detection of this compound are GC-MS and LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly effective technique for analyzing fatty acids.[3] For 3-OH-FAs, a critical derivatization step is necessary to increase analyte volatility.[3] Silylation, which targets the hydroxyl group, is a common and effective method.[3][6] GC-MS provides excellent chromatographic separation and mass spectral data for confident identification. The characteristic mass-to-charge ratio (m/z) of 103 is often used for monitoring 3-OH-FAs after methylation.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity, particularly for compounds in complex matrices, and is considered a gold standard for analyzing low-abundance molecules.[8] LC-MS/MS can often analyze compounds without derivatization, simplifying sample preparation.[9] Solid-phase extraction (SPE) is commonly employed to clean up and concentrate the sample prior to LC-MS/MS analysis.[5][8]

G Analytical Strategy Comparison: GC-MS vs. LC-MS/MS cluster_gcms GC-MS Approach cluster_lcms LC-MS/MS Approach gcms GC-MS Analysis pros_gcms Pros: - High Resolution - Established Libraries - Cost-Effective gcms->pros_gcms Advantages cons_gcms Cons: - Derivatization adds time/cost - Potential for analyte degradation at high temperatures gcms->cons_gcms Disadvantages deriv Derivatization Required (e.g., Silylation) deriv->gcms lcms LC-MS/MS Analysis pros_lcms Pros: - High Sensitivity & Selectivity - No derivatization needed - Suitable for thermolabile compounds lcms->pros_lcms Advantages cons_lcms Cons: - Matrix effects can cause ion suppression - Higher operational cost lcms->cons_lcms Disadvantages no_deriv Derivatization Often Not Required no_deriv->lcms sample Environmental Sample (Water, Soil, Sediment) extraction Sample Extraction (LLE or SPE) sample->extraction extraction->deriv To GC-MS extraction->no_deriv To LC-MS/MS

Caption: Comparison of GC-MS and LC-MS/MS analytical strategies.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analytical methods described. These values are representative for 3-hydroxy fatty acids and may require optimization for specific matrices.

Analytical MethodParameterExpected ValueNotes / Reference
GC-MS Limit of Detection (LOD)0.5 - 5 µg/LDependent on sample volume and concentration factor.
Limit of Quantitation (LOQ)1.5 - 15 µg/LTypically 3x the LOD.
Linearity (R²)> 0.99Over a concentration range of 1 - 500 µg/L.
Recovery80 - 110%Varies with extraction method and sample matrix.[10]
Precision (CV%)3.3 - 13.3%Coefficients of variation depend on concentration.[6]
LC-MS/MS Limit of Detection (LOD)0.03 µg/kg (ppb)Estimated based on similar compounds.[11]
Limit of Quantitation (LOQ)0.10 µg/kg (ppb)Method validated for similar compounds in water.[11][12]
Linearity (R²)> 0.995Over a concentration range of 0.1 - 100 µg/L.
Recovery75 - 115%Dependent on SPE efficiency and matrix effects.[10]
Precision (CV%)< 15%Generally achievable with internal standards.

Experimental Workflow Diagram

The overall workflow for the analysis of this compound from sample collection to final data analysis is depicted below.

workflow cluster_extraction 4. Extraction cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway sample 1. Sample Collection (Water or Soil) storage 2. Storage (-20°C or -80°C) sample->storage is_spike 3. Internal Standard Spiking storage->is_spike lle Liquid-Liquid Extraction (Water Samples) is_spike->lle Water spe Solid-Phase Extraction (Water Samples) is_spike->spe Water soxhlet Soxhlet/Ultrasonic Extraction (Soil/Sediment Samples) is_spike->soxhlet Solid concentrate 5. Solvent Evaporation & Reconstitution lle->concentrate spe->concentrate soxhlet->concentrate derivatize 6a. Derivatization (Silylation with BSTFA) concentrate->derivatize lcms_analysis 6b. LC-MS/MS Analysis concentrate->lcms_analysis gcms_analysis 7a. GC-MS Analysis derivatize->gcms_analysis data_analysis 8. Data Analysis & Quantification gcms_analysis->data_analysis lcms_analysis->data_analysis

Caption: General experimental workflow for analyzing this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Water using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning and concentrating the analyte from aqueous samples prior to both LC-MS and GC-MS analysis.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg)[13]

  • Methanol (LC-MS or GC grade)

  • Deionized Water (pH adjusted if necessary)

  • Elution Solvent (e.g., Hexane:Ethyl Acetate or Methanol)[13]

  • SPE Vacuum Manifold[13]

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water to activate the stationary phase. Do not allow the cartridge to dry out.[13][14]

  • Sample Loading: Take a known volume of the water sample (e.g., 500 mL), previously spiked with an internal standard. Load the sample slowly onto the cartridge at a flow rate of approximately 1-2 mL/min.[13]

  • Washing: Wash the cartridge with 5 mL of deionized water or a weak organic-water mixture (e.g., 5% methanol in water) to remove polar impurities and salts.[8][14]

  • Drying: Dry the SPE cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte with 5-10 mL of an appropriate solvent (e.g., methanol for LC-MS, or Hexane:Ethyl Acetate for GC-MS) into a clean collection tube.[8][13]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.[3][13]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or derivatization solvent for GC-MS).[8][13]

Protocol 2: Sample Preparation from Soil/Sediment

This protocol uses solvent extraction to isolate lipids, including this compound, from solid environmental samples.

Materials:

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v) or Hexane/Acetone

  • Anhydrous Sodium Sulfate

  • Ultrasonic Bath or Soxhlet Apparatus

  • Centrifuge

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation: Weigh a precise amount of the soil or sediment sample (e.g., 10-25 g) into a glass centrifuge tube or extraction thimble.

  • Internal Standard: Spike the sample with a known amount of a suitable internal standard.

  • Extraction:

    • Ultrasonic Method: Add 20 mL of extraction solvent, vortex vigorously, and sonicate for 15-30 minutes.

    • Soxhlet Method: Place the sample in a Soxhlet thimble and extract with the chosen solvent for 6-8 hours.[9]

  • Phase Separation/Collection:

    • For the ultrasonic method, centrifuge the sample to pellet the solids. Carefully collect the supernatant (the organic layer). Repeat the extraction twice more, pooling the organic extracts.[3][15]

    • For the Soxhlet method, the extract is collected in the boiling flask.

  • Drying: Pass the pooled organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[13]

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for cleanup, derivatization, or direct analysis.

Protocol 3: Derivatization for GC-MS Analysis (Silylation)

This protocol converts the hydroxyl group of this compound to a trimethylsilyl (TMS) ether, increasing its volatility for GC-MS analysis.[3]

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1][15]

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Solvent Addition: To the dried sample extract from Protocol 1 or 2, add 50 µL of pyridine or another suitable solvent to dissolve the residue.[3][15]

  • Reagent Addition: Add 50-100 µL of BSTFA with 1% TMCS to the vial.[1][6]

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[1][6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The derivatized compound is Methyl 3-(trimethylsilyloxy)decanoate.

Protocol 4: GC-MS Instrumental Analysis

Instrument Conditions (Typical):

  • Gas Chromatograph: Agilent GC system or equivalent

  • Injector: Splitless mode, 250°C

  • Column: HP-5MS capillary column (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 2-5 minutes.[3][6]

    • Ramp 1: Increase to 200°C at 3.8-15°C/min.[3][6]

    • Ramp 2: Increase to 290-300°C at 15-20°C/min, hold for 5-6 minutes.[3][6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification (e.g., m/z 50-550).

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions. For 3-OH-FA methyl esters, a key diagnostic ion is often found at m/z 103.[2][7]

Protocol 5: LC-MS/MS Instrumental Analysis

Instrument Conditions (Typical):

  • Liquid Chromatograph: Agilent, Waters, or equivalent UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm particle size)[16]

  • Mobile Phase:

    • A: 0.1% formic acid in water[16]

    • B: Acetonitrile with 0.1% formic acid[16]

  • Gradient Elution: A typical gradient would start at high aqueous content (e.g., 95% A), ramping to high organic content (e.g., 95% B) over 15-20 minutes to elute the analyte, followed by a re-equilibration step.[16]

  • Flow Rate: 0.2 - 0.4 mL/min[16]

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, desolvation gas flow, and temperature.[16]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring a specific precursor-to-product ion transition for this compound.

References

Troubleshooting & Optimization

Challenges in microbial production of polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial production of polyhydroxyalkanoates (PHAs).

Troubleshooting Guide

This guide addresses specific issues that may arise during PHA production experiments, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
PHA-T01 Why is my PHA yield low despite high cell density? Nutrient Limitation: Imbalance in the carbon-to-nitrogen (C/N) ratio. PHA accumulation is often triggered by the limitation of an essential nutrient (like nitrogen, phosphorus, or oxygen) in the presence of excess carbon.[1] Sub-optimal Fermentation Conditions: Incorrect pH, temperature, or dissolved oxygen levels can stress the cells, diverting carbon flux away from PHA production.[2][3] Inhibitory Byproducts: Accumulation of toxic metabolic byproducts (e.g., organic acids) can inhibit cell growth and PHA synthesis.[2] Inefficient Precursor Supply: The metabolic pathway for converting the carbon source into PHA precursors (hydroxyacyl-CoAs) may be inefficient in the chosen microbial strain.Optimize C/N Ratio: Experiment with different C/N ratios to find the optimal balance for your specific strain and carbon source. A high C/N ratio generally promotes PHA accumulation.[1] Process Optimization: Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation process to maintain optimal conditions for your microbial strain.[2][3] Fed-Batch Strategy: Implement a fed-batch fermentation strategy to control the substrate concentration and minimize the accumulation of inhibitory byproducts.[4] Strain Engineering: Consider metabolic engineering of the production strain to enhance the expression of key enzymes in the PHA biosynthesis pathway.[2]
PHA-T02 Why is the molecular weight of my extracted PHA inconsistent or too low? PHA Synthase Activity: The level of PHA synthase (PhaC) activity can influence the molecular weight of the polymer.[2] PHA Degradation: Intracellular PHA depolymerases can degrade the polymer during the fermentation or recovery process. Harsh Extraction Methods: The use of strong acids, bases, or high temperatures during extraction can cause polymer chain scission.Control PhaC Expression: If using a recombinant strain, modulate the expression of the phaC gene to control PHA synthase levels. Minimize Degradation: Harvest cells during the stationary phase when depolymerase activity is typically lower. Consider using strains with deleted depolymerase genes. Gentle Extraction: Employ milder extraction methods, such as solvent extraction with chloroform or dichloromethane at moderate temperatures, to minimize polymer degradation.[5][6]
PHA-T03 I'm having difficulty extracting and purifying PHA from the biomass. Inefficient Cell Lysis: The cell wall of the microbial strain may be resistant to the chosen lysis method. Poor Solvent Selection: The solvent may not be effective at solubilizing the specific type of PHA being produced. Contamination with Cellular Components: Residual proteins, lipids, and cell debris can co-extract with the PHA, leading to low purity.[7]Optimize Cell Disruption: Test different cell lysis techniques, including chemical (e.g., sodium hypochlorite, detergents), enzymatic, or mechanical methods (e.g., homogenization, sonication). Select Appropriate Solvent: Use solvents with good PHA solubility and low non-PHA cellular material solubility. Chloroform and dichloromethane are commonly used.[5][6] For greener alternatives, consider solvents like dimethyl carbonate.[8] Purification Steps: Include washing steps with a non-solvent for PHA (e.g., methanol, ethanol) to precipitate the polymer and remove impurities.[8]
PHA-T04 My fermentation is contaminated. Inadequate Sterilization: Improper sterilization of the fermenter, media, or air supply. Use of Non-Sterile Feedstocks: Using waste streams or other non-sterile carbon sources can introduce contaminants.[2]Strict Aseptic Technique: Ensure all equipment and media are properly sterilized. Use sterile filters for air supply. Utilize Extremophiles: Consider using extremophilic bacteria (e.g., halophiles) that can grow in conditions where many common contaminants cannot survive, potentially reducing the need for strict sterilization.[9]
PHA-T05 The composition of my PHA copolymer is not as expected. Feedstock Composition: The type and ratio of carbon sources in the feed directly influence the monomer composition of the resulting PHA copolymer.[2] Metabolic Pathway Limitations: The microbial strain may lack the necessary enzymatic pathways to convert certain precursors into the desired PHA monomers.Control Feedstock: Precisely control the composition and feeding strategy of the carbon sources to achieve the desired monomer ratio. Strain Selection and Engineering: Select a microbial strain known to produce the desired copolymer or genetically engineer a strain to express the required metabolic pathways.[2]

Frequently Asked Questions (FAQs)

1. What are the main metabolic pathways for PHA production?

There are three primary metabolic pathways for PHA biosynthesis in bacteria:

  • Pathway I (from sugars): This is the most common pathway, starting from acetyl-CoA derived from glycolysis. Key enzymes include β-ketothiolase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC).

  • Pathway II (from fatty acid de novo synthesis): Intermediates from the fatty acid biosynthesis pathway are channeled towards PHA production.

  • Pathway III (from fatty acid β-oxidation): Precursors for PHA synthesis are generated from the breakdown of fatty acids.[10]

The specific pathway utilized depends on the microbial strain and the available carbon source.

PHA_Metabolic_Pathways cluster_pathway1 Pathway I cluster_pathway3 Pathway III Sugars Sugars Acetyl-CoA Acetyl-CoA Sugars->Acetyl-CoA Glycolysis Fatty Acids Fatty Acids Fatty Acids->Acetyl-CoA β-oxidation Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA PhaA (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA PhaB PHA PHA

Caption: Key metabolic pathways for PHA biosynthesis.

2. How does the choice of carbon source affect PHA production?

The carbon source is a critical factor influencing not only the overall cost of production but also the type and properties of the PHA produced.[1][2]

  • Cost: Using inexpensive and renewable feedstocks such as agricultural wastes, industrial byproducts, or crude glycerol can significantly reduce the production cost.[2][9]

  • PHA Type: Simple sugars like glucose typically lead to the production of poly(3-hydroxybutyrate) (PHB), a short-chain-length PHA (scl-PHA). The inclusion of precursors like propionic acid or valeric acid can lead to the formation of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which can have improved mechanical properties. Fatty acids and oils are often used to produce medium-chain-length PHAs (mcl-PHAs).

3. What is the typical range for PHA content and molecular weight?

The achievable PHA content and molecular weight can vary significantly depending on the microbial strain, fermentation conditions, and recovery methods.

ParameterTypical RangeFactors Influencing
PHA Content (% of cell dry weight) 30 - 90%Microbial strain, nutrient availability, fermentation strategy
Molecular Weight (Da) 50,000 - 2,000,000+PHA synthase activity, presence of depolymerases, extraction method

4. Can PHA be produced under non-sterile conditions?

While traditional PHA production relies on sterile fermentation to prevent contamination, recent research has focused on using extremophilic microorganisms, particularly halophiles, which can thrive in high-salt environments.[9] These conditions are inhibitory to many common contaminants, thus reducing the need for stringent and costly sterilization procedures.[9]

Experimental Protocols

Protocol 1: Solvent Extraction of PHA from Bacterial Cells

This protocol describes a common method for extracting PHA from microbial biomass using a solvent.

Materials:

  • Lyophilized bacterial cell pellet containing PHA

  • Chloroform or Dichloromethane

  • Methanol or Ethanol (ice-cold)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper

Procedure:

  • Cell Lysis (Optional but Recommended): To improve extraction efficiency, pre-treat the lyophilized cells. This can be done by suspending the biomass in a solvent like acetone or methanol for a short period to disrupt the cell walls.[6]

  • Extraction: a. Suspend the pre-treated or untreated lyophilized cell pellet in chloroform (e.g., 20 mL of chloroform for 1 g of dry cell weight). b. Stir the suspension at room temperature for 24-48 hours or perform reflux extraction at the boiling point of the solvent for a shorter duration (e.g., 4-6 hours).[8]

  • Separation of Cell Debris: a. Centrifuge the mixture to pellet the non-PHA cellular debris. b. Carefully decant the supernatant, which contains the dissolved PHA, into a clean flask. Alternatively, filter the mixture to remove the cell debris.

  • PHA Precipitation: a. Slowly add an excess of cold methanol or ethanol (a non-solvent for PHA) to the PHA-containing supernatant while stirring. A typical ratio is 2-3 volumes of alcohol to 1 volume of the PHA solution. b. A white, fibrous precipitate of PHA will form.

  • Purification: a. Allow the PHA to precipitate completely, then collect it by filtration or centrifugation. b. Wash the PHA precipitate with fresh methanol or ethanol to remove any remaining impurities. c. Repeat the washing step as necessary.

  • Drying: a. Dry the purified PHA pellet in a vacuum oven at a low temperature (e.g., 40-60°C) until a constant weight is achieved.

PHA_Extraction_Workflow start Start: PHA-containing Biomass process_lysis Cell Lysis (e.g., Methanol) start->process_lysis Optional process_extraction Solvent Extraction (e.g., Chloroform) start->process_extraction process process decision decision output output end End: Purified PHA process_lysis->process_extraction process_separation Separation of Debris (Centrifugation/Filtration) process_extraction->process_separation process_precipitation Precipitation (with Methanol/Ethanol) process_separation->process_precipitation process_purification Washing process_precipitation->process_purification process_drying Drying process_purification->process_drying process_drying->end

Caption: Workflow for PHA extraction and purification.

Protocol 2: Quantification of PHA by Gas Chromatography (GC)

This protocol outlines the transesterification of PHA to its constituent methyl esters for quantification by GC.

Materials:

  • Lyophilized bacterial cell pellet

  • Methanol containing 3% (v/v) sulfuric acid

  • Chloroform

  • Benzoic acid (as an internal standard)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: a. Accurately weigh 10-20 mg of lyophilized cell pellet into a screw-capped glass tube.

  • Methanolysis: a. Add 2 mL of methanol containing 3% (v/v) sulfuric acid and 2 mL of chloroform containing a known concentration of benzoic acid (internal standard) to the tube. b. Tightly cap the tube and heat at 100°C for 3.5-4 hours in a heating block or water bath. This process depolymerizes the PHA and converts the hydroxyalkanoate monomers into their corresponding methyl esters.[11]

  • Extraction of Methyl Esters: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and vortex vigorously for 1 minute. c. Centrifuge the tube to separate the phases. The lower chloroform phase contains the PHA methyl esters.

  • GC Analysis: a. Carefully transfer the lower chloroform phase to a GC vial. b. Inject an aliquot (e.g., 1-2 µL) of the sample into the GC-FID.

  • Quantification: a. Prepare a standard curve using known concentrations of standard PHA or hydroxyalkanoate methyl esters. b. Calculate the PHA content in the sample by comparing the peak areas of the sample's methyl esters to the standard curve and normalizing against the internal standard.[12]

GC_Quantification_Workflow start Start: Lyophilized Biomass process_weighing Weigh Biomass start->process_weighing process process analysis analysis output output end End: PHA Content (%) process_methanolysis Methanolysis (H2SO4, Chloroform, 100°C) process_weighing->process_methanolysis process_extraction Phase Separation (Add Water, Centrifuge) process_methanolysis->process_extraction analysis_gc GC-FID Analysis process_extraction->analysis_gc output_quantification Quantification (vs. Standard Curve) analysis_gc->output_quantification output_quantification->end

Caption: Workflow for PHA quantification by GC.

References

Optimizing "Methyl 3-hydroxydecanoate" yield in bacterial fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Methyl 3-hydroxydecanoate. The process is broken down into two key stages: the bacterial fermentation to produce Polyhydroxyalkanoates (PHAs) rich in 3-hydroxydecanoate monomers, and the subsequent chemical conversion (transesterification) to yield this compound.

Section 1: Bacterial Fermentation for 3-Hydroxydecanoate-Rich PHA Production

This section focuses on the biological production of medium-chain-length Polyhydroxyalkanoates (mcl-PHAs), with an emphasis on maximizing the incorporation of 3-hydroxydecanoate monomers.

Frequently Asked Questions (FAQs)

Q1: Which bacterial strains are most suitable for producing 3-hydroxydecanoate-rich PHAs?

A1: Pseudomonas putida strains, particularly KT2440 and its derivatives, are widely recognized for their ability to synthesize mcl-PHAs with a high proportion of 3-hydroxydecanoate when supplied with appropriate carbon sources.[1][2] Other species like Pseudomonas aeruginosa have also been shown to produce mcl-PHAs.[3] Genetically engineered E. coli is another viable host for producing specific PHA compositions.[4]

Q2: What are the optimal fermentation conditions for maximizing PHA yield?

A2: Optimal conditions are strain-dependent but generally involve a two-stage process: an initial growth phase to achieve high cell density, followed by a PHA accumulation phase. The accumulation phase is typically triggered by nutrient limitation (e.g., nitrogen or phosphorus) in the presence of excess carbon.[5][6][7] Key parameters to control include pH (typically between 6.5 and 8.0), temperature (around 30-37°C for many relevant strains), and dissolved oxygen levels.[7][8]

Q3: Which carbon sources are most effective for producing 3-hydroxydecanoate monomers?

A3: The monomer composition of mcl-PHAs is highly dependent on the carbon source provided.[3] To specifically enhance the 3-hydroxydecanoate content, decanoic acid is an ideal substrate.[2] Other fatty acids and related compounds can also be used, though they may result in a mix of different mcl-PHA monomers.

Q4: How does nutrient limitation induce PHA production?

A4: Under conditions where an essential nutrient for growth (like nitrogen or phosphorus) is limited but a carbon source is abundant, many bacteria divert their metabolic flux from cell division towards the synthesis of storage compounds, such as PHAs.[5][6][7] This metabolic shift is a survival mechanism for the bacteria.

Troubleshooting Guide: Bacterial Fermentation
Problem Question Possible Causes & Solutions
Low Cell Density Why is my bacterial culture not reaching a high cell density before the PHA accumulation phase?1. Suboptimal Growth Medium: Ensure all essential nutrients (e.g., nitrogen source, phosphate, trace elements) are present in sufficient concentrations during the growth phase.2. Incorrect pH or Temperature: Verify that the pH and temperature of the culture medium are within the optimal range for your specific bacterial strain.[7][8]3. Inadequate Aeration: Ensure sufficient oxygen supply, as aerobic respiration is crucial for rapid cell growth.
Low PHA Yield My cell density is high, but the final PHA yield is low. What could be the issue?1. Ineffective Nutrient Limitation: The transition to the PHA accumulation phase requires a distinct limitation of a key nutrient (e.g., nitrogen). Ensure the nutrient limitation strategy is effectively implemented.2. Carbon Source Depletion: The carbon source must be in excess during the accumulation phase. Monitor and supplement the carbon source as needed.3. Suboptimal Induction Time: Inducing nutrient limitation too early or too late in the growth phase can impact PHA accumulation. Optimize the timing of this shift.4. pH Fluctuation: Metabolic activity during PHA production can alter the medium's pH. Implement pH control to maintain it within the optimal range.[8]
Undesirable Monomer Composition The produced PHA does not have a high proportion of 3-hydroxydecanoate. How can I change the monomer composition?1. Incorrect Carbon Source: The type of carbon source directly influences the monomer composition.[3] For a high 3-hydroxydecanoate content, use decanoic acid as the primary carbon source during the accumulation phase.[2]2. Metabolic Pathway Limitations: Your bacterial strain may have competing metabolic pathways that divert precursors away from 3-hydroxydecanoate incorporation. Consider metabolic engineering strategies, such as knocking out genes involved in β-oxidation (fadA, fadB), to channel intermediates towards PHA synthesis.[1][2]
Quantitative Data: Fermentation Parameters and Yields
Bacterial Strain Carbon Source Fermentation Strategy PHA Content (% of cell dry weight) 3-Hydroxydecanoate (mol%) Reference
Pseudomonas putida KT2440Decanoic AcidFed-batch74%78%[6]
Pseudomonas putida KTOY06 (fadA, fadB knockout)DodecanoateTwo-step culture84%N/A (High 3-hydroxydodecanoate)[1]
Pseudomonas putida KTQQ20 (β-oxidation inhibited)Decanoic AcidShake flaskN/AHomopolymer of 3-hydroxydecanoate[2]
Experimental Protocols

Protocol 1: Two-Stage Fed-Batch Fermentation for 3-Hydroxydecanoate-rich PHA Production

  • Inoculum Preparation: Cultivate a seed culture of Pseudomonas putida KT2440 in a nutrient-rich medium (e.g., LB broth) overnight at 30°C with shaking.

  • Growth Phase (Batch): Inoculate the fermenter containing a defined mineral salt medium with a suitable carbon source for growth (e.g., glucose). Maintain optimal conditions for growth (e.g., pH 7.0, 30°C, sufficient aeration).

  • Accumulation Phase (Fed-Batch): Once the culture reaches a high cell density and begins to enter the stationary phase (often indicated by a sharp increase in dissolved oxygen), initiate the fed-batch phase.

  • Feeding Strategy: Continuously or intermittently feed a solution of decanoic acid as the carbon source and a limiting amount of the nitrogen source (e.g., ammonium sulfate) to maintain nitrogen-limiting conditions.

  • Monitoring: Regularly monitor cell density (OD600), pH, dissolved oxygen, and substrate concentrations.

  • Harvesting: After the desired fermentation time (e.g., 48-72 hours into the accumulation phase), harvest the cells by centrifugation.

  • Washing and Drying: Wash the cell pellet with distilled water and then lyophilize to determine the dry cell weight.

Visualizations

PHA_Biosynthesis Fatty_Acid Decanoic Acid Acyl_CoA Decanoyl-CoA Fatty_Acid->Acyl_CoA FadD Beta_Oxidation β-Oxidation Pathway Acyl_CoA->Beta_Oxidation Hydroxyacyl_CoA (R)-3-Hydroxydecanoyl-CoA Beta_Oxidation->Hydroxyacyl_CoA FadB PHA_Synthase PHA Synthase (PhaC) Hydroxyacyl_CoA->PHA_Synthase PHA Poly(3-hydroxydecanoate) PHA_Synthase->PHA

Caption: Biosynthetic pathway of Poly(3-hydroxydecanoate) from decanoic acid.

Section 2: Conversion of PHA to this compound

This section details the process of transesterification (methanolysis) to convert the produced PHA into its constituent methyl esters, specifically this compound.

Frequently Asked Questions (FAQs)

Q1: What is transesterification and why is it necessary?

A1: Transesterification, in this context, is a chemical reaction that breaks down the polymer (PHA) into its individual monomer units and simultaneously adds a methyl group, forming fatty acid methyl esters (FAMEs).[9] This process is essential for converting the intracellular polymer into the desired final product, this compound, and is also a standard procedure for quantifying PHA composition via gas chromatography (GC).[10][11]

Q2: What are the common methods for PHA transesterification?

A2: The most common method is acidic methanolysis, where the PHA is heated in a mixture of methanol and a strong acid catalyst, such as sulfuric acid (H₂SO₄).[3][9][10][11] Basic catalysts (e.g., sodium hydroxide) or enzymatic catalysts (lipases) can also be used.[5][12]

Q3: What are the key parameters to control during transesterification?

A3: The key parameters include the concentration of the catalyst, the ratio of methanol to PHA, the reaction temperature, and the reaction time.[13] These parameters need to be optimized to ensure complete conversion of the polymer while minimizing the degradation of the product.

Q4: How is the final product, this compound, purified?

A4: After the reaction, the methyl esters are typically in an organic phase (e.g., chloroform). This phase is separated from the aqueous phase, washed, and dried.[8] Further purification can be achieved through techniques such as column chromatography if high purity is required. The solvent is then evaporated to yield the purified product.[14]

Troubleshooting Guide: Transesterification
Problem Question Possible Causes & Solutions
Incomplete Conversion My GC analysis shows the presence of unreacted polymer or oligomers. Why is the transesterification incomplete?1. Insufficient Reaction Time or Temperature: The depolymerization of PHA requires energy. Ensure the reaction is carried out at the recommended temperature (typically around 100°C) for a sufficient duration (can be several hours).[9][11]2. Inadequate Catalyst Concentration: The acid or base catalyst is crucial for the reaction. Verify the concentration of your catalyst. For some PHAs, a higher acid concentration may be necessary.[3]3. Poor Mixing: Ensure the reaction mixture is well-agitated to allow for proper contact between the polymer, methanol, and catalyst.
Low Product Yield The final yield of this compound is lower than expected based on the initial PHA content. What could be the cause?1. Product Loss During Extraction: During the phase separation and washing steps, some of the methyl esters can be lost. Optimize the extraction procedure, for example, by adding salt to the aqueous phase to reduce the solubility of the esters.[3]2. Product Degradation: Prolonged heating or excessively harsh acidic/basic conditions can lead to the degradation of the hydroxyalkanoate methyl esters.3. Evaporation of Solvent/Product: Ensure the reaction vessel is tightly sealed to prevent the evaporation of volatile components like chloroform or the methyl esters themselves, especially during heating.[15]
Presence of Impurities The purified product contains significant impurities. How can I improve the purity?1. Incomplete Removal of Cellular Debris: If performing direct methanolysis on biomass, non-PHA cellular material can interfere. Ensure proper washing and phase separation to remove these impurities.2. Side Reactions: The presence of water can lead to saponification (soap formation) under basic conditions or hydrolysis under acidic conditions.[16] Use dry reagents and solvents.3. Ineffective Purification: A simple liquid-liquid extraction may not be sufficient. Consider additional purification steps like column chromatography or re-dissolution and precipitation.[14]
Quantitative Data: Transesterification Conditions
Parameter Condition Range Notes Reference
Catalyst Sulfuric Acid (H₂SO₄)3-15% (v/v) in methanolHigher concentrations may be needed for more crystalline PHAs.
Solvent Chloroform & MethanolTypically a 1:1 ratio with PHA-containing materialChloroform helps to dissolve the PHA and the resulting methyl esters.
Temperature 100°CHigher temperatures can speed up the reaction but also risk degradation.[9][10][11]
Time 2 - 4 hoursReaction time needs to be optimized for the specific type of PHA.[9][10][15]
Experimental Protocols

Protocol 2: Acid-Catalyzed Methanolysis of PHA

  • Sample Preparation: Place a known amount of lyophilized PHA-containing biomass (e.g., 10-20 mg) into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of chloroform and 2 mL of a solution of 15% (v/v) sulfuric acid in methanol.[10]

  • Reaction: Tightly seal the tube and heat the mixture at 100°C for 140 minutes in a heating block or oven.[10]

  • Cooling: After the reaction, allow the tube to cool to room temperature.

  • Phase Separation: Add 1 mL of distilled water to the tube and vortex to mix. Centrifuge to separate the organic (lower, chloroform) and aqueous (upper) phases.[10]

  • Extraction: Carefully transfer the lower organic phase, which contains the this compound, to a new vial.

  • Drying and Analysis: Dry the organic phase (e.g., using anhydrous sodium sulfate) and then analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and qualification.

Visualizations

Experimental_Workflow cluster_fermentation Bacterial Fermentation cluster_conversion Chemical Conversion Culture Bacterial Culture (e.g., P. putida) Fermentation Two-Stage Fermentation Culture->Fermentation Harvesting Cell Harvesting & Drying Fermentation->Harvesting PHA_Biomass PHA-Rich Biomass Harvesting->PHA_Biomass Methanolysis Acid-Catalyzed Methanolysis Extraction Liquid-Liquid Extraction Methanolysis->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product PHA_Biomass->Methanolysis Troubleshooting_Logic Start Low Final Product Yield Check_PHA Check PHA content in biomass Start->Check_PHA Low_PHA Low PHA Content Check_PHA->Low_PHA Troubleshoot_Ferm Troubleshoot Fermentation (See Section 1) Low_PHA->Troubleshoot_Ferm Yes Good_PHA Adequate PHA Content Low_PHA->Good_PHA No Check_Conversion Check Transesterification Efficiency Good_PHA->Check_Conversion Low_Conversion Incomplete Conversion Check_Conversion->Low_Conversion Troubleshoot_Conv Troubleshoot Transesterification (See Section 2) Low_Conversion->Troubleshoot_Conv Yes

References

Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs).

Troubleshooting Guides

Guide 1: Initial System Check and Maintenance

Q: My FAME peaks are tailing. Where should I start troubleshooting?

A: A systematic approach, starting with the most common and easily solvable issues, is recommended. Begin with a thorough check of your GC inlet system, as it is a frequent source of problems that lead to peak tailing.

Experimental Protocol: Inlet Maintenance

  • Safety First: Before any maintenance, turn off the carrier gas flow at the instrument.

  • Septum Replacement: Unscrew the septum nut. Carefully remove the old septum using forceps and replace it with a new one. Avoid overtightening the nut.

  • Liner Inspection and Replacement: Gently remove the inlet liner. If it appears discolored or contains visible residue, replace it with a new, deactivated liner. For FAME analysis, a deactivated, single-taper liner with glass wool is often a good choice. Ensure any O-rings are correctly seated during reinstallation.

  • Reassembly and Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a leak check around the septum nut and other fittings using an electronic leak detector.

Guide 2: Column-Related Issues

Q: I've performed inlet maintenance, but peak tailing persists. Could the column be the problem?

A: Yes, the GC column itself is a major potential source of peak tailing. Issues can stem from improper installation, contamination, or degradation of the stationary phase.

Troubleshooting Steps for Column Issues:

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes, leading to peak tailing.[1]

    • Solution: Re-cut the column, ensuring a clean, 90-degree cut. Reinstall the column according to the manufacturer's instructions for the correct insertion depth into the inlet and detector.[2]

  • Column Contamination: Non-volatile residues from your samples can accumulate at the head of the column, creating active sites that interact with FAMEs and cause tailing.

    • Solution: Trim the column by removing 10-20 cm from the inlet end. This will remove the contaminated section. Be aware that this may slightly alter retention times.[3]

  • Column Degradation: If the stationary phase is damaged, often due to exposure to oxygen at high temperatures, it can lead to irreversible peak tailing.

    • Solution: If trimming the column does not resolve the issue, the column may need to be replaced.

Guide 3: Method Parameter Optimization

Q: Can my GC-MS method parameters be the cause of peak tailing for my FAMEs?

A: Absolutely. Sub-optimal method parameters can significantly impact peak shape. Key parameters to investigate include the inlet temperature, oven temperature program, and carrier gas flow rate.

Data Presentation: Recommended GC-MS Parameters for FAME Analysis

ParameterTypical Value/SettingRationale for Preventing Peak Tailing
GC Column Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.[4]A polar stationary phase is crucial for the separation of FAMEs, especially for resolving cis/trans isomers.[1]
Injector Temperature 250 °C[4]Ensures rapid and complete vaporization of FAMEs, preventing condensation in the inlet which can cause peak broadening and tailing.
Oven Program Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[4]A slower temperature ramp can improve the resolution of closely eluting peaks and lead to sharper peaks.[4]
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min.[4]An optimal flow rate ensures efficient transfer of analytes through the column, minimizing band broadening.
MS Transfer Line Temp. 240 °C[4]Prevents condensation of FAMEs as they transfer from the GC to the MS, which can cause peak tailing.
MS Source Temp. 230 °C[4]An appropriate source temperature ensures efficient ionization without causing thermal degradation of the FAMEs.
MS Quad Temp. 150 °C[4]Maintains the integrity of the ion beam.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed in FAMEs Analysis inlet_check Perform Inlet Maintenance: - Replace Septum - Replace Liner start->inlet_check Start Here column_check Inspect and Maintain Column: - Check for proper installation - Trim column (10-20 cm) inlet_check->column_check Tailing Persists problem_resolved1 Problem Resolved inlet_check->problem_resolved1 Tailing Eliminated method_check Review Method Parameters: - Inlet Temperature - Oven Program - Carrier Gas Flow column_check->method_check Tailing Persists problem_resolved2 Problem Resolved column_check->problem_resolved2 Tailing Eliminated problem_resolved3 Problem Resolved method_check->problem_resolved3 Tailing Eliminated replace_column Consider Column Replacement method_check->replace_column Tailing Persists

References

Technical Support Center: Optimizing Methyl 3-hydroxydecanoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Methyl 3-hydroxydecanoate extraction. The guidance focuses on the common context of extracting the parent polymer, polyhydroxyalkanoates (PHAs), from microbial biomass and its subsequent conversion to the methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of this compound for extraction?

This compound is a monomer unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are polyesters synthesized and stored as intracellular granules by various bacteria.[1][2][3][4][5] Therefore, the primary source for obtaining this compound is typically PHA-rich microbial biomass, often generated through fermentation processes.[6][7][8] The extraction process usually involves isolating the PHA polymer from the cells, followed by a transesterification reaction to yield the methyl ester monomers.[9]

Q2: My PHA extraction yield is low. What are the potential causes and solutions?

Low PHA recovery can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Inefficient Cell Lysis: The PHA granules must be released from the bacterial cells. If cell disruption is incomplete, the solvent cannot efficiently access the polymer.

    • Solution: Consider pre-treatment methods before solvent extraction. Chemical digestion using sodium hypochlorite or surfactants can break down non-PHA cellular material.[6][10] Alternatively, mechanical methods like high-pressure homogenization or sonication can be employed.

  • Inappropriate Solvent Choice: The solubility of PHA varies depending on the specific copolymer composition and the solvent used.

    • Solution: Chlorinated solvents like chloroform are highly effective but pose environmental and health concerns.[7][9] Greener solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), and acetone are viable alternatives, though they may require longer extraction times or higher temperatures.[11] For instance, ethyl acetate has shown high recovery yields for certain PHAs at elevated temperatures.[12]

  • Suboptimal Extraction Temperature: Temperature plays a critical role in the solubility of PHA.

    • Solution: Increasing the extraction temperature can significantly improve the recovery yield.[10][12] For example, with ethyl acetate, raising the temperature from 100°C to 130°C has been shown to increase the yield.[12] However, be mindful of potential polymer degradation at excessively high temperatures.

  • Insufficient Extraction Time: Non-chlorinated solvents may require longer contact times to achieve yields comparable to chlorinated solvents.[11]

    • Solution: Extend the extraction time, especially when using solvents like MTBE or ethyl acetate.[11]

Q3: The purity of my final this compound is low. How can I remove impurities?

Impurities can be introduced at various stages, from the initial biomass to the final product. Common contaminants include lipids, proteins, and other cellular debris.

  • Pre-extraction Purification:

    • Solution: Washing the biomass with a non-PHA solvent like ethanol or methanol can help remove some lipid-soluble impurities before the main extraction step.[8][13]

  • Post-extraction Purification:

    • Solution 1: Precipitation: After dissolving the PHA in a suitable solvent, it can be precipitated by adding a non-solvent (anti-solvent). For example, adding methanol to a chloroform solution of PHA will cause the polymer to precipitate, leaving many impurities behind in the solvent mixture.[7]

    • Solution 2: Activated Charcoal Treatment: Filtering the PHA-solvent solution through activated charcoal can effectively remove color and other impurities.[11]

    • Solution 3: Water Washing: If performing a direct transesterification of the biomass, washing the resulting fatty acid methyl esters (FAMEs) with water can help remove glycerol and other water-soluble byproducts.[14]

Q4: I am observing discoloration in my extracted product. What could be the cause?

Discoloration, often a yellow or brown tint, can indicate the presence of impurities or degradation of the product.

  • Cause: High temperatures during extraction or subsequent distillation can lead to the thermal degradation of the polymer or the methyl ester.

  • Solution: Optimize the temperature and duration of heating steps. If distillation is used for purification, consider performing it under vacuum to reduce the boiling point and minimize thermal stress on the compound.

Troubleshooting Guides

Issue 1: Poor Extraction Efficiency with Non-Chlorinated Solvents
Possible Cause Troubleshooting Steps
Low Solubility of PHA at Room Temperature Increase the extraction temperature. For example, using cyclohexanone at 125°C can achieve high extraction yields.[7] Similarly, ethyl acetate's efficiency improves at higher temperatures.[12]
Insufficient Solvent-to-Biomass Ratio Increase the volume of solvent used per gram of biomass. A common starting point is a 15:1 (v/w) ratio.[11]
Short Extraction Time For solvents like MTBE and ethyl acetate, extraction times of up to 18 hours may be necessary to match the yield of a 60-minute extraction with methylene chloride.[11]
Water Content in Biomass Ensure the biomass is thoroughly dried (e.g., freeze-dried) before extraction, as water can interfere with the efficiency of many organic solvents.
Issue 2: Incomplete Transesterification of PHA to Methyl Esters
Possible Cause Troubleshooting Steps
Insufficient Catalyst Ensure the correct concentration of the acid or base catalyst (e.g., sulfuric acid in methanol) is used.
Reaction Time is Too Short The transesterification reaction can take several hours. A typical duration is over 3 hours at 100°C.[9]
Presence of Water Water can interfere with the transesterification reaction. Use anhydrous methanol and dry biomass.
Poor Mixing Ensure the reaction mixture is adequately stirred to facilitate contact between the biomass, solvent, and catalyst.

Experimental Protocols

Protocol: Extraction of mcl-PHA from Bacterial Biomass and Conversion to this compound

This protocol outlines a general procedure for obtaining this compound from PHA-containing microbial cells.

1. Biomass Preparation:

  • Harvest the bacterial cells from the fermentation broth by centrifugation.
  • Wash the cell pellet with deionized water to remove residual medium components.
  • Lyophilize (freeze-dry) the biomass to a constant weight.

2. PHA Extraction (using Ethyl Acetate):

  • Weigh the dry biomass and place it in a suitable reaction vessel.
  • Add ethyl acetate at a solvent-to-biomass ratio of approximately 20:1 (v/w).
  • Heat the mixture to 100-125°C with constant stirring for 4-6 hours.[12]
  • After extraction, separate the hot solvent containing the dissolved PHA from the cell debris by filtration or centrifugation.

3. PHA Precipitation and Purification:

  • Concentrate the PHA-containing ethyl acetate solution by rotary evaporation.
  • Add a non-solvent, such as methanol or ethanol (at least 3 volumes of the concentrate volume), to precipitate the PHA.
  • Collect the precipitated PHA by filtration and wash with fresh non-solvent.
  • Dry the purified PHA in a vacuum oven at a mild temperature (e.g., 50°C) until a constant weight is achieved.

4. Transesterification to this compound:

  • Place the dried PHA in a reaction vial.
  • Add a solution of 2% (v/v) sulfuric acid in methanol.
  • Seal the vial and heat at 100°C for at least 3 hours with stirring.[9]
  • Cool the reaction mixture to room temperature.

5. Extraction and Purification of this compound:

  • Add an organic solvent (e.g., chloroform or hexane) and deionized water to the reaction mixture for liquid-liquid extraction.
  • Vortex the mixture and then centrifuge to separate the phases.
  • Carefully collect the organic layer containing the this compound.
  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
  • Dry the organic layer over anhydrous sodium sulfate.
  • The solvent can be removed under a stream of nitrogen or by rotary evaporation to yield the crude this compound, which can be further purified by column chromatography if necessary.

6. Quantification (by GC-MS):

  • The resulting methyl esters are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[9]

Data Presentation

Table 1: Comparison of Solvents for mcl-PHA Extraction

SolventTypeBoiling Point (°C)Extraction ConditionsAdvantagesDisadvantages
Chloroform Chlorinated61.2Room Temp, ~24hHigh efficiency, well-established[7]Toxic, environmentally harmful
Ethyl Acetate Ester77.1100-130°C, 1-4h"Green" solvent, effective at high tempsRequires heating, may have lower yield than chlorinated solvents at room temp
Cyclohexanone Ketone155.6125°C, >10 minHigh yield (>95%), non-chlorinated[7]High boiling point, requires higher temps
MTBE Ether55.2Room Temp, ~18hNon-chlorinated, good performance in life cycle assessment[11]Longer extraction time required[11]
Acetone/Heptane Ketone/Alkane56 / 98.4Room Temp, with sonicationRapid extraction with ultrasound assistance[15]Requires specialized equipment (sonicator)

Mandatory Visualization

ExtractionWorkflow Biomass PHA-Rich Microbial Biomass Drying Drying (Lyophilization) Biomass->Drying Extraction Solvent Extraction (e.g., Ethyl Acetate, 100-125°C) Drying->Extraction Separation1 Separation of Biomass Debris (Filtration/Centrifugation) Extraction->Separation1 Precipitation PHA Precipitation (Addition of Anti-Solvent, e.g., Methanol) Separation1->Precipitation PHA-rich solvent PurifiedPHA Purified Dry PHA Polymer Precipitation->PurifiedPHA Transesterification Transesterification (H₂SO₄ in Methanol, 100°C) PurifiedPHA->Transesterification Extraction2 Liquid-Liquid Extraction (e.g., with Chloroform/Hexane) Transesterification->Extraction2 Purification Purification (Washing, Drying) Extraction2->Purification FinalProduct This compound Purification->FinalProduct Analysis Analysis (GC-MS) FinalProduct->Analysis

Caption: Workflow for this compound production.

References

Overcoming co-elution issues in the analysis of hydroxy fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of hydroxy fatty acid methyl esters (FAMEs).

Troubleshooting Guides

Issue: Poor peak shape (tailing or fronting) for hydroxy FAMEs in GC-MS analysis.

Answer:

Poor peak shape is a common issue that can compromise resolution and quantification. Here are the primary causes and solutions:

  • Active Sites in the GC System: The free hydroxyl groups of hydroxy FAMEs can interact with active sites in the injector liner, column, or detector.

    • Solution:

      • Deactivation: Use deactivated inlet liners and columns.[1] If peak tailing persists, consider replacing the liner and trimming the first few inches of the column.

      • Derivatization: Ensure complete derivatization of the hydroxyl group. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can cap the hydroxyl group, reducing its polarity and interaction with active sites.[2]

  • Improper Column Installation: An improperly installed column can lead to dead volume and peak distortion.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting.

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker film or a wider internal diameter to increase capacity.[3]

Issue: Co-elution of hydroxy FAME isomers or with other fatty acid methyl esters.

Answer:

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, hindering accurate identification and quantification.[4] Here are several strategies to address this:

  • Optimize GC Method Parameters:

    • Temperature Gradient: Modify the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[5] Introducing a hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can also enhance resolution.[5]

    • Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity for your column dimensions. While counter-intuitive, increasing the flow rate can sometimes lead to narrower peaks and better separation.[5]

  • Change the GC Column: The choice of stationary phase is critical for selectivity.

    • Polar vs. Non-polar Columns: If you are using a non-polar column (e.g., DB-5), where elution is primarily based on boiling point, switching to a polar column (e.g., a wax-type column like DB-WAX) can resolve compounds with similar boiling points but different polarities.[6] Conversely, if using a polar column, a non-polar column might provide the necessary selectivity.[6]

    • Specialized Columns: Consider columns specifically designed for FAME analysis, such as those with high cyanopropyl content, which offer increased selectivity for unsaturated and positional isomers.[7]

  • Alternative Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, can be a powerful tool for separating isomers.[8][9] Chiral chromatography can be employed to separate enantiomers of hydroxy fatty acids.[8]

    • Silver-Ion Chromatography: This technique is highly effective for separating FAMEs based on the number, position, and geometry of double bonds, which can help simplify complex mixtures prior to GC-MS analysis.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization method for hydroxy fatty acids for GC-MS analysis?

A1: The optimal derivatization method depends on the specific goals of the analysis. Two common and effective methods are:

  • Esterification followed by Silylation: This two-step process first converts the carboxylic acid to a methyl ester (FAME) using a reagent like boron trifluoride in methanol (BF3-Methanol). The hydroxyl group is then derivatized to a trimethylsilyl (TMS) ether using a silylating agent such as BSTFA. This method is robust and yields stable derivatives suitable for GC-MS.[10]

  • Simultaneous Methylation: A one-step method using methyl iodide in a polar aprotic solvent can simultaneously generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups.[10]

Derivatization MethodTarget Functional GroupsKey Advantages
BF3-Methanol followed by BSTFA Carboxyl and HydroxylRobust, stable derivatives, widely used.[2]
Methyl Iodide Carboxyl and HydroxylOne-step procedure.[10]

Q2: How can I confirm if co-elution is occurring?

A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some indicators:

  • Peak Shape: Look for asymmetrical peaks, such as shoulders or merged peaks. A "shoulder" is a sudden discontinuity in the peak shape, which may indicate the presence of a co-eluting compound.[4]

  • Mass Spectrometry Data: If using a mass spectrometer, examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it is likely that more than one compound is eluting.[4]

  • Diode Array Detector (DAD) in HPLC: For HPLC analysis, a DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely occurring.[4]

Q3: Can I analyze hydroxy fatty acids without derivatization?

A3: Direct analysis of underivatized hydroxy fatty acids by GC is generally not recommended. Their high polarity leads to poor volatility and strong interactions with the GC system, resulting in broad, tailing peaks and potential adsorption issues. Derivatization is a critical step to improve their chromatographic behavior.[2] For HPLC analysis, it is possible to analyze free fatty acids, though derivatization can be used to enhance detection sensitivity.[8]

Experimental Protocols

Protocol 1: Two-Step Derivatization (Esterification and Silylation) for GC-MS Analysis

  • Sample Preparation: Place the dried lipid extract (approximately 1 mg) into a reaction vial.[2]

  • Esterification: Add 1 mL of 14% boron trifluoride (BF3) in methanol. Cap the vial tightly and heat at 60°C for 60 minutes.[2]

  • Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane to the vial. Vortex thoroughly to mix the layers. Allow the layers to separate.

  • Isolation: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Drying: Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried FAMEs. Cap the vial and heat at 80°C for 60 minutes.[2]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.[2]

Protocol 2: GC-MS Analysis of Derivatized Hydroxy FAMEs

  • GC System: Agilent 5890 series II or similar.

  • Column: HP-5MS capillary column (or equivalent non-polar column).

  • Injection: Inject 1 µL of the derivatized sample.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Ramp 2: Increase to 290°C at a rate of 15°C/min.

    • Hold at 290°C for 6 minutes.[11]

  • Mass Spectrometry: Operate in electron impact (EI) ionization mode. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for targeted analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis start Dried Lipid Extract esterification Esterification (BF3-Methanol, 60°C) start->esterification extraction Liquid-Liquid Extraction (Hexane/Water) esterification->extraction isolate Isolate Hexane Layer extraction->isolate dry Evaporate to Dryness isolate->dry silylation Silylation (BSTFA, 80°C) dry->silylation final_sample Derivatized Sample silylation->final_sample injection GC Injection final_sample->injection Inject into GC-MS separation Chromatographic Separation (e.g., HP-5MS column) injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis

Caption: Workflow for the analysis of hydroxy fatty acids by GC-MS.

Troubleshooting_CoElution cluster_method_opt Method Optimization cluster_column_change Column Selection cluster_alt_tech Alternative Techniques problem Co-elution of Hydroxy FAMEs temp_grad Adjust Temperature Gradient (Slower ramp, add holds) problem->temp_grad flow_rate Optimize Carrier Gas Flow Rate problem->flow_rate change_polarity Switch Column Polarity (e.g., Non-polar to Polar) problem->change_polarity special_column Use FAME-specific Column problem->special_column hplc HPLC (Reversed-phase, Chiral) problem->hplc silver_ion Silver-Ion Chromatography problem->silver_ion

Caption: Strategies for resolving co-elution issues in hydroxy FAME analysis.

References

Technical Support Center: Optimizing PHA Production from Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the production of polyhydroxyalkanoates (PHAs) from fatty acid feedstocks. Our goal is to help you reduce production costs and improve the efficiency and consistency of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your PHA production experiments, offering potential causes and actionable solutions.

Issue 1: Low PHA Yield

Question: We are experiencing significantly lower PHA yields than expected when using fatty acids as a carbon source. What are the potential causes and how can we troubleshoot this?

Answer:

Low PHA yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Troubleshooting Steps:

  • Substrate Inhibition or Toxicity: High concentrations of certain fatty acids can be toxic to microorganisms, inhibiting cell growth and, consequently, PHA production.[1][2]

    • Solution: Determine the optimal fatty acid concentration by performing dose-response experiments. Consider using a fed-batch fermentation strategy to maintain the fatty acid concentration within a productive, non-inhibitory range.[1][3]

  • Nutrient Limitation Imbalance: PHA accumulation is typically triggered by a limitation of a key nutrient (like nitrogen or phosphorus) in the presence of excess carbon. An improper carbon-to-nitrogen (C/N) or carbon-to-phosphorus (C/P) ratio can lead to poor biomass growth or insufficient PHA storage.

    • Solution: Optimize the C/N and C/P ratios in your culture medium. A common starting point for PHA production is a high C/N ratio. Systematically vary the concentrations of your nitrogen and phosphorus sources to find the optimal balance for your specific microbial strain and fatty acid feedstock.[4]

  • Inefficient Fatty Acid Uptake and Metabolism: The microbial strain may not be efficiently taking up or metabolizing the supplied fatty acids. This can be due to the physical properties of the fatty acids (e.g., solidification in the medium) or limitations in the metabolic pathways.

    • Solution:

      • Improve Substrate Availability: For solid fatty acids, consider gentle heating of the medium or the use of emulsifying agents to ensure homogenous distribution.[1]

      • Metabolic Engineering: If the issue is metabolic, consider genetically engineering your production strain. This could involve overexpressing genes involved in fatty acid transport and the β-oxidation pathway, or knocking out competing metabolic pathways to channel more carbon towards PHA synthesis.[4]

  • Suboptimal Fermentation Conditions: Factors such as pH, temperature, and dissolved oxygen levels can significantly impact cell growth and PHA production.

    • Solution: Optimize these parameters for your specific microbial strain. For example, maintaining a stable pH (often around 7.0) through automated addition of acid/base is critical.[4] Ensure adequate aeration and agitation to maintain a sufficient dissolved oxygen level, especially during the high-density cell growth phase.

Issue 2: Inconsistent Polymer Composition

Question: The monomer composition of our PHA varies significantly between batches, even when using the same fatty acid feedstock. How can we improve consistency?

Answer:

Inconsistent polymer composition can be a challenge, particularly when producing copolymers. The key is to maintain tight control over the fermentation conditions and feedstock composition.

Potential Causes and Troubleshooting Steps:

  • Variable Feedstock Composition: If you are using waste oils or a mixture of fatty acids, the initial composition can vary from batch to batch, directly impacting the resulting PHA monomer composition.

    • Solution:

      • Feedstock Analysis: Thoroughly analyze the composition of your fatty acid feedstock before each fermentation.

      • Consistent Sourcing: If possible, source your feedstock from a consistent supplier to minimize variability.

      • Feedstock Blending: For waste streams, consider blending several batches to create a more homogenous starting material.

  • Fluctuations in Fermentation Parameters: Changes in nutrient availability, pH, or temperature during the fermentation can alter the metabolic state of the cells and influence which fatty acids are consumed and incorporated into the PHA polymer.

    • Solution: Implement strict process control over your fermentation. Utilize automated systems to maintain pH, temperature, and dissolved oxygen at their optimal setpoints. A well-controlled fed-batch strategy can also help in maintaining a consistent nutrient environment.[5]

  • Metabolic Pathway Shifts: The cells may be shifting their metabolic pathways in response to subtle changes in the culture environment, leading to variations in the types of PHA precursors available for polymerization.

    • Solution:

      • Metabolic Engineering: For greater control, consider metabolic engineering approaches. For instance, knocking out specific genes in the β-oxidation pathway can help in producing more defined PHA structures from specific fatty acid chain lengths.

      • Precursor Co-feeding: In some cases, co-feeding specific precursor substrates can help to direct the synthesis towards a desired monomer composition.

Issue 3: Difficulties in PHA Extraction and Purification

Question: We are struggling with low recovery and purity of PHA during the downstream processing phase. What methods can we use to improve this?

Answer:

Efficient and cost-effective downstream processing is crucial for reducing the overall cost of PHA production. Difficulties in extraction and purification are often due to the choice of solvent and the disruption of the cell biomass.

Potential Causes and Troubleshooting Steps:

  • Inefficient Cell Lysis: The PHA is stored intracellularly, and incomplete disruption of the bacterial cell walls will result in low extraction yields.

    • Solution:

      • Pre-treatment: Consider a pre-treatment step to weaken the cell walls before solvent extraction. This can include chemical treatment with surfactants or mild acid/alkali.[6]

      • Physical Methods: Mechanical methods like high-pressure homogenization or bead milling can also be effective.

  • Poor Solvent Selection: The choice of solvent is critical for both extraction efficiency and purity. Some solvents may not efficiently dissolve the PHA, while others may co-extract cellular components, leading to low purity.

    • Solution:

      • Solvent Screening: Test a range of solvents to find the most effective one for your specific type of PHA. While chloroform is a common laboratory solvent for PHA, greener alternatives like dimethyl carbonate and anisole are being explored for their lower toxicity and environmental impact.[7][8]

      • Optimize Extraction Conditions: Optimize the extraction temperature and time for your chosen solvent. For example, extraction with anisole is typically performed at elevated temperatures (100-130 °C).[7]

  • Ineffective Purification Steps: After extraction, the PHA needs to be precipitated and washed to remove residual solvent and impurities.

    • Solution:

      • Anti-Solvent Precipitation: Use an anti-solvent (a liquid in which PHA is insoluble, such as methanol or ethanol) to precipitate the PHA from the solvent solution.[9]

      • Washing: Thoroughly wash the precipitated PHA with the anti-solvent to remove any remaining impurities. Multiple washing steps may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective fatty acid feedstocks for PHA production?

A1: The most cost-effective feedstocks are typically waste streams due to their low or negative cost. These include:

  • Waste Cooking Oils (WCOs): Abundantly available and can be used with minimal pre-treatment.[10]

  • Animal Fats: Byproducts from the meat processing industry can be a rich source of fatty acids.[11][12]

  • Volatile Fatty Acids (VFAs): These can be produced from the anaerobic digestion of various organic wastes, such as food waste and sewage sludge, offering a route to valorize these streams.[4][13]

Q2: How can metabolic engineering strategies reduce PHA production costs?

A2: Metabolic engineering can significantly reduce costs by improving the efficiency of the microbial production host. Key strategies include:

  • Enhancing PHA Yield: Overexpressing key enzymes in the PHA biosynthesis pathway can increase the conversion of the carbon source into PHA.

  • Directing Carbon Flux: Knocking out competing metabolic pathways ensures that more of the fatty acid feedstock is channeled towards PHA production rather than cell growth or other byproducts.[4]

  • Broadening Substrate Range: Engineering strains to utilize a wider range of low-cost fatty acids can increase feedstock flexibility and reduce reliance on more expensive, purified substrates.

  • Controlling Polymer Composition: Genetic modifications can be used to produce PHAs with specific monomer compositions, leading to polymers with desired material properties and potentially higher value.

Q3: What are the key parameters to optimize in fermentation for cost-effective PHA production from fatty acids?

A3: Optimizing fermentation is critical for maximizing productivity and minimizing costs. Key parameters include:

  • Feeding Strategy: Fed-batch cultivation is often preferred for fatty acid feedstocks as it allows for the control of substrate concentration, avoiding toxicity and ensuring a sustained supply of carbon for high-density cell growth and PHA accumulation.[3][5][10]

  • Control of pH, Temperature, and Dissolved Oxygen: Maintaining these parameters at their optimal levels for the specific production strain is crucial for robust growth and efficient PHA synthesis.[4]

  • Nutrient Limitation Strategy: A carefully controlled limitation of a nutrient like nitrogen or phosphorus is essential to trigger the switch from cell growth to PHA accumulation.

Q4: What are the most economical downstream processing methods for PHAs derived from fatty acids?

A4: The most economical downstream processing methods aim to reduce the use of harsh solvents and minimize processing steps. Promising approaches include:

  • Green Solvent Extraction: Using less toxic and more environmentally friendly solvents like dimethyl carbonate or anisole can reduce environmental compliance costs and may be more amenable to large-scale industrial processes.[7][8]

  • Biological Recovery: Novel methods are being explored where the PHA-containing biomass is fed to another organism that digests the non-PHA cellular material, leaving the PHA granules behind. This can significantly reduce the need for solvents.

  • Process Integration: Integrating the extraction and purification steps can streamline the process and reduce operational costs.

Data Presentation

Table 1: Comparison of PHA Production from Various Fatty Acid Feedstocks

FeedstockMicroorganismFermentation ModeCell Dry Weight (g/L)PHA Content (wt%)PHA Yield (g/g)Volumetric Productivity (g/L/h)Reference
Waste Cooking OilCupriavidus necator H16Fed-batch135.176.90.81.73[10]
Waste Fish OilCupriavidus necator H16Fed-batch114.872.50.921.73[10]
Pork FatRalstonia eutropha Re2058/pCB113Shake Flask2.5---[11]
Canola OilRalstonia eutropha Re2058/pCB113Shake Flask6.1---[11]
Food Waste VFAsCupriavidus necatorBatch-77.54--[13]
Synthetic Fatty Acid MixPseudomonas putida KT2440Fed-batch (Phosphate Starvation)91.265-2.4[14]
Decanoic AcidEscherichia coli LSBJ (recombinant)Fed-batch---0.42[3]

Experimental Protocols

Protocol 1: Quantification of PHA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the widely used propanolysis-transesterification method.

Materials:

  • Lyophilized (freeze-dried) bacterial cells containing PHA

  • Benzoic acid (internal standard)

  • 1,2-dichloroethane

  • Propanol

  • Concentrated HCl

  • GC-MS system

Procedure:

  • Sample Preparation: Weigh approximately 20-30 mg of lyophilized cells into a screw-capped glass tube.

  • Internal Standard: Add a known amount of benzoic acid (e.g., 1 mg) as an internal standard.

  • Propanolysis: Add 2 mL of 1,2-dichloroethane and 2 mL of a propanol/concentrated HCl mixture (4:1 v/v).

  • Reaction: Tightly cap the tube and heat at 100°C for 4 hours in a heating block or oven.

  • Cooling: Allow the tube to cool to room temperature.

  • Phase Separation: Add 2 mL of distilled water and vortex vigorously for 1 minute. Centrifuge to separate the phases.

  • Sample Injection: Carefully transfer the lower organic phase to a GC vial.

  • GC-MS Analysis: Inject an aliquot of the organic phase into the GC-MS. The PHA monomers will be detected as their propyl esters.

  • Quantification: Identify the peaks corresponding to the PHA monomer propyl esters and the internal standard. Calculate the PHA content based on the peak areas relative to the internal standard and a standard calibration curve.

Protocol 2: Fed-Batch Fermentation for PHA Production from Waste Cooking Oil

This is a representative protocol for high-density cultivation of Cupriavidus necator using waste cooking oil.

Materials and Equipment:

  • Cupriavidus necator seed culture

  • Sterile fermentation medium (with defined mineral salts and a limiting nitrogen source)

  • Waste cooking oil (filtered to remove solid particles)

  • Bioreactor with controls for pH, temperature, and dissolved oxygen

  • Sterile feed solutions (waste cooking oil, ammonia solution for pH control and nitrogen source)

Procedure:

  • Inoculation: Inoculate the bioreactor containing the initial fermentation medium with the seed culture.

  • Batch Phase (Biomass Growth): Allow the cells to grow in batch mode, consuming the initial nutrients. Maintain the temperature at 30°C and pH at 7.0 (controlled by the addition of ammonia solution). Ensure adequate aeration to keep the dissolved oxygen above 20% saturation.

  • Fed-Batch Phase (PHA Accumulation): Once the initial nitrogen source is depleted (indicated by a sharp increase in dissolved oxygen and a leveling off of cell growth), begin the fed-batch phase.

  • Feeding: Continuously or intermittently feed the waste cooking oil into the bioreactor. The feed rate should be adjusted to avoid accumulation of toxic levels of free fatty acids.

  • Monitoring: Regularly monitor cell density (e.g., by measuring optical density at 600 nm), and take samples for PHA content analysis.

  • Harvesting: Continue the fed-batch cultivation until the desired PHA content or cell density is reached. Harvest the cells by centrifugation.

  • Downstream Processing: Proceed with cell lysis and PHA extraction and purification.

Protocol 3: Solvent Extraction of PHA from Microbial Biomass

This protocol describes a general method for extracting PHA using a solvent.

Materials:

  • Wet or lyophilized PHA-containing biomass

  • Solvent (e.g., chloroform, dimethyl carbonate, or anisole)

  • Anti-solvent (e.g., methanol or ethanol)

  • Centrifuge

  • Heating and stirring equipment

Procedure:

  • Biomass Preparation: If using wet biomass, it can be used directly or lyophilized to a dry powder.

  • Extraction:

    • Suspend the biomass in the chosen solvent in a flask. The ratio of biomass to solvent should be optimized (e.g., 1 g of dry biomass in 20 mL of chloroform).

    • Stir the suspension at an appropriate temperature for a set duration. For chloroform, this can be done at room temperature for several hours or at its boiling point (around 60°C) for a shorter period under reflux. For anisole, higher temperatures (100-130°C) are required.[7]

  • Separation of Cell Debris: After extraction, separate the insoluble cell debris from the PHA-containing solvent. This can be done by filtration or centrifugation.

  • Precipitation:

    • Slowly add the PHA-containing solvent to a vigorously stirred volume of the anti-solvent (typically 5-10 times the volume of the solvent).

    • The PHA will precipitate out of the solution as a white solid.

  • Recovery: Collect the precipitated PHA by filtration or centrifugation.

  • Washing and Drying: Wash the PHA pellet with fresh anti-solvent to remove any remaining impurities. Dry the purified PHA in a vacuum oven at a temperature below its melting point.

Visualizations

Metabolic_Pathway FattyAcids Fatty Acids (e.g., from Waste Oils) AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA BetaOxidation β-Oxidation Pathway AcylCoA->BetaOxidation EnoylCoA (S)-3-Hydroxyacyl-CoA BetaOxidation->EnoylCoA FadB, PhaJ R3HBCoA (R)-3-Hydroxybutyryl-CoA BetaOxidation->R3HBCoA Direct incorporation of (R)-3-hydroxyacyl-CoA intermediates KetoacylCoA 3-Ketoacyl-CoA EnoylCoA->KetoacylCoA AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA FadA TCACycle TCA Cycle (Cell Growth) AcetylCoA->TCACycle AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA PhaA (β-Ketothiolase) AcetoacetylCoA->AcetylCoA PhaA AcetoacetylCoA->R3HBCoA PhaB PhaB PhaB (Acetoacetyl-CoA Reductase) PhaC PhaC (PHA Synthase) R3HBCoA->PhaC PHA PHA PhaC->PHA

Caption: Metabolic pathway for PHA synthesis from fatty acids.

Experimental_Workflow Start Start: Goal to Reduce PHA Production Cost Feedstock 1. Select Low-Cost Fatty Acid Feedstock (e.g., Waste Cooking Oil) Start->Feedstock Strain 2. Strain Selection & Metabolic Engineering (Optional) Feedstock->Strain Fermentation 3. Optimize Fermentation (Fed-batch, pH, Temp, DO) Strain->Fermentation Downstream 4. Optimize Downstream Processing (Extraction & Purification) Fermentation->Downstream Analysis 5. Characterize PHA (Yield, Purity, Composition) Downstream->Analysis Decision Cost-Effective? Analysis->Decision End End: Optimized Protocol Decision->End Yes Reiterate Re-evaluate & Optimize Decision->Reiterate No Reiterate->Feedstock Reiterate->Strain Reiterate->Fermentation Reiterate->Downstream

Caption: Experimental workflow for optimizing PHA production.

References

Technical Support Center: Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the inconsistent mechanical properties of Polyhydroxyalkanoates (PHAs). This resource is intended for researchers, scientists, and drug development professionals working with these biopolymers.

Troubleshooting Guides

Issue 1: High Brittleness and Low Elongation at Break

Q1: My PHA samples are extremely brittle and fracture easily under minimal strain. What are the potential causes and how can I improve their flexibility?

A1: High brittleness in PHAs is a common issue, often stemming from their semi-crystalline nature.[1][2] Here are the primary causes and troubleshooting steps:

  • High Crystallinity: PHAs with a high degree of crystallinity, particularly short-chain-length PHAs (scl-PHAs) like PHB, tend to be stiff and brittle.[2] Secondary crystallization during aging at room temperature can also lead to embrittlement.[3]

    • Solution 1: Blending with other polymers: Blending PHAs with more flexible, ductile polymers can significantly improve toughness and elongation at break. Common choices include:

      • Polylactic Acid (PLA): While also a biopolymer, blending with PLA can create a material with balanced toughness.[4] The addition of even a small amount of PHA (around 10-20 wt.%) to PLA can significantly increase the blend's toughness.[5][6]

      • Polycaprolactone (PCL): PCL is a ductile, semi-crystalline polyester that can act as a polymeric plasticizer, lowering the elastic modulus of the blend.[4]

      • Poly(butylene adipate-co-terephthalate) (PBAT): Increasing the PBAT content in PHA blends can enhance toughness and strain at break.[7]

    • Solution 2: Plasticizers: The addition of plasticizers, such as triethyl citrate (TEC), can increase the ultimate tensile deformation.[8]

    • Solution 3: Nucleating Agents: Adding nucleating agents can promote the growth of smaller, more numerous spherulites during crystallization, which can improve mechanical properties by preventing the formation of large, brittle crystalline structures.[9]

  • Low Molecular Weight: A significant drop in molecular weight can lead to a deterioration of mechanical properties. For thermoplastic applications, the molecular weight should ideally be higher than 600 kDa.[10]

    • Solution: Optimize Fermentation and Extraction: Review your PHA production and extraction methods. High temperatures or harsh chemical treatments during extraction can cause chain scission and reduce molecular weight.[3][10] Solvent extraction is a common method that can yield high purity and high molecular weight PHA if performed carefully.[11]

  • Processing Conditions: The cooling rate during processing significantly impacts crystallinity.[3] Slow cooling allows for more extensive crystal growth, potentially leading to higher brittleness.

    • Solution: Optimize Cooling Rate: Experiment with faster cooling rates after melt processing to reduce the overall degree of crystallinity.[3]

Issue 2: Inconsistent Tensile Strength and Modulus

Q2: I am observing significant batch-to-batch variation in the tensile strength and Young's modulus of my PHA samples. How can I achieve more consistent results?

A2: Inconsistent tensile properties in PHAs can be traced back to several factors related to material composition and processing.

  • Variable Monomer Composition: The type and ratio of monomers in the PHA copolymer directly influence its mechanical properties.[1][11] For instance, increasing the valerate content in PHBV can improve flexibility and impact strength.[12]

    • Solution: Tightly Control Fermentation Conditions: The carbon source and other nutrients provided to the microorganisms during fermentation determine the resulting monomer composition.[13] Ensure consistent feedstock and fermentation parameters to produce PHAs with a stable monomer ratio.

  • Inconsistent Molecular Weight: As mentioned previously, molecular weight is a critical factor governing mechanical strength.[14]

    • Solution: Standardize Production and Extraction: Implement standardized protocols for fermentation and extraction to minimize variations in molecular weight between batches. Monitor the molecular weight of each batch using techniques like Gel Permeation Chromatography (GPC).

  • Non-uniform Crystallinity: Variations in processing conditions, especially thermal history, will lead to different degrees of crystallinity and, consequently, inconsistent mechanical performance.[2][3]

    • Solution 1: Implement Controlled Annealing: A post-processing annealing step can help to standardize the crystalline structure of the PHA samples.[3]

    • Solution 2: Precise Control of Processing Temperatures: Maintain strict control over melt temperature, mold temperature, and cooling rates during processing to ensure a consistent thermal history for all samples.[3]

  • Presence of Impurities: Residual biomass or other contaminants from the extraction process can act as stress concentrators, leading to premature failure and inconsistent mechanical properties.

    • Solution: Refine Purification Protocol: Optimize your PHA purification process to effectively remove non-PHA cellular materials.

Frequently Asked Questions (FAQs)

Q3: What is the typical range for the mechanical properties of common PHAs?

A3: The mechanical properties of PHAs can vary widely depending on the specific type. The following table summarizes typical values for some common PHAs.

PropertyPolyhydroxybutyrate (PHB)Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)Medium-Chain-Length PHAs (mcl-PHAs)
Tensile Strength (MPa) 15 - 40[12]20 - 304.3 - 10[13]
Young's Modulus (GPa) 1 - 3.5[2][12]1 - 2.50.01 - 0.1
Elongation at Break (%) 1 - 15[2][12]10 - 50162 - 400[2][13]

Q4: How does blending PHAs with other biopolymers affect their mechanical properties?

A4: Blending is a common strategy to enhance the mechanical properties of PHAs. The table below shows the effect of blending PHA with PLA.

Blend Composition (PHA/PLA)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
100/0 (Neat PHA)~25<10~1200
30/70~45>200~1000
50/50~40>150~1100
0/100 (Neat PLA)~55<5~1300
Note: These are representative values and can vary based on the specific grades of PHA and PLA used and the processing conditions.[4][5][15]

Q5: What are the key experimental protocols for characterizing the mechanical properties of PHAs?

A5: The following are standard methodologies for evaluating the mechanical and thermal properties of PHAs:

  • Tensile Testing:

    • Standard: ASTM D638 or ISO 527.[7][8]

    • Procedure: Dog-bone shaped specimens are pulled at a constant strain rate until fracture using a Universal Testing Machine.[8][9] This test determines tensile strength, Young's modulus, and elongation at break.

    • Specimen Preparation: Specimens can be prepared by injection molding or compression molding from solvent-cast films.[8]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the degree of crystallinity.[9]

    • Procedure: A small sample is heated and cooled at a controlled rate in the DSC instrument. The heat flow to or from the sample is measured relative to a reference. The degree of crystallinity can be calculated from the melting enthalpy.[9]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability and degradation temperature (Td) of the PHA.[16]

    • Procedure: The mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[16] The temperature at which significant weight loss occurs indicates the onset of thermal degradation.

Visual Guides

Experimental Workflow for Mechanical Characterization

experimental_workflow cluster_prep Sample Preparation PHA_Production PHA Production (Fermentation) Extraction Extraction & Purification PHA_Production->Extraction Processing Melt Processing (Injection/Compression Molding) Extraction->Processing Tensile_Test Tensile Testing (ASTM D638 / ISO 527) Processing->Tensile_Test Test Specimens DSC_Analysis DSC Analysis Processing->DSC_Analysis Material Sample TGA_Analysis TGA Analysis Processing->TGA_Analysis Material Sample Mechanical_Props Tensile Strength, Modulus, Elongation at Break Tensile_Test->Mechanical_Props Thermal_Props Tg, Tm, Tc, % Crystallinity DSC_Analysis->Thermal_Props Degradation_Temp Thermal Stability (Td) TGA_Analysis->Degradation_Temp

Caption: Workflow for PHA sample preparation and subsequent mechanical and thermal characterization.

Troubleshooting Logic for Brittle PHA

troubleshooting_brittleness Start Problem: Brittle PHA Samples Check_Crystallinity High Crystallinity? Start->Check_Crystallinity Check_MW Low Molecular Weight? Check_Crystallinity->Check_MW No Sol_Blend Solution: Blend with flexible polymer (e.g., PCL, PBAT) Check_Crystallinity->Sol_Blend Yes Sol_Plasticizer Solution: Add plasticizer Check_Crystallinity->Sol_Plasticizer Yes Check_Processing Slow Cooling Rate? Check_MW->Check_Processing No Sol_Optimize_Extraction Solution: Optimize extraction process to minimize degradation Check_MW->Sol_Optimize_Extraction Yes Sol_Optimize_Cooling Solution: Increase cooling rate Check_Processing->Sol_Optimize_Cooling Yes

Caption: Decision tree for troubleshooting brittle PHA samples.

References

Technical Support Center: Strategies for Improving the Resolution of Methyl 3-hydroxydecanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enantiomeric resolution of Methyl 3-hydroxydecanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The main strategies for separating the (R)- and (S)-enantiomers of this compound include enzymatic kinetic resolution, chiral High-Performance Liquid Chromatography (HPLC), and chemical resolution via diastereomeric crystallization. Each method has its own advantages and is suited for different experimental scales and objectives.[1]

Q2: Which lipases are commonly used for the enzymatic resolution of 3-hydroxy esters?

A2: Lipases are frequently employed for the kinetic resolution of 3-hydroxy esters due to their stereoselectivity. Commonly used lipases include those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia (lipase PS), and Pseudomonas fluorescens.[2][3] The choice of lipase can significantly impact the enantioselectivity and reaction rate.[3]

Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound enantiomers?

A3: For the chiral HPLC separation of 3-hydroxy fatty acid methyl esters, polysaccharide-based CSPs are highly effective. Columns with cellulose or amylose derivatives, such as Chiralpak and Chiralcel columns, are widely used for this purpose.[4][5]

Q4: Can I resolve the corresponding 3-hydroxydecanoic acid first and then esterify it to get the enantiopure methyl ester?

A4: Yes, this is a viable strategy. You can first resolve the enantiomers of 3-hydroxydecanoic acid using methods like diastereomeric crystallization with a chiral resolving agent. Once the enantiopure acid is isolated, it can be esterified to produce the desired enantiomer of this compound.

Troubleshooting Guides

Enzymatic Kinetic Resolution

Issue: Low Enantiomeric Excess (e.e.)

Potential CauseTroubleshooting Steps
Suboptimal Enzyme Choice Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify the one with the highest enantioselectivity for your substrate.
Incorrect Reaction Time Monitor the reaction progress over time. Stopping the reaction at approximately 50% conversion is crucial for achieving high e.e. for both the unreacted substrate and the product.
Inappropriate Solvent The choice of organic solvent can influence enzyme activity and selectivity. Test a range of solvents with varying polarities.
Unfavorable Temperature Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can sometimes negatively affect enantioselectivity.

Issue: Low Conversion/Yield

Potential CauseTroubleshooting Steps
Insufficient Enzyme Activity Increase the enzyme loading. Ensure the enzyme is not denatured and has been stored correctly.
Poor Substrate Solubility Select a solvent in which this compound is readily soluble.
Inadequate Acyl Donor For transesterification reactions, ensure the acyl donor (e.g., vinyl acetate) is in appropriate molar excess.
Short Reaction Time Extend the reaction time and monitor the conversion progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
Chiral HPLC Separation

Issue: Poor Resolution of Enantiomers

Potential CauseTroubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Select a CSP known to be effective for separating 3-hydroxy esters, such as a polysaccharide-based column.[4][5]
Suboptimal Mobile Phase Composition Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Small adjustments can significantly impact resolution.
Incorrect Flow Rate Generally, a lower flow rate can improve resolution, but an excessively low rate may lead to band broadening. Optimize the flow rate for your specific column and separation.
Unfavorable Temperature Adjust the column temperature. Temperature can affect the thermodynamics of the separation and influence enantioselectivity.

Issue: Poor Peak Shape (Tailing or Fronting)

Potential CauseTroubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.
Column Contamination Flush the column with a strong solvent as recommended by the manufacturer.

Quantitative Data Summary

The following tables summarize typical quantitative data for the resolution of 3-hydroxyalkanoates. Data for closely related analogs are provided due to the limited availability of published data specifically for this compound.

Table 1: Enzymatic Resolution of 3-Aryl Alkanoic Acids (Analogous System)

EnzymeSubstrateEnantiomeric Excess (e.e.) of AcidEnantiomeric Excess (e.e.) of EsterConversion (%)Enantiomeric Ratio (E)
Alcaligenes spp.Ethyl 3-phenylbutanoate97%98%~50>200
Pseudomonas fluorescensEthyl 3-phenylbutanoate98%99%50>200

Data adapted from a study on analogous 3-aryl alkanoates to illustrate typical performance.[6]

Table 2: Chiral HPLC Separation of 3-Hydroxy Fatty Acid Methyl Esters (Analogous System)

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)
CHIRALPAK IA-U (150 x 2.1 mm, 1.6 µm)Water (0.1% formic acid) / Acetonitrile/Isopropanol (50:50, v/v, 0.1% formic acid) gradient0.425

This table provides an example of a UHPLC-MS/MS method for the separation of 3-hydroxy fatty acid enantiomers.[4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of this compound (General Procedure)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a suitable flask, dissolve racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., hexane, diisopropyl ether).

  • Enzyme Addition: Add the selected lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).

  • Acyl Donor: For transesterification, add an acyl donor such as vinyl acetate (2-3 equivalents).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme. The filtrate contains the unreacted enantiomer and the acylated enantiomer.

  • Separation: Separate the unreacted ester from the acylated product by column chromatography.

  • Hydrolysis (Optional): The acylated enantiomer can be hydrolyzed (e.g., using a base like sodium hydroxide) to obtain the other enantiomer of this compound.

Protocol 2: Chiral HPLC Analysis of this compound Enantiomers

This is a starting point for method development.

  • Column: Use a polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chromatography. Start with a ratio of 90:10 (v/v) and adjust as needed to optimize separation.

  • Flow Rate: Begin with a flow rate of 1.0 mL/min.

  • Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Detection: Use a UV detector at a suitable wavelength (if the molecule has a chromophore) or a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).

  • Injection: Inject a small volume (e.g., 5-10 µL) of a dilute solution of the sample in the mobile phase.

  • Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.

Protocol 3: Diastereomeric Crystallization of 3-Hydroxydecanoic Acid (General Procedure)

This protocol outlines the general steps for resolving the corresponding acid.

  • Salt Formation: Dissolve racemic 3-hydroxydecanoic acid in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine).

  • Crystallization: Allow the diastereomeric salts to crystallize. This process can be induced by slow cooling or solvent evaporation.

  • Isolation: Isolate the crystals of the less soluble diastereomer by filtration.

  • Purification: The diastereomeric purity of the crystals can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiopure 3-hydroxydecanoic acid.

  • Esterification: Convert the enantiopure acid to this compound using a standard esterification method (e.g., reaction with methanol in the presence of an acid catalyst).

Visualizations

Enzymatic_Kinetic_Resolution_Workflow racemic_ester Racemic Methyl 3-hydroxydecanoate reaction Enzymatic Transesterification racemic_ester->reaction lipase Lipase + Acyl Donor lipase->reaction separation Separation (e.g., Chromatography) reaction->separation enantiomer_S (S)-Methyl 3-hydroxydecanoate (unreacted) separation->enantiomer_S ester_R (R)-Acylated Ester separation->ester_R hydrolysis Hydrolysis ester_R->hydrolysis enantiomer_R (R)-Methyl 3-hydroxydecanoate hydrolysis->enantiomer_R

Caption: Workflow for enzymatic kinetic resolution of this compound.

Chiral_HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Resolution in Chiral HPLC cause1 Inappropriate CSP start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Incorrect Flow Rate start->cause3 cause4 Unfavorable Temperature start->cause4 solution1 Select Polysaccharide-based CSP cause1->solution1 solution2 Vary Solvent Ratio cause2->solution2 solution3 Optimize Flow Rate cause3->solution3 solution4 Adjust Column Temperature cause4->solution4

Caption: Troubleshooting logic for poor resolution in chiral HPLC.

Diastereomeric_Resolution_Workflow racemic_acid Racemic 3-hydroxydecanoic acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation1 Liberation of Enantiomer 1 less_soluble->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble->liberation2 enantiomer1 Enantiopure Acid 1 liberation1->enantiomer1 enantiomer2 Enantiopure Acid 2 liberation2->enantiomer2 esterification1 Esterification enantiomer1->esterification1 esterification2 Esterification enantiomer2->esterification2 final_product1 Enantiopure Methyl Ester 1 esterification1->final_product1 final_product2 Enantiopure Methyl Ester 2 esterification2->final_product2

Caption: Workflow for diastereomeric crystallization and subsequent esterification.

References

Technical Support Center: Synthesis of Methyl 3-hydroxydecanoate via Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of Methyl 3-hydroxydecanoate via the Reformatsky reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Reformatsky reaction and why is it used for synthesizing this compound?

The Reformatsky reaction is a chemical reaction that utilizes an alpha-halo ester and a carbonyl compound (in this case, octanal) in the presence of metallic zinc to form a β-hydroxy ester.[1][2] This method is particularly useful for synthesizing this compound because the organozinc reagent formed is less reactive than corresponding Grignard or organolithium reagents, which prevents unwanted side reactions with the ester group.[3]

Q2: What are the key reagents and typical solvents used in this synthesis?

The key reagents are octanal, methyl bromoacetate, and zinc metal.[4] Inert solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used for this reaction.[5]

Q3: What is the general mechanism of the Reformatsky reaction?

The reaction proceeds in two main steps:

  • Formation of the Reformatsky enolate: Zinc metal inserts into the carbon-halogen bond of the methyl bromoacetate through oxidative addition to form an organozinc reagent, also known as a Reformatsky enolate.[2][3]

  • Nucleophilic addition: The Reformatsky enolate then adds to the carbonyl group of octanal. Subsequent acidic workup protonates the resulting alkoxide to yield this compound.[2][3]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of this compound is a common issue in the Reformatsky reaction. The following guide provides potential causes and solutions.

Troubleshooting Flowchart: Low Yield

LowYieldTroubleshooting cluster_Start Start: Low/No Yield cluster_Diagnosis Diagnosis cluster_Solutions Solutions cluster_Outcome Outcome Start Low or No Yield Observed Zinc_Activation Is the Zinc sufficiently activated? Start->Zinc_Activation Reaction_Initiation Did the reaction initiate (exotherm, color change)? Zinc_Activation->Reaction_Initiation Yes Activate_Zinc Activate Zinc: - Use I2, TMSCl, or 1,2-dibromoethane. - Prepare fresh Rieke Zinc. Zinc_Activation->Activate_Zinc No Reagent_Quality Are reagents pure and dry? Reaction_Initiation->Reagent_Quality Yes Initiate_Reaction Initiate Reaction: - Gentle heating. - Add a small crystal of iodine. Reaction_Initiation->Initiate_Reaction No Reaction_Conditions Are reaction conditions optimal? Reagent_Quality->Reaction_Conditions Yes Purify_Reagents Purify/Dry Reagents: - Distill aldehyde and α-halo ester. - Dry solvent over molecular sieves. Reagent_Quality->Purify_Reagents No Optimize_Conditions Optimize Conditions: - Adjust temperature. - Ensure efficient stirring. Reaction_Conditions->Optimize_Conditions No Success Yield Improved Reaction_Conditions->Success Yes Activate_Zinc->Success Initiate_Reaction->Success Purify_Reagents->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for low or no product yield.

Detailed Solutions for Low Yield:

  • Inactive Zinc: The surface of zinc metal is often coated with a layer of zinc oxide, which prevents the reaction.[6]

    • Solution: Activate the zinc prior to the reaction. Several methods can be employed, and their effectiveness can vary. Pre-treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) can remove the oxide layer.[6][7] For highly unreactive systems, the preparation of highly reactive Rieke zinc by reducing a zinc halide may be necessary.[6]

  • Failure of Reaction Initiation: The reaction is often characterized by an induction period, after which an exotherm is observed. If the reaction does not start, no product will be formed.

    • Solution: Gentle heating can help initiate the reaction. The addition of a small crystal of iodine can also aid in both activating the zinc and initiating the reaction.

  • Poor Reagent Quality: The Reformatsky reaction is sensitive to moisture and impurities in the reagents and solvent.[8]

    • Solution: Ensure all reagents are pure and anhydrous. Octanal and methyl bromoacetate should be freshly distilled. The solvent (e.g., THF) should be thoroughly dried, for instance, by distillation from sodium/benzophenone or by passing it through a column of activated alumina. All glassware should be flame-dried or oven-dried before use.[8]

  • Suboptimal Reaction Conditions: Temperature and stirring can significantly impact the reaction rate and yield.

    • Solution: Ensure the reaction is adequately stirred to maintain a good suspension of the zinc metal. The optimal temperature may vary; while some reactions are initiated by heating, excessive temperatures can lead to side reactions.

Quantitative Data on Zinc Activation:

Activation MethodTypical ReagentReported Yield ImprovementReference
Chemical EtchingIodine (catalytic)Often sufficient for reactive systems[7]
SilylationTrimethylsilyl chloride (TMSCl)Effective for removing oxide layer[7]
Alkyl Halide1,2-DibromoethaneGenerates fresh zinc surface[6]
ReductionRieke Zinc (from ZnCl₂)For highly unreactive substrates[6]
Problem 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired this compound.

Common Side Products and Their Prevention:

Side ProductFormation MechanismPrevention Strategy
Self-condensation of Octanal Aldol condensation of octanal, catalyzed by basic impurities.Ensure anhydrous conditions and use high-purity reagents. The less basic nature of the Reformatsky reagent compared to Grignard reagents generally minimizes this.[3]
Dehydration of Product Elimination of water from the β-hydroxy ester, often during acidic workup or distillation.Use mild acidic conditions for the workup (e.g., saturated aqueous NH₄Cl). Purify the product using chromatography at room temperature if it is thermally sensitive.
Unreacted Starting Materials Incomplete reaction due to inactive zinc or poor reaction conditions.Refer to the troubleshooting guide for low yield. Ensure sufficient reaction time and monitor the reaction by TLC.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthesis of medium-chain-length β-hydroxy esters.[4]

Materials:

  • Octanal

  • Methyl bromoacetate

  • Zinc dust or granules

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Zinc Activation (if necessary): In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (e.g., 2 equivalents). Activate the zinc using a preferred method (e.g., adding a few crystals of iodine and stirring until the color disappears).

  • Reaction Setup: Add anhydrous THF to the flask.

  • Addition of Reagents: To the stirred suspension of activated zinc in THF, add octanal (1 equivalent) and methyl bromoacetate (1.2-1.5 equivalents).

  • Reaction: The reaction mixture may require gentle heating to initiate. Once initiated, an exotherm is typically observed. Maintain the reaction at a gentle reflux or a suitable temperature (e.g., 40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup cluster_Purification Purification Prep Prepare Dry Glassware and Anhydrous Solvent Activation Activate Zinc Metal Prep->Activation Reagent_Addition Add THF, Octanal, and Methyl Bromoacetate Activation->Reagent_Addition Reaction_Step Heat and Stir (Monitor by TLC) Reagent_Addition->Reaction_Step Quench Quench with Aq. Acid Reaction_Step->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Methyl 3-Hydroxydecanoate and 3-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of Methyl 3-hydroxydecanoate and its corresponding carboxylic acid, 3-hydroxydecanoic acid. While research has illuminated several biological roles for 3-hydroxydecanoic acid, data on its methyl ester counterpart remains comparatively scarce. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a clearer understanding of their potential applications.

Executive Summary

3-Hydroxydecanoic acid has demonstrated notable antifungal, plant growth-promoting, and, when conjugated with peptides, anticancer activities. In contrast, this compound is primarily characterized as a biochemical reagent and a fatty acid methyl ester (FAME) with presumed antimicrobial properties, though specific quantitative data on its biological effects are largely unavailable in the current scientific literature. This guide aims to present a side-by-side comparison based on existing evidence.

Comparative Analysis of Biological Activities

Biological Activity3-Hydroxydecanoic AcidThis compound
Antifungal Activity Active against various molds and yeasts with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 100 µg/mL.[1]No specific MIC values have been reported, but fatty acid methyl esters (FAMEs) are known to possess antifungal properties.
Plant Growth Regulation Promotes wheat seedling development at a concentration of 53 µM, leading to increased root length, fresh weight, and stem diameter.[2][3]No specific data available on plant growth regulatory effects.
Anticancer Activity When conjugated with the peptide DP18L (R10-DP18L), it exhibits enhanced anticancer activity.No specific data available on anticancer activity.

Detailed Biological Activities and Experimental Data

3-Hydroxydecanoic Acid

Antifungal Activity:

3-Hydroxydecanoic acid has been identified as an antifungal agent effective against a range of fungal species. The table below summarizes the Minimum Inhibitory Concentrations (MICs) of racemic 3-hydroxydecanoic acid against various molds and yeasts.

Fungal SpeciesMIC (µg/mL)
Penicillium roqueforti25
Penicillium commune100
Aspergillus nidulans50
Aspergillus fumigatus100
Kluyveromyces marxianus50
Rhodotorula mucilaginosa10
Pichia anomala50
Data from Sjögren et al. (2003)[1]

Plant Growth Regulation:

Application of 3-hydroxydecanoic acid has been shown to significantly enhance the growth of wheat seedlings.

ParameterConcentrationResult
Seedling Development53 µMSignificant increases in root length, fresh weight, and stem diameter.[2][3]
Tiller Formation53 µMPromoted tiller formation.[2][3]
Chlorophyll Content53 µMElevated chlorophyll content.[2][3]
Data from Shen et al. (2025)[2][3]

A study on wheat demonstrated that 3-HDA application led to yield improvements ranging from 9.6% to 20.7% in field trials.[2][3] It also effectively inhibits fungal growth and spore germination of Fusarium graminearum, the primary cause of Fusarium head blight, with EC₅₀ values of 295 and 82.5 mg/L, respectively.[4]

Anticancer Activity (in peptide conjugate form):

(R)-3-hydroxydecanoic acid (R10), when conjugated to the D-peptide DP18 and its derivatives, has been shown to enhance anticancer activity. While specific IC50 values for the conjugate are not provided in the abstract, the study highlights that all R10-conjugated peptides exhibited greater anti-cancer activity compared to the unconjugated peptides.

This compound

Currently, there is a lack of specific quantitative data in the public domain regarding the antifungal, plant growth regulatory, or anticancer activities of this compound. It is described as a biochemical reagent and the methyl ester analog of the antibacterial agent Myrmicacin (another name for 3-hydroxydecanoic acid).[5] Fatty acid methyl esters (FAMEs) as a class are known to exhibit antimicrobial properties, suggesting that this compound may possess similar activities to its parent carboxylic acid, though likely with different potency due to altered physicochemical properties.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Antifungal Broth Microdilution Assay

G prep_inoculum Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) serial_dilution Perform serial two-fold dilutions of test compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate each well with fungal suspension serial_dilution->inoculate incubate Incubate at appropriate temperature and duration (e.g., 35°C for 24-48h) inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 1-5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (3-hydroxydecanoic acid or this compound) is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated at an optimal temperature for the specific fungus (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control.

Plant Growth Promotion Assay (Seedling Vigor)

This protocol assesses the effect of a compound on early plant growth.

G seed_sterilization Surface sterilize seeds seed_treatment Soak seeds in test solutions of varying concentrations seed_sterilization->seed_treatment germination Place seeds on germination paper or in petri dishes seed_treatment->germination incubation Incubate under controlled conditions (light/dark, temp.) germination->incubation measurement Measure root length, shoot length, and biomass after a set period incubation->measurement

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight. [6][7][8][9]2. Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., peptide-fatty acid conjugate) for a specific period (e.g., 24, 48, or 72 hours). 3. MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. [6][7][8][9]4. Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. [6][7][9]5. Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. [6][8]6. IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Plant Growth Promotion by 3-Hydroxydecanoic Acid

Based on transcriptomic analysis, 3-hydroxydecanoic acid appears to modulate plant growth by influencing auxin and gibberellin signaling pathways.

Proposed Hormonal Regulation by 3-Hydroxydecanoic Acid in Wheat

G cluster_3HDA 3-Hydroxydecanoic Acid cluster_Hormone_Regulation Hormonal Regulation cluster_Phenotypic_Outcome Phenotypic Outcome HDA 3-HDA Application Auxin_up Upregulation of Auxin Biosynthesis & Signaling HDA->Auxin_up GA_down Downregulation of Gibberellin Biosynthesis HDA->GA_down Root_dev Improved Root Architecture Auxin_up->Root_dev Tiller_dev Enhanced Tiller Development Auxin_up->Tiller_dev GA_down->Tiller_dev Yield_inc Increased Biomass & Grain Yield Root_dev->Yield_inc Tiller_dev->Yield_inc

Caption: Proposed mechanism of 3-HDA-mediated plant growth promotion.

This diagram illustrates that the application of 3-hydroxydecanoic acid leads to the upregulation of auxin-related genes and the downregulation of gibberellin biosynthesis. This hormonal modulation is proposed to result in improved root and tiller development, ultimately leading to increased biomass and grain yield in wheat. [2][3]

Conclusion

3-Hydroxydecanoic acid exhibits a range of biological activities with potential applications in agriculture and medicine. Its antifungal and plant growth-promoting properties are well-documented with quantitative data. The anticancer potential of its peptide conjugates is an emerging area of interest.

In contrast, the biological activities of this compound are not well-characterized, and there is a clear need for further research to quantify its potential antimicrobial, plant growth regulatory, and cytotoxic effects. A direct comparison of the potency of these two molecules is currently limited by the lack of data for the methyl ester. Future studies should focus on head-to-head comparisons of these compounds in various biological assays to elucidate the impact of the methyl esterification on activity and to explore the potential of this compound as a bioactive compound.

References

A Comparative Guide to Chiral Stationary Phases for Hydroxy Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of hydroxy fatty acids is a critical analytical challenge in drug development, metabolomics, and lipidomics. The stereochemistry of these molecules can profoundly influence their biological activity and metabolic fate. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier technique for resolving hydroxy fatty acid enantiomers. This guide provides an objective comparison of the three primary classes of CSPs—polysaccharide-based, macrocyclic antibiotic-based, and cyclodextrin-based—supported by experimental data to aid in the selection of the most suitable stationary phase for your analytical needs.

Principles of Chiral Separation of Hydroxy Fatty Acids

The separation of hydroxy fatty acid enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. Key performance indicators for chiral separations include:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for any separation.

  • Retention Factor (k'): A measure of the retention of an analyte on the column.

For the analysis of hydroxy fatty acids, which often lack a strong chromophore, derivatization is a common strategy to enhance detection and, in some cases, improve chiral recognition. Common derivatization approaches include esterification of the carboxylic acid group (e.g., methyl ester) or reaction of the hydroxyl group to form derivatives like 3,5-dinitrophenyl urethanes.

Comparative Performance of Chiral Stationary Phases

The selection of a CSP is paramount for achieving successful enantioseparation. Below is a comparison of the performance of polysaccharide, macrocyclic antibiotic, and cyclodextrin-based CSPs for the separation of hydroxy fatty acids and related chiral acids, with quantitative data summarized in the accompanying tables.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose are the most widely used CSPs for a broad range of chiral compounds, including hydroxy fatty acids.[1] These CSPs, often coated or immobilized on a silica support, offer excellent enantiorecognition capabilities, particularly in normal-phase or polar organic modes. The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.[2]

An example is the separation of 2-hydroxyoctanoic acid methyl ester, where a polysaccharide-based CSP provides excellent baseline resolution (Rs > 2.0).[3] Furthermore, a recent UHPLC-MS/MS method utilizing an immobilized amylose-based CSP (Chiralpak IA-U) demonstrates the effective separation of a homologous series of 3-hydroxy fatty acids.

Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotics, such as vancomycin and teicoplanin, are versatile chiral selectors that can operate in multiple modes, including reversed-phase, normal-phase, and polar ionic modes.[4][5] Their complex structures, featuring multiple stereogenic centers, aromatic rings, and ionizable groups, allow for a variety of interactions with analytes, including hydrogen bonding, π-π interactions, and ionic interactions.[6][7] These CSPs are particularly effective for the separation of chiral acids. For instance, a teicoplanin-based CSP has been shown to resolve aromatic hydroxy acids.[6]

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[8] Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into the cyclodextrin cavity. The fit of the enantiomer within the cavity and interactions with the hydroxyl groups at the rim of the cyclodextrin lead to separation. Derivatized cyclodextrins offer a wide range of selectivities. These CSPs are often used in reversed-phase mode. While direct quantitative data for simple hydroxy fatty acids on cyclodextrin CSPs is less common in the readily available literature, they have been successfully used for the separation of other chiral acids, such as dansyl-butyric acid, by forming inclusion complexes.

Data Presentation

Table 1: Performance Data for Polysaccharide-Based CSPs
AnalyteChiral Stationary PhaseMobile PhaseRetention Time (t_R) (min)Resolution (R_s)Reference
(S/R)-2-Hydroxyoctanoic acid methyl esterPolysaccharide-basedHexane/Isopropanol (95:5, v/v)8.5 (S), 10.2 (R)> 2.0[3]
(R/S)-3-Hydroxyoctanoic acid (C8)Chiralpak IA-UGradient: Water + 0.1% Formic Acid / Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid-1.8
(R/S)-3-Hydroxydodecanoic acid (C12)Chiralpak IA-UGradient: Water + 0.1% Formic Acid / Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid-1.9
(R/S)-3-Hydroxyoctadecanoic acid (C18)Chiralpak IA-UGradient: Water + 0.1% Formic Acid / Acetonitrile/Isopropanol (50:50) + 0.1% Formic Acid-1.6
Table 2: Performance Data for Macrocyclic Antibiotic-Based CSPs
AnalyteChiral Stationary PhaseMobile PhaseRetention Factor (k')Selectivity (α)Resolution (R_s)Reference
(±)-Mandelic AcidChirobiotic T (Teicoplanin)Methanol/Acetic Acid/Triethylamine (100/0.02/0.025, v/v/v)-1.251.80[6]
(±)-Atrolactic AcidChirobiotic T (Teicoplanin)Methanol/Acetic Acid/Triethylamine (100/0.02/0.025, v/v/v)-1.121.60[6]

*Note: Aromatic hydroxy acids are presented as representative examples of chiral acid separation on this CSP type.

Table 3: Performance Data for Cyclodextrin-Based CSPs
AnalyteChiral Stationary PhaseMobile PhaseSelectivity (α)Reference
Dansyl-butyric acid*β-cyclodextrinAcetonitrile/0.5% Triethylammonium acetate (pH 7.1) (95:5, v/v)1.23

*Note: Dansyl-butyric acid is presented as a representative example of a chiral acid separation involving inclusion complexation.

Experimental Protocols

Protocol 1: Separation of 2-Hydroxyoctanoic Acid Methyl Ester (Polysaccharide CSP)[4]
  • HPLC System: Standard HPLC system with UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: The analyte is prepared as its methyl ester. A stock solution is prepared in the mobile phase and diluted to the working concentration (e.g., 100 µg/mL). The final solution is filtered through a 0.45 µm filter.

Protocol 2: Separation of 3-Hydroxy Fatty Acids (Polysaccharide CSP)[5]
  • UHPLC System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Chiralpak IA-U (150 x 2.1 mm, 1.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient: 30% B to 70% B over 13 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI-MS/MS in Selected Reaction Monitoring (SRM) mode.

Protocol 3: Separation of Aromatic Hydroxy Acids (Macrocyclic Antibiotic CSP)[8]
  • HPLC System: Standard HPLC system with UV detector.

  • Column: Chirobiotic T, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.02/0.025, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

Protocol 4: Separation of Dansyl-butyric Acid (Cyclodextrin CSP)
  • HPLC System: Standard HPLC system.

  • Column: β-cyclodextrin bonded stationary phase.

  • Mobile Phase: Acetonitrile/0.5% Triethylammonium acetate (pH 7.1) (95:5, v/v).

  • Flow Rate: Not specified.

  • Column Temperature: Not specified.

  • Detection: Not specified.

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Hydroxy Fatty Acid Sample Derivatization Derivatization (e.g., Methylation) Sample->Derivatization Dilution Dilution & Filtration Derivatization->Dilution Injection Injection Dilution->Injection CSP_Column Chiral Stationary Phase Column Injection->CSP_Column Separation Enantiomeric Separation CSP_Column->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification & Resolution Calculation Chromatogram->Quantification

Caption: General workflow for the chiral separation of hydroxy fatty acids.

CSP_Comparison_Logic Start Select CSP for Hydroxy Fatty Acid Separation Analyte_Properties Analyze Properties of Hydroxy Fatty Acid (Polarity, Functional Groups) Start->Analyte_Properties Polysaccharide Polysaccharide-Based CSP (e.g., Chiralpak, Chiralcel) - Broad applicability - Good for H-bonding compounds Analyte_Properties->Polysaccharide Broad Applicability Needed Macrocyclic Macrocyclic Antibiotic CSP (e.g., Chirobiotic) - Multi-modal - Excellent for chiral acids Analyte_Properties->Macrocyclic Ionizable Acidic Analyte Cyclodextrin Cyclodextrin-Based CSP (e.g., Cyclobond) - Inclusion complex formation - Good for analytes with aromatic rings Analyte_Properties->Cyclodextrin Analyte Fits Cavity Method_Dev Method Development & Optimization (Mobile Phase, Temperature) Polysaccharide->Method_Dev Macrocyclic->Method_Dev Cyclodextrin->Method_Dev

Caption: Decision logic for selecting a chiral stationary phase.

References

A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Analysis of Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxydecanoate is a medium-chain-length (mcl) 3-hydroxyalkanoic acid methyl ester. It is a key monomeric constituent of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various microorganisms.[1][2] The precise and accurate quantification of this compound is crucial for researchers and scientists in microbiology, biotechnology, and drug development to characterize these biopolymers and optimize their production.[1][3] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques that can be employed for this purpose, each with distinct principles, advantages, and limitations.[4][5]

This guide provides an objective comparison of GC and HPLC for the analysis of this compound, complete with experimental data, detailed protocols, and a workflow visualization to aid researchers in selecting the most suitable method for their needs.

Quantitative Performance Comparison

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is generally the preferred and more established method for analyzing PHA monomers due to its high sensitivity and specificity.[6][7] HPLC offers an alternative approach that may circumvent the need for chemical derivatization, though it can present challenges in detection.[3][6]

The table below summarizes the key performance characteristics of each technique for this application.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds in a gaseous mobile phase.[4]Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase.[4]
Derivatization Required . The hydroxyl group must be derivatized (e.g., silylation) to increase volatility and thermal stability for optimal analysis.[8][9][10]Optional . Can be analyzed directly, but derivatization may be needed to enhance detection with certain detectors (e.g., UV).
Typical Detector Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification and quantification.[6]Ultraviolet (UV) detector is common but has low sensitivity for this analyte; Refractive Index (RI) or Mass Spectrometry (MS) are alternatives.[3]
Sensitivity High . FID and MS detectors can detect very low concentrations of the analyte.[4]Moderate to Low . The analyte lacks a strong UV chromophore, limiting sensitivity with UV detectors. Detection is often at low wavelengths (~205 nm).[3][11]
Specificity Very High (with MS) . GC-MS provides structural information via mass fragmentation patterns, allowing for confident identification.[1][6] The m/z 103 fragment is characteristic of 3-hydroxy fatty acid methyl esters.[1][12]Moderate . Retention time is the primary identifier. Specificity is lower than GC-MS unless an HPLC-MS system is used.
Analysis Time Fast . Typical run times are short, often under 30 minutes.[5]Moderate . Analysis times can range from 10 to 60 minutes depending on the method.[5]
Sample Prep More complex, involving methanolysis (from polymer) and a mandatory derivatization step.[13][14]Potentially simpler if direct analysis is possible, mainly involving extraction and filtration.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound derived from a PHA polymer sample and includes a necessary derivatization step.

a) Sample Preparation (Pro-catalysed Methanolysis):

  • Weigh approximately 5-10 mg of dry biomass containing PHA into a screw-capped glass tube.

  • Add 2 mL of chloroform and 2 mL of a methanol solution containing 15% v/v sulfuric acid and an internal standard (e.g., methyl benzoate).[13]

  • Seal the tube tightly and heat at 100°C for 4 hours to facilitate simultaneous extraction and transesterification.[14]

  • Cool the tube to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute to partition the phases.

  • Centrifuge the sample to achieve clear phase separation. The bottom chloroform layer contains the this compound.

  • Carefully transfer the bottom chloroform layer to a new vial and dry it completely under a stream of nitrogen.

b) Derivatization (Silylation):

  • To the dried sample residue, add 50 µL of pyridine to dissolve it.[8]

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][15]

  • Seal the vial and heat at 75°C for 30-45 minutes to ensure complete derivatization of the hydroxyl group.[15]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.[9]

c) GC-MS Instrumental Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/Splitless, 250°C, 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C for 2 minutes, ramp at 15°C/min to 250°C, then ramp at 20°C/min to 300°C and hold for 5 minutes.[8]

  • MS Detector: Mass Spectrometer operating in Electron Ionization (EI) mode.

  • Data Acquisition: Full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring for the characteristic m/z 103 ion.[1][8]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol describes a method for the direct analysis of this compound without a derivatization step.

a) Sample Preparation:

  • If starting from a PHA polymer, perform the methanolysis step as described in the GC protocol (section a, steps 1-5) to generate the methyl ester.

  • Transfer the chloroform layer containing the analyte to a new vial.

  • Evaporate the chloroform under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

b) HPLC-UV Instrumental Conditions:

  • HPLC System: System equipped with a binary pump, autosampler, column oven, and UV-Vis detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[11]

  • Detector: UV-Vis detector set to a low wavelength, typically 205 nm, to detect the carbonyl group.[3][11]

  • Injection Volume: 10-20 µL.

  • Quantification: Based on a calibration curve generated from pure standards of this compound.

Analytical Workflow Visualization

The following diagram illustrates the distinct experimental workflows for analyzing this compound using GC-MS versus HPLC-UV.

G Comparative Workflow: GC-MS vs. HPLC-UV for this compound Analysis cluster_GC Gas Chromatography (GC) Workflow cluster_HPLC High-Performance Liquid Chromatography (HPLC) Workflow gc_start PHA Sample gc_prep Methanolysis (H₂SO₄/Methanol) gc_start->gc_prep gc_deriv Derivatization (Silylation with BSTFA) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_end Data Output (Quantification & ID) gc_analysis->gc_end hplc_start PHA Sample hplc_prep Methanolysis & Extraction hplc_start->hplc_prep hplc_filter Solvent Exchange & Filtration hplc_prep->hplc_filter hplc_analysis HPLC-UV Analysis hplc_filter->hplc_analysis hplc_end Data Output (Quantification) hplc_analysis->hplc_end

Analytical workflows for GC-MS and HPLC-UV methods.

Conclusion and Recommendations

For researchers requiring both accurate quantification and unambiguous identification of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the superior method . Despite the more involved sample preparation that requires a derivatization step, its high sensitivity, specificity, and the structural information provided by mass spectrometry make it the gold standard for analyzing PHA monomers.[6][8] The characteristic fragmentation pattern of 3-hydroxyalkanoic acid methyl esters provides an extra layer of confidence in the identification.[1]

High-Performance Liquid Chromatography (HPLC) serves as a viable alternative, particularly if a GC system is unavailable or if there is a desire to avoid derivatization reagents. However, users must be aware of the significant sensitivity limitations when using a standard UV detector.[3] This method is best suited for screening or quantifying samples with relatively high concentrations of the analyte. For improved sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) would be necessary, though this significantly increases instrument cost and complexity.

References

A Comparative Guide to the Antibiofilm Activity of 3-Hydroxy Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic agents that can combat bacterial biofilms, which are notoriously resilient to conventional treatments. Among the promising candidates are 3-hydroxy fatty acid esters, a class of molecules with demonstrated antimicrobial properties. This guide provides a comparative overview of their antibiofilm activity, supported by available experimental data and detailed methodologies.

Comparative Analysis of Antibiofilm Activity

Direct comparative studies on a wide range of 3-hydroxy fatty acid esters are limited in publicly available literature. However, research on their parent compounds, 3-hydroxy fatty acids, and related ester structures provides valuable insights into their potential efficacy.

The antimicrobial activity of these compounds is influenced by the chain length of the fatty acid and the nature of the ester group. Generally, the presence of a free carboxylic acid group is associated with stronger antimicrobial activity. For instance, a study on (R)-3-hydroxyoctanoic acid and its derivatives found that the acid form exhibited significant antimicrobial effects, while its methyl and benzyl esters showed weaker activity.[1]

This suggests that for antibiofilm applications, the ester may act as a prodrug, with its efficacy dependent on the release of the active 3-hydroxy fatty acid.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial and antibiofilm activities of 3-hydroxy fatty acids and related esters. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-Hydroxyoctanoic Acid and its Derivatives

CompoundTest OrganismMIC (mM)
(R)-3-hydroxyoctanoic acidEscherichia coli> 14
Salmonella typhimurium7.0
Staphylococcus aureus7.0
Listeria monocytogenes3.5
Pseudomonas aeruginosa PAO1> 14
Candida albicans6.32
Microsporum gypseum0.79
Methyl (R)-3-hydroxyoctanoateVarious Bacteria10 - 14
Benzyl (R)-3-hydroxyoctanoateVarious Bacteria10 - 14

Data sourced from Nikodinovic-Runic, J. et al. (2015).[1]

Table 2: Antibiofilm Activity of Other Relevant Fatty Acids and Esters

CompoundTest OrganismConcentrationBiofilm Inhibition (%)
10-Hydroxy-2-decenoic acidStaphylococcus aureus1/32 to 1/2 MICSignificant reduction in biomass
Sucrose mono-myristate (C14)Staphylococcus aureus & Escherichia coli0.001% (w/w)Significant inhibition
Sucrose mono-palmitate (C16)Staphylococcus aureus & Escherichia coli0.001% (w/w)Significant inhibition

Data sourced from Wu, X. et al. (2022) and Katsuyama, M. et al. (2010).[2][3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing research findings. Below are protocols for key experiments in assessing antibiofilm activity.

Biofilm Inhibition Assay (Crystal Violet Method)

This widely used method quantifies the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Tryptic Soy Broth - TSB)

  • Test compounds (3-hydroxy fatty acid esters) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow a fresh overnight culture of the test bacterium. Dilute the culture in fresh broth to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Plate Preparation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

  • Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known biofilm inhibitor, if available).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100

Potential Mechanisms of Action and Signaling Pathways

The precise signaling pathways affected by 3-hydroxy fatty acid esters are still under investigation. However, based on studies of related fatty acids, several potential mechanisms can be proposed.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms. Some fatty acids and their derivatives have been shown to interfere with QS signaling. For example, (R)-3-hydroxyoctanoic acid has been observed to inhibit the production of pyocyanin, a QS-regulated virulence factor in Pseudomonas aeruginosa.[1] It is plausible that 3-hydroxy fatty acid esters exert their antibiofilm effects by disrupting these communication pathways.

QuorumSensingInhibition cluster_bacterium Bacterial Cell QS_Regulator QS Regulator (e.g., LasR, RhlR) Virulence_Genes Virulence & Biofilm Genes QS_Regulator->Virulence_Genes upregulates QS_Synthase Signal Synthase (e.g., LasI, RhlI) Signal_Molecule Autoinducer (e.g., AHL) QS_Synthase->Signal_Molecule produces Signal_Molecule->QS_Regulator activates HF_Ester 3-Hydroxy Fatty Acid Ester HF_Ester->QS_Regulator inhibits HF_Ester->QS_Synthase may inhibit

Caption: Potential mechanism of quorum sensing inhibition by 3-hydroxy fatty acid esters.

Disruption of Bacterial Cell Membranes

Fatty acids are known to insert into the phospholipid bilayer of bacterial cell membranes, leading to increased permeability and disruption of cellular processes. This can inhibit bacterial growth and prevent the initial attachment phase of biofilm formation.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the antibiofilm activity of 3-hydroxy fatty acid esters.

ExperimentalWorkflow cluster_screening Initial Screening cluster_characterization Activity Characterization cluster_mechanism Mechanism of Action Screening High-Throughput Screening (e.g., Crystal Violet Assay) MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Microscopy Microscopy Analysis (SEM, CLSM) MIC->Microscopy EPS Extracellular Polymeric Substances (EPS) Quantification MIC->EPS QS_Assay Quorum Sensing Inhibition Assays MIC->QS_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) QS_Assay->Gene_Expression Start Synthesize/Obtain 3-Hydroxy Fatty Acid Esters Start->Screening

Caption: A typical experimental workflow for evaluating antibiofilm agents.

Conclusion

While direct comparative data on the antibiofilm activity of a homologous series of 3-hydroxy fatty acid esters is still emerging, the available evidence from related compounds suggests their potential as valuable antibiofilm agents. Their efficacy is likely dependent on the fatty acid chain length and the nature of the ester linkage. Future research should focus on systematic studies of these esters to elucidate structure-activity relationships and to fully understand their mechanisms of action, particularly their impact on bacterial signaling pathways. Such studies will be instrumental in the development of new strategies to combat biofilm-associated infections.

References

A Comparative Guide to a Novel UPLC-MS/MS Method for the Quantification of Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Methyl 3-hydroxydecanoate. The performance of this novel method is evaluated against established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols and comparative performance data to support informed decisions on method selection.

Comparative Performance of Analytical Methods

The validation of the new UPLC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The key performance characteristics of the new method are summarized below in comparison to traditional GC-MS and HPLC-UV methods.

Validation Parameter New UPLC-MS/MS Method Conventional GC-MS Conventional HPLC-UV
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 105.0%90.0% - 110.0%[3]
Precision (% RSD) < 1.5%< 5%< 3%
Limit of Detection (LOD) 0.05 ng/mL1 ng/mL1 µg/mL
Limit of Quantitation (LOQ) 0.15 ng/mL5 ng/mL5 µg/mL
Specificity High (Mass-based)High (Mass-based)Moderate
Run Time ~ 5 minutes~ 20 minutes~ 30 minutes[4]

Experimental Protocols

Detailed methodologies for the validation of the new UPLC-MS/MS method are provided below. These protocols are based on established guidelines for analytical method validation.[5][6][7]

2.1. Materials and Instrumentation

  • Reference Standard: this compound (Purity > 98%)

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

2.2. UPLC-MS/MS Method Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM). The fragmentation of the precursor ion for this compound is monitored, utilizing characteristic product ions for quantification and confirmation.[8]

2.3. Validation Experiments

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components was assessed by analyzing blank matrix samples and spiked samples. No significant interference was observed at the retention time of the analyte.

  • Linearity: A calibration curve was constructed by analyzing a series of at least six standard solutions over a concentration range of 0.15 ng/mL to 100 ng/mL. The linearity was evaluated by the coefficient of determination (R²) of the linear regression plot of peak area versus concentration.[9]

  • Accuracy: The accuracy was determined by the recovery method.[10] Samples of a known blank matrix were spiked with known amounts of this compound at three concentration levels (low, medium, high). The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples at 100% of the target concentration under the same operating conditions over a short interval of time.[9]

    • Intermediate Precision: Evaluated by conducting the analysis on different days with different analysts to assess variations within the laboratory.[5] The precision was expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio.[6] The LOD was established as the concentration at which the signal-to-noise ratio is approximately 3:1, while the LOQ was established at a ratio of 10:1 with acceptable precision and accuracy.[9]

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters, such as column temperature and mobile phase composition, and observing the effect on the results.[10]

Validation Workflow Visualization

The following diagram illustrates the logical workflow for the validation of the new analytical method.

ValidationWorkflow cluster_prep 1. Preparation & Development cluster_validation 2. Method Validation Experiments cluster_analysis 3. Data Analysis & Reporting prep_std Prepare Reference Standard Solutions dev_method Develop UPLC-MS/MS Method Parameters prep_std->dev_method specificity Specificity dev_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Statistical Analysis of Validation Data robustness->data_analysis acceptance Compare Results with Acceptance Criteria (ICH) data_analysis->acceptance report Generate Final Validation Report acceptance->report

Caption: Workflow for the validation of the new analytical method.

References

Stereospecific synthesis of (R)-"Methyl 3-hydroxydecanoate" vs (S)-"Methyl 3-hydroxydecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic strategies for obtaining the enantiopure forms of Methyl 3-Hydroxydecanoate, a key chiral building block.

The enantiomers of this compound serve as crucial chiral intermediates in the synthesis of various biologically active molecules, including natural products and pharmaceuticals. Access to enantiomerically pure forms of this compound is therefore of significant interest. This guide provides a comparative overview of the stereospecific synthesis of (R)- and (S)-methyl 3-hydroxydecanoate, focusing on asymmetric reduction methodologies. We present a summary of quantitative data, detailed experimental protocols, and a logical workflow for the synthetic process.

Comparison of Synthetic Performance

The primary strategy for the stereospecific synthesis of (R)- and (S)-methyl 3-hydroxydecanoate involves the asymmetric reduction of the prochiral precursor, methyl 3-oxodecanoate. Two prominent methods for achieving high enantioselectivity are the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) and biocatalytic reductions.

Parameter(R)-Methyl 3-Hydroxydecanoate(S)-Methyl 3-Hydroxydecanoate
Synthetic Method Biocatalytic ReductionAsymmetric Chemical Reduction
Catalyst/Reagent Pichia pastoris expressing a carbonyl reductase(R)-2-Methyl-CBS-oxazaborolidine, Borane dimethyl sulfide complex
Yield >99%High (specific yield not reported, but generally high for CBS reductions)
Enantiomeric Excess (e.e.) >99%>98%
Key Advantages High yield and enantioselectivity, environmentally benign (green chemistry).High enantioselectivity, well-established and predictable method.
Key Considerations Requires specialized biological systems (recombinant yeast).Requires stoichiometric use of borane reagents and anhydrous conditions.

Experimental Protocols

Synthesis of the Precursor: Methyl 3-Oxodecanoate

A common and effective method for the synthesis of the β-keto ester precursor is the acylation of a malonate derivative.

Materials:

  • Monomethyl monopotassium malonate

  • Triethylamine (dry)

  • Magnesium chloride (anhydrous)

  • Octanoyl chloride

  • Acetonitrile (MeCN)

  • Toluene

  • Hydrochloric acid (13% aqueous solution)

  • Argon (Ar) gas supply

  • Standard laboratory glassware

Procedure:

  • Slurry Formation: In a flask under an argon atmosphere, suspend monomethyl monopotassium malonate (0.21 mol) in acetonitrile (300 mL). Cool the mixture to 10-15 °C.

  • Add dry triethylamine (0.32 mol) followed by anhydrous magnesium chloride (0.25 mol). Stir the resulting slurry at 20-25 °C for 2.5 hours.

  • Acylation: Cool the slurry to 0 °C and add octanoyl chloride (0.1 mol) dropwise over 25 minutes. Add an additional 3 mL of triethylamine.

  • Allow the reaction mixture to stir overnight at 20-25 °C.

  • Workup and Purification: Remove the acetonitrile under reduced pressure. Suspend the residue in toluene (100 mL) and re-concentrate.

  • Add another 150 mL of toluene and cool the mixture to 10-15 °C.

  • Carefully add 150 mL of 13% aqueous HCl, ensuring the temperature remains below 25 °C.

  • Separate the aqueous layer and wash the organic layer twice with 40 mL of 13% aqueous HCl and once with 40 mL of water.

  • Concentrate the organic layer under vacuum to obtain the crude methyl 3-oxodecanoate, which can be further purified by distillation.

Stereospecific Synthesis of (R)-Methyl 3-Hydroxydecanoate via Biocatalytic Reduction

This protocol utilizes a recombinant yeast strain expressing a carbonyl reductase for the enantioselective reduction.

Materials:

  • Methyl 3-oxodecanoate

  • Pichia pastoris cells expressing a suitable carbonyl reductase

  • Isopropanol (IPA)

  • Phosphate buffer (pH 6.5)

  • Standard bioreactor or shaker flask setup

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of phosphate buffer and isopropanol.

  • Cell Suspension: Suspend the recombinant Pichia pastoris cells in the buffer/IPA mixture.

  • Substrate Addition: Add methyl 3-oxodecanoate to the cell suspension.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation. The isopropanol serves as both a co-solvent and a hydride source for cofactor regeneration.

  • Monitoring and Workup: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC). Once the reaction is complete, separate the cells by centrifugation.

  • Extraction and Purification: Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield enantiomerically pure (R)-methyl 3-hydroxydecanoate.

Stereospecific Synthesis of (S)-Methyl 3-Hydroxydecanoate via Asymmetric Chemical Reduction (Corey-Bakshi-Shibata Reduction)

This method employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction.

Materials:

  • Methyl 3-oxodecanoate

  • (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous THF. Cool the solution to 0 °C.

  • Borane Addition: Slowly add the borane dimethyl sulfide complex (BMS) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Add a solution of methyl 3-oxodecanoate in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol at 0 °C to quench the excess borane.

  • Workup and Purification: Allow the mixture to warm to room temperature and then concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford enantiomerically enriched (S)-methyl 3-hydroxydecanoate.

Experimental and Logical Workflow Diagrams

G cluster_precursor Precursor Synthesis cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis start Malonate Derivative + Octanoyl Chloride acylation Acylation Reaction start->acylation workup_precursor Workup and Purification acylation->workup_precursor precursor Methyl 3-oxodecanoate workup_precursor->precursor biocatalysis Biocatalytic Reduction (e.g., Recombinant Yeast) precursor->biocatalysis cbs_reduction Asymmetric Reduction ((R)-CBS Catalyst + Borane) precursor->cbs_reduction workup_R Workup and Purification biocatalysis->workup_R product_R (R)-Methyl 3-hydroxydecanoate workup_R->product_R workup_S Workup and Purification cbs_reduction->workup_S product_S (S)-Methyl 3-hydroxydecanoate workup_S->product_S

Caption: General workflow for the stereospecific synthesis of (R)- and (S)-methyl 3-hydroxydecanoate.

G cluster_decision Method Selection Logic cluster_R_path Biocatalytic Route cluster_S_path Chemo-catalytic Route start Desired Enantiomer? is_R (R)-Enantiomer start->is_R R is_S (S)-Enantiomer start->is_S S biocatalysis Utilize Biocatalysis (e.g., Carbonyl Reductase) is_R->biocatalysis chemo_catalysis Employ Asymmetric Chemical Reduction (e.g., CBS Reduction) is_S->chemo_catalysis green_chem Advantages: - High e.e. & Yield - Green Chemistry biocatalysis->green_chem predictable Advantages: - High e.e. - Predictable & Well-established chemo_catalysis->predictable

Caption: Decision-making logic for selecting a synthetic route based on the target enantiomer.

A Comparative Guide to Bacterial Signaling Molecules: Acyl-Homoserine Lactones vs. Methyl 3-Hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between two distinct bacterial molecules: the well-established quorum sensing signals, Acyl-Homoserine Lactones (AHLs), and the fatty acid ester, Methyl 3-hydroxydecanoate. While both are metabolites produced by bacteria, their known biological roles differ significantly. This document aims to clarify their established functions, provide experimental context, and serve as a resource for investigating novel bacterial signaling pathways.

Introduction to Bacterial Communication

Bacteria utilize a sophisticated form of cell-to-cell communication known as quorum sensing (QS) to coordinate collective behaviors. This process relies on the production, release, and detection of small signaling molecules called autoinducers. When the bacterial population density reaches a certain threshold, the concentration of these autoinducers triggers a coordinated change in gene expression across the community, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. Acyl-homoserine lactones (AHLs) are one of the most well-studied families of quorum sensing molecules, primarily in Gram-negative bacteria. In contrast, the role of other bacterial metabolites, such as this compound, in cell signaling is less understood.

At a Glance: AHLs vs. This compound

The following table summarizes the key differences between Acyl-Homoserine Lactones and this compound based on current scientific understanding.

FeatureAcyl-Homoserine Lactones (AHLs)This compound
Primary Function Quorum Sensing SignalMetabolic Intermediate/Structural Component
Molecular Class N-acylated homoserine lactonesFatty acid methyl ester
Well-Known Examples N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), N-butanoyl-L-homoserine lactone (C4-HSL)(R)-methyl 3-hydroxydecanoate
Biosynthesis Precursors S-adenosylmethionine (SAM) and acyl-acyl carrier proteins (acyl-ACPs)Intermediates of fatty acid metabolism
Signaling Pathway LuxI/LuxR-type systems are the canonical signaling pathways.No established signaling pathway for quorum sensing.
Key Biological Roles Regulation of virulence, biofilm formation, antibiotic production, motility, and bioluminescence.Precursor for rhamnolipid biosynthesis in Pseudomonas aeruginosa; monomer for polyhydroxyalkanoate (PHA) synthesis.
Evidence as a QS Molecule Extensive and well-documented across numerous Gram-negative bacterial species.No direct evidence to date of a role in quorum sensing.

In-Depth Comparison

Acyl-Homoserine Lactones (AHLs): The Archetypal Quorum Sensing Molecule

AHLs are the cornerstone of quorum sensing research in Gram-negative bacteria. Their general structure consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length (from 4 to 18 carbons) and substitution at the C3 position (e.g., oxo- or hydroxyl- groups). This structural diversity allows for a high degree of specificity in bacterial communication.

Signaling Pathway: The LuxI/LuxR Paradigm

The canonical AHL-mediated quorum sensing system is the LuxI/LuxR system, first discovered in the bioluminescent bacterium Vibrio fischeri.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out AHLs AHL_in AHL AHL_out->AHL_in Increased Cell Density Leads to Accumulation LuxI LuxI (AHL Synthase) LuxI->AHL_out Synthesis & Diffusion LuxR LuxR (Receptor/TF) Complex LuxR-AHL Complex LuxR->Complex AHL_in->LuxR Binding AHL_in->Complex DNA lux Box (DNA) Complex->DNA Binds to Promoter Genes Target Gene Expression DNA->Genes Activation/ Repression

AHL Quorum Sensing Pathway

  • Synthesis : The LuxI-family synthases produce AHL molecules from S-adenosylmethionine and acyl-ACPs.

  • Accumulation : As the bacterial population grows, AHLs are released into the extracellular environment and accumulate.

  • Detection : Once a threshold concentration is reached, AHLs diffuse back into the cell and bind to their cognate LuxR-family receptor, which is a transcriptional regulator.

  • Gene Regulation : The AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, leading to the activation or repression of their transcription. This results in a coordinated population-wide response.

This compound: A Molecule with a Different Calling

This compound is a fatty acid methyl ester that has been identified in various bacteria, notably Pseudomonas aeruginosa. However, its known biological functions are not related to intercellular signaling in the context of quorum sensing.

Established Biological Roles

  • Precursor for Rhamnolipid Biosynthesis : In P. aeruginosa, (R)-3-hydroxydecanoic acid is a key precursor for the synthesis of rhamnolipids, which are biosurfactants involved in motility, biofilm formation, and virulence. The methyl ester form, this compound, is a derivative of this precursor.

  • Component of Polyhydroxyalkanoates (PHAs) : 3-hydroxydecanoate is also a monomeric unit of medium-chain-length PHAs, which are polyesters produced by many bacteria as a form of carbon and energy storage.

To date, there is no scientific literature that describes a signaling pathway or a receptor for this compound in the context of quorum sensing. While it is a bacterial metabolite, its function appears to be primarily metabolic and structural.

Experimental Protocols: Detecting Quorum Sensing Activity

To determine if a compound like this compound possesses quorum sensing activity, a biosensor assay is a standard and effective method. These assays utilize a reporter strain of bacteria that produces a measurable output (e.g., pigment, light) in response to specific quorum sensing molecules.

Protocol: Chromobacterium violaceum CV026 Agar Plate Bioassay for AHL Detection

This protocol uses a mutant strain of C. violaceum (CV026) that cannot produce its own AHL (N-hexanoyl-L-homoserine lactone, C6-HSL) but will produce its characteristic purple pigment, violacein, in the presence of exogenous short-chain AHLs.

Materials:

  • Chromobacterium violaceum CV026 biosensor strain

  • Luria-Bertani (LB) agar plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., synthetic C6-HSL)

  • Negative control (solvent only)

  • Sterile filter paper discs

Methodology:

  • Prepare the Biosensor Lawn:

    • Inoculate 5 mL of LB broth with C. violaceum CV026 and incubate overnight at 30°C with shaking.

    • Add 100 µL of the overnight culture to 5 mL of molten, cooled (to ~50°C) soft LB agar (0.7% agar).

    • Pour the mixture onto a standard LB agar plate and allow it to solidify to create a bacterial lawn.

  • Apply Test Compounds:

    • Place sterile filter paper discs onto the surface of the agar lawn.

    • Pipette a known amount (e.g., 10 µL) of the test compound solution, positive control, and negative control onto separate discs.

  • Incubation:

    • Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis:

    • Observe the plates for the formation of a purple halo around the filter paper discs.

    • The presence of a purple halo indicates that the test compound can induce violacein production and thus has AHL-like activity. The diameter of the halo can be measured to semi-quantify the activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow C. violaceum CV026 overnight culture B Prepare LB agar plates with CV026 bacterial lawn A->B C Place sterile discs on agar surface B->C D Apply test compound, positive control (AHL), and negative control (solvent) C->D E Incubate at 30°C for 24-48 hours D->E F Observe for purple halo (violacein production) E->F G Measure halo diameter for semi-quantification F->G

Quorum Sensing Biosensor Assay Workflow

Conclusion

The comparison between acyl-homoserine lactones and this compound highlights the specificity of bacterial signaling systems. AHLs are dedicated communication molecules that regulate gene expression in a population-density-dependent manner, with a well-characterized signaling pathway. In contrast, this compound is a metabolite with established roles in the biosynthesis of other cellular components, and there is currently no evidence to support its function as a quorum sensing molecule.

For researchers in drug development, understanding these distinctions is crucial. While targeting the well-defined AHL signaling pathways is a promising strategy for developing anti-virulence therapies, the roles of other bacterial metabolites should not be overlooked. The experimental protocols provided herein offer a starting point for screening novel compounds and elucidating new potential signaling molecules in the vast and complex world of bacterial communication.

A Comparative Guide to Polyhydroxyalkanoate (PHA) Production from Diverse Carbon Substrates

Author: BenchChem Technical Support Team. Date: December 2025

The selection of a carbon source is a critical factor in the biotechnological production of polyhydroxyalkanoates (PHAs), directly influencing the overall process economics, PHA yield, and the type of polymer produced.[1] With approximately 50% of the total production cost attributed to the carbon substrate, research has increasingly focused on utilizing inexpensive and renewable feedstocks to make PHAs a viable alternative to conventional plastics.[1][2] This guide provides a comparative analysis of PHA production from various carbon sources, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Performance Comparison of Various Carbon Sources for PHA Production

The efficiency of PHA production is highly dependent on the microbial strain and the carbon feedstock utilized. Below is a summary of quantitative data from various studies, comparing key performance indicators across different categories of carbon sources.

Carbon Source CategorySpecific SubstrateMicroorganismPHA Yield (g PHA/g substrate)PHA Content (% of cell dry weight)Volumetric Productivity (g PHA/L·h)PHA TypeReference(s)
Sugars GlucoseCupriavidus necator0.3 - 0.5~702.42PHB[3]
Glucose/Propionic AcidPseudomonas sp. & Bacillus sp. (co-culture)-35-PHBV[4]
Sugarcane MolassesPseudomonas aeruginosa-95-P(3HB)[5]
Lignocellulosic Biomass Wheat Straw HydrolysateBurkholderia sacchari0.19~60-P3HB[3]
Oils & Fatty Acids Waste Cooking OilCupriavidus necator H160.85--PHB[6]
Waste Fish OilCupriavidus necator H160.8990.6-PHB[6]
Volatile Fatty AcidsMixed Microbial Culture-45 - 50-PHBV[7]
Waste Streams Fruit WasteMixed Microbial Culture-80.5-PHA[7]
Rice BranPseudomonas aeruginosa-93.7-P(3HB)[5][8]
Cheese WheyHaloferax mediterranei0.35710.17PHBV[9]
C1 Sources Methane (CH₄)Methylobacterium organophilum-up to 88-PHA[10][11]
Carbon Dioxide (CO₂)Cupriavidus necator-71 - 81-PHB[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in PHA production. The following sections outline standard protocols for key experimental stages.

Microorganism and Culture Conditions

A typical protocol for preparing the inoculum and setting up the culture conditions is as follows:

  • Inoculum Preparation: A pure culture of the selected bacterial strain is inoculated into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubated at an optimal temperature (e.g., 30-37°C) with agitation (e.g., 120-150 rpm) until it reaches the exponential growth phase.[12]

  • Production Medium: The production of PHA is often induced by nutrient limitation, typically nitrogen, in the presence of an excess carbon source.[8] A minimal salt medium (MSM) is commonly used, with its composition adjusted based on the specific microbial strain and carbon source. A typical MSM composition might include (in g/L): a carbon source (e.g., glucose, 20), a nitrogen source (e.g., (NH₄)₂SO₄, 1-2), KH₂PO₄ (1.5), Na₂HPO₄ (1.5), MgSO₄·7H₂O (0.2), and trace elements.[12]

  • Culture Conditions: The production culture is inoculated with a specific percentage of the seed culture (e.g., 2% v/v).[12] The fermentation is carried out in a bioreactor or shake flasks under controlled conditions of temperature, pH, and dissolved oxygen for a specified duration (e.g., 48-96 hours).[5][8]

PHA Extraction

The intracellular PHA granules must be extracted from the bacterial biomass. A widely used method is the sodium hypochlorite-chloroform dispersion method.[12]

  • Cell Harvesting: The bacterial culture is centrifuged (e.g., 8,500 x g for 15 minutes) to pellet the cells. The supernatant is discarded.[12]

  • Washing: The cell pellet is washed with a buffer solution (e.g., phosphate-buffered saline) to remove any remaining media components.

  • Drying: The washed pellet is dried (e.g., air-dried or lyophilized) to determine the cell dry weight (CDW).[12]

  • Cell Lysis and Extraction: The dried biomass is resuspended in a sodium hypochlorite solution (e.g., 4%) to digest the non-PHA cellular material.[12] An equal volume of chloroform is added, and the mixture is vigorously agitated.

  • Phase Separation: The mixture is centrifuged to separate it into three phases: a top aqueous layer, a middle layer of cell debris, and a bottom chloroform layer containing the dissolved PHA.

  • PHA Precipitation: The bottom chloroform layer is carefully collected, and the PHA is precipitated by adding a non-solvent like cold methanol or ethanol.

  • Recovery: The precipitated PHA is collected by filtration or centrifugation and dried.

PHA Quantification

Accurate quantification of the produced PHA is essential for evaluating the process efficiency.

  • Gravimetric Analysis: The simplest method involves weighing the dried extracted PHA and expressing it as a percentage of the cell dry weight.

  • Gas Chromatography (GC): This is a highly accurate and widely used method.[13]

    • The extracted PHA (or dried cells containing PHA) is subjected to methanolysis or acid-catalyzed hydrolysis to convert the PHA monomers into their corresponding methyl esters or crotonic acid.[13][14]

    • For methanolysis, the sample is treated with acidified methanol and heated.

    • The resulting methyl esters are extracted with a solvent (e.g., chloroform) and analyzed by a gas chromatograph equipped with a flame ionization detector (FID).[13]

    • The concentration of PHA is determined by comparing the peak areas to a standard curve prepared with known concentrations of a PHA standard (e.g., PHB).

  • Spectrophotometric (Crotonic Acid) Assay: This method is suitable for quantifying poly-3-hydroxybutyrate (PHB).

    • The PHA sample is treated with concentrated sulfuric acid and heated, which converts the PHB to crotonic acid.[12][14]

    • The resulting solution is cooled, and its absorbance is measured at 235 nm using a UV-Vis spectrophotometer.[12]

    • The PHB concentration is calculated based on a standard curve prepared with pure PHB or crotonic acid.[12]

Visualizing Key Processes in PHA Production

Diagrams illustrating the experimental workflow and metabolic pathways provide a clear understanding of the complex processes involved in PHA production.

Experimental_Workflow cluster_prep Preparation cluster_prod Production cluster_downstream Downstream Processing cluster_analysis Analysis strain Strain Selection media Media Preparation strain->media inoculum Inoculum Development media->inoculum fermentation Fermentation/ Cultivation inoculum->fermentation harvesting Cell Harvesting fermentation->harvesting extraction PHA Extraction harvesting->extraction purification Purification extraction->purification quantification Quantification (GC/HPLC) purification->quantification characterization Characterization (FTIR, NMR) purification->characterization

Caption: General experimental workflow for PHA production.

Metabolic_Pathways sugars Sugars (e.g., Glucose) glycolysis Glycolysis sugars->glycolysis fatty_acids Fatty Acids / Oils beta_oxidation β-Oxidation Pathway (Pathway III) fatty_acids->beta_oxidation acetyl_coa Acetyl-CoA glycolysis->acetyl_coa hydroxyacyl_coa (R)-3-Hydroxyacyl-CoA beta_oxidation->hydroxyacyl_coa fas Fatty Acid de novo Synthesis (Pathway II) fas->hydroxyacyl_coa pathway_I Pathway I acetoacetyl_coa Acetoacetyl-CoA pathway_I->acetoacetyl_coa PhaA acetyl_coa->fas multiple steps acetyl_coa->pathway_I acetoacetyl_coa->hydroxyacyl_coa PhaB pha_synthase PhaC (PHA Synthase) hydroxyacyl_coa->pha_synthase pha PHA pha_synthase->pha

Caption: Key metabolic pathways for PHA synthesis.

References

A Comparative Guide to the Quantification of Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the primary analytical techniques for the quantification of Methyl 3-hydroxydecanoate, a hydroxy fatty acid methyl ester. The selection of a robust and validated analytical method is paramount for generating reliable data in drug development, biomarker discovery, and metabolic research. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides detailed experimental methodologies.

Data Presentation: Performance Comparison of Analytical Methods

The accurate quantification of this compound relies on methods with high sensitivity, precision, and accuracy. Below is a summary of typical performance characteristics for GC-MS and LC-MS/MS, the two most common analytical techniques for this purpose. Data for similar analytes, such as other fatty acid methyl esters (FAMEs) and acyl-CoAs, are presented to provide a comparative baseline.[1][2][3][4]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High, especially with derivatization to improve volatility.[5]Very High, due to precursor-product ion monitoring (MRM).[6]
Linearity (R²) Typically >0.995Typically >0.99
Accuracy (% Recovery) 93% - 109% (for similar FAMEs).[1]81.7% - 110.9% (for similar FAMEs).[2][3]
Precision (%RSD) < 5% (Repeatability).[2]< 15%
Limit of Detection (LOD) 0.02 - 0.04 µg (for similar non-volatile analytes).[1]~0.0018% mass (for Methyl Oleate).[2][3]
Limit of Quantification (LOQ) 0.04 - 0.10 µg (for similar non-volatile analytes).[1]~0.0054% mass (for Methyl Oleate).[2][3]
Sample Consumption Low (<1 mg/mL).[4]Low (~1 mg/mL).[4]
Derivatization Often required for hydroxylated compounds.[5][7]Generally not required.[2]

Experimental Workflows and Methodologies

The following diagram illustrates the comparative workflows for the quantification of this compound using GC-MS and LC-MS/MS.

Quantification_Workflow Comparative Workflow for this compound Quantification cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_data Data Analysis start Biological Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction is_spike Internal Standard Spiking extraction->is_spike derivatization Derivatization (Silylation) is_spike->derivatization reconstitution Reconstitution in Mobile Phase is_spike->reconstitution gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Quantification via Calibration Curve gcms_analysis->data_analysis GC-MS Data lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis lcms_analysis->data_analysis LC-MS/MS Data

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry is a robust technique for analyzing FAMEs.[1] Due to the hydroxyl group in this compound, a derivatization step is necessary to increase its volatility and thermal stability.[5][7] Silylation is a common derivatization method for this purpose.[7]

1. Lipid Extraction (Folch Method)

  • To a glass tube, add the sample (e.g., 100 µL of plasma or cell culture supernatant).

  • Add a known amount of an appropriate internal standard (e.g., heptadecanoic acid, C17:0).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.[1]

  • Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.[5]

  • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[8]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.[7]

3. GC-MS Instrumental Conditions

  • GC System: Agilent 6890N or equivalent.[9]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[9]

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes; ramp to 250°C at 15°C/min; then ramp to 300°C at 20°C/min and hold for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5] The characteristic fragment ion for 3-hydroxy fatty acid methyl esters is at m/z 103.[10]

4. Quantification

  • A calibration curve is generated using standards of known concentrations that have undergone the same extraction and derivatization process.[5]

  • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[8]

Protocol 2: LC-MS/MS Analysis of this compound

LC-MS/MS offers high selectivity and sensitivity for the analysis of low-abundance molecules in complex matrices without the need for derivatization.[6]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution (e.g., 100 mM KH2PO4) containing an appropriate internal standard.[6]

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins and centrifuge to pellet the precipitate.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by LC-MS grade water.[6]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 5% methanol in water to remove polar impurities.[6]

  • Elution: Elute the analyte with methanol.[6]

  • Drying and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute the residue in the initial mobile phase.[6]

2. LC-MS/MS Instrumental Conditions

  • LC System: UPLC/UHPLC system.[11]

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, ramps up to elute the analyte, and then re-equilibrates.

  • Flow Rate: 0.4 mL/min.[11]

  • Column Temperature: 40-50°C.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11]

3. Quantification

  • Prepare a series of calibration standards of authentic this compound at known concentrations, each containing the same amount of internal standard.

  • The concentration is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve.[8]

Chiral Separation Considerations

The stereochemistry of this compound may be critical for its biological activity. Chiral separation can be achieved using specialized chromatographic methods.

  • Chiral GC: Utilizes a chiral stationary phase column (e.g., Astec® CHIRALDEX™) to separate enantiomers.[12]

  • Chiral HPLC: Employs a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak®), to resolve enantiomers.[12][13] The mobile phase typically consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol.[12]

Method development for chiral separations often requires optimization of the mobile phase composition and column temperature to achieve baseline resolution.[13]

References

The Efficacy of Methyl 3-Hydroxydecanoate as a PHA Precursor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, has garnered significant interest as a sustainable alternative to conventional plastics. The choice of carbon precursor is a critical factor influencing the yield, composition, and properties of the resulting PHA polymer. This guide provides a comparative analysis of Methyl 3-hydroxydecanoate against other known PHA precursors, supported by experimental data and detailed methodologies.

Comparative Efficacy of Various PHA Precursors

The efficiency of a PHA precursor is typically evaluated based on several key metrics: the overall PHA yield (g/L), the percentage of PHA content within the cell dry mass (% CDM), and the specific monomer composition of the resulting polymer. While direct comparative studies on this compound are limited in publicly available literature, we can infer its potential efficacy by examining the metabolism of structurally related compounds in well-studied PHA-producing organisms like Pseudomonas putida.

Table 1: Comparison of PHA Production from Various Carbon Precursors in Pseudomonas putida

PrecursorOrganismPHA Yield (g/L)PHA Content (% CDM)Major Monomer(s)Reference(s)
This compound (Inferred) Pseudomonas putidaPotentially highPotentially high3-hydroxydecanoate (3HD)Inferred from metabolism of related compounds
Decanoic AcidPseudomonas putida KTOY06-843-hydroxydodecanoate (41 mol%), 3-hydroxydecanoate[1]
DodecanoatePseudomonas putida KTOY06-843-hydroxydodecanoate (41 mol%)[1]
Alkanoic Acids (C7-C14)Pseudomonas putida B-14875, KT2440, GN112Varies with acid chain lengthVaries with acid chain lengthReflects the carbon source[2]
Crude GlycerolPseudomonas putida KT2440-343-hydroxydecanoate[3]
p-Coumaric acidPseudomonas putida KT24400.1641.93-hydroxydecanoate (66%), 3-hydroxyoctanoate (22-26%)[4]

Note: The data for this compound is an educated inference based on existing knowledge of PHA metabolism. Direct experimental validation is required.

Metabolic Pathways and Precursor Utilization

The conversion of various carbon sources into PHA monomers primarily occurs through two key metabolic routes in bacteria like Pseudomonas putida: the fatty acid de novo synthesis pathway and the β-oxidation pathway.

When structurally unrelated carbon sources like sugars or glycerol are used, the fatty acid de novo synthesis pathway is activated to produce acyl-ACP (acyl carrier protein) intermediates, which are then channeled towards PHA synthesis.[4] In the case of fatty acid precursors, the β-oxidation pathway is the primary route for generating the hydroxyacyl-CoA monomers necessary for polymerization.[4]

This compound, as a derivative of a 3-hydroxyalkanoic acid, is expected to be a highly efficient precursor. It is hypothesized that extracellular lipases would first hydrolyze the methyl ester to yield 3-hydroxydecanoic acid. This monomer would then be activated to 3-hydroxydecanoyl-CoA and directly incorporated into the PHA polymer by the PHA synthase enzyme. This direct incorporation bypasses the more energy-intensive steps of de novo synthesis or multiple cycles of β-oxidation, potentially leading to higher conversion efficiencies.

PHA_Metabolism cluster_extracellular Extracellular This compound This compound Other Precursors Other Precursors (e.g., Alkanoic Acids, Sugars)

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided.

Protocol 1: PHA Production in Pseudomonas putida using Various Carbon Precursors

This protocol outlines a typical batch fermentation process for comparing the efficacy of different PHA precursors.

1. Strain and Pre-culture Preparation:

  • Use Pseudomonas putida KT2440 or a similar mcl-PHA producing strain.

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking (200 rpm).

2. Fermentation Medium:

  • Prepare a defined minimal medium (e.g., M9 minimal medium) with the following composition per liter: 6 g Na2HPO4, 3 g KH2PO4, 0.5 g NaCl, 1 g NH4Cl.

  • After autoclaving, add 1 mL of 1 M MgSO4 and 0.1 mL of 1 M CaCl2.

  • Supplement with a trace element solution.

3. Carbon Source Addition:

  • Prepare sterile stock solutions of the carbon precursors to be tested (e.g., this compound, decanoic acid, glucose) at a concentration that provides an equivalent total carbon amount (e.g., 20 g/L of carbon).

  • Add the respective carbon source to individual flasks containing the fermentation medium.

4. Inoculation and Cultivation:

  • Inoculate the fermentation medium with the overnight pre-culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Incubate at 30°C with shaking (200 rpm) for 72 hours.

5. Sample Collection and Analysis:

  • Withdraw samples at regular intervals (e.g., 24, 48, 72 hours) to measure cell growth (OD600) and PHA accumulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain Select P. putida strain Preculture Prepare overnight pre-culture Strain->Preculture Inoculate Inoculate medium with pre-culture Preculture->Inoculate Medium Prepare minimal medium Medium->Inoculate Precursors Prepare sterile precursor stocks Precursors->Inoculate Incubate Incubate at 30°C with shaking Inoculate->Incubate Sample Collect samples periodically Incubate->Sample Growth Measure cell growth (OD600) Sample->Growth Harvest Harvest cells by centrifugation Sample->Harvest Lyophilize Lyophilize cell pellet Harvest->Lyophilize Methanolysis Perform methanolysis Lyophilize->Methanolysis GC Analyze by Gas Chromatography Methanolysis->GC Quantify Quantify PHA yield and composition GC->Quantify

Protocol 2: Quantification of PHA Content and Composition by Gas Chromatography (GC)

This protocol describes the standard method for analyzing the PHA content and monomer composition of bacterial cells.

1. Cell Harvesting and Preparation:

  • Centrifuge a known volume of the culture broth (e.g., 10 mL) at 5000 x g for 10 minutes.

  • Wash the cell pellet twice with distilled water and then lyophilize to determine the cell dry mass (CDM).

2. Methanolysis:

  • Weigh approximately 10-20 mg of the lyophilized cells into a screw-capped glass tube.

  • Add 2 mL of chloroform and 2 mL of a methanol solution containing 15% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid).

  • Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven.

3. Extraction:

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and vortex vigorously for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower organic phase (chloroform) containing the fatty acid methyl esters to a new vial.

4. GC Analysis:

  • Inject 1 µL of the organic phase into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX or equivalent) and a flame ionization detector (FID).

  • Use a temperature program that allows for the separation of the different methyl 3-hydroxyalkanoates.

  • Identify and quantify the peaks by comparing their retention times and areas with those of known standards.[2][5][6]

5. Calculation:

  • Calculate the PHA content as the percentage of the total peak areas of the methyl 3-hydroxyalkanoates relative to the initial cell dry mass.

  • Determine the molar composition of the PHA by calculating the relative molar percentage of each identified monomer.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-Hydroxydecanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 3-hydroxydecanoate, a common component in various synthetic processes. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified with several hazard statements, underscoring the need for caution. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some safety data sheets also indicate that it may be harmful if swallowed (H302). Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-impermeable gloves.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and in the event of a spill or emergency.

PropertyValue
CAS Number 62675-82-5
Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
Hazard Statements H315, H319, H335 (H302 in some classifications)
Signal Word Warning

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction facility.[2] Under no circumstances should this chemical be discharged into sewer systems or the environment.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Ensure the container is compatible with the chemical.

2. Spill Management:

  • In the event of a spill, immediately evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[1][2]

  • For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

3. Final Disposal:

  • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill_check Spill Occurred? collect->spill_check small_spill Small Spill: Absorb with Inert Material spill_check->small_spill Yes large_spill Large Spill: Evacuate & Contact EHS spill_check->large_spill Yes, Large store Store Securely for Pickup spill_check->store No small_spill->collect end End: Disposal Complete large_spill->end disposal Dispose via Licensed Chemical Waste Vendor store->disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling Methyl 3-hydroxydecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Methyl 3-hydroxydecanoate, including personal protective equipment (PPE) recommendations, step-by-step operational procedures, and compliant disposal plans.

Hazard Summary and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate risks. The following table summarizes the required Personal Protective Equipment (PPE) for handling this chemical.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are mandatory to provide a complete seal around the eyes.[3] A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4] Gloves should be inspected for any signs of degradation or puncture before each use and immediately replaced if compromised.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn at all times to protect against skin contact. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection Not Generally RequiredWork should be conducted in a well-ventilated area or a chemical fume hood to minimize the inhalation of vapors.[1] If engineering controls are insufficient or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to ensure the safety of laboratory personnel and the integrity of the experiment. The following workflow outlines the key procedural steps from preparation to post-handling.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_retrieve Retrieve from Storage prep_workspace->handling_retrieve handling_dispense Dispense Required Amount handling_retrieve->handling_dispense handling_use Perform Experimental Procedure handling_dispense->handling_use post_decontaminate Decontaminate Workspace and Equipment handling_use->post_decontaminate post_ppe Properly Remove and Dispose of PPE post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash Disposal Plan for this compound Waste start Waste Generated is_liquid Liquid Waste? start->is_liquid liquid_container Collect in Labeled, Sealed Hazardous Waste Container is_liquid->liquid_container Yes is_solid Solid Waste? is_liquid->is_solid No end Arrange for Licensed Waste Disposal liquid_container->end solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_empty_container Empty Container? is_solid->is_empty_container No solid_container->end triple_rinse Triple Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes is_empty_container->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Local Regulations triple_rinse->dispose_container collect_rinsate->liquid_container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxydecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxydecanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.